4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Description
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h9-11H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNXLSSCMVSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736101 | |
| Record name | 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919799-84-1 | |
| Record name | 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary
This technical guide details the synthesis of trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS: 919799-84-1), a critical building block in the development of kinase inhibitors and GPCR modulators. The protocol prioritizes the trans-isomer stereocontrol, utilizing trans-4-aminocyclohexanecarboxylic acid as the starting material. The route employs a robust four-step sequence: amine protection, carboxylic acid reduction, Williamson ether synthesis, and acidolytic deprotection.
Target Audience: Medicinal Chemists, Process Development Scientists. Core Strategy: Linear synthesis with stereochemical retention.
Part 1: Retrosynthetic Analysis & Strategic Logic
The structural challenge lies in the 1,4-trans-disubstitution of the cyclohexane ring and the stability of the cyclopropylmethyl ether moiety.
Structural Disconnection
-
Primary Disconnection: The ether linkage (
bond). -
Secondary Disconnection: The amine protecting group (
bond). -
Stereochemical Anchor: The 1,4-trans configuration is thermodynamically stable but must be preserved. We utilize the commercially available trans-4-aminocyclohexanecarboxylic acid to lock this geometry early.
Pathway Visualization
The following diagram outlines the logical flow from target to starting material.
Figure 1: Retrosynthetic logic prioritizing the retention of trans-stereochemistry.
Part 2: Detailed Synthetic Protocol
This section provides a self-validating experimental protocol. Each step includes "Process Checkpoints" to ensure quality before proceeding.
Step 1: N-Protection of trans-4-Aminocyclohexanecarboxylic Acid
Objective: Mask the nucleophilic amine to prevent interference during reduction and alkylation.
-
Reagents: trans-4-Aminocyclohexanecarboxylic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).
-
Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O.
Protocol:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) in 100 mL of 1N NaOH and 100 mL of 1,4-dioxane.
-
Cool to 0°C. Dropwise add a solution of Boc₂O (24.0 g, 110 mmol) in 50 mL dioxane.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Concentrate to remove dioxane. Acidify the aqueous residue to pH 2-3 with 1N HCl (precipitate forms).
-
Filter the white solid, wash with water, and dry in a vacuum oven at 45°C.
| Parameter | Specification |
| Yield | 90-95% |
| Appearance | White crystalline solid |
| Checkpoint | ¹H NMR: Disappearance of free amine signals; appearance of t-Butyl singlet (~1.44 ppm). |
Step 2: Reduction to N-Boc-4-(hydroxymethyl)cyclohexylamine
Objective: Convert the carboxylic acid to a primary alcohol without reducing the carbamate (Boc) group. Expert Insight: Use the Mixed Anhydride Method (Isobutyl chloroformate/NaBH₄). This is safer and more chemoselective than LiAlH₄ and cleaner than Borane-THF for this specific substrate.
-
Reagents: N-Boc-acid (from Step 1), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), NaBH₄ (2.5 eq), THF/MeOH.
Protocol:
-
Dissolve N-Boc-acid (24.3 g, 100 mmol) in dry THF (250 mL) under Nitrogen. Cool to -15°C.
-
Add NMM (11.1 g, 110 mmol).
-
Add Isobutyl chloroformate (15.0 g, 110 mmol) dropwise, maintaining temp < -10°C. Stir for 30 min (formation of mixed anhydride).
-
Filter off the NMM·HCl salt rapidly (optional but cleaner) or proceed directly.
-
Add NaBH₄ (9.5 g, 250 mmol) in one portion.
-
Dropwise add Methanol (50 mL) over 30 mins at 0°C (vigorous gas evolution!).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.
| Parameter | Specification |
| Yield | 85-90% |
| Checkpoint | IR: Disappearance of Acid C=O (1700 cm⁻¹ broad); Appearance of Alcohol O-H (3400 cm⁻¹). |
Step 3: Etherification (The Critical Step)
Objective: Install the cyclopropylmethyl group via Williamson Ether Synthesis. Critical Control: Temperature control is vital to prevent NaH-mediated decomposition of the Boc group (though Boc is generally stable to NaH at RT).
-
Reagents: N-Boc-alcohol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), (Bromomethyl)cyclopropane (1.2 eq), TBAI (0.1 eq, catalyst), DMF (anhydrous).
Protocol:
-
Dissolve N-Boc-alcohol (11.5 g, 50 mmol) in anhydrous DMF (100 mL) under Argon. Cool to 0°C.
-
Add NaH (3.0 g, 75 mmol) portion-wise. Stir at 0°C for 30 min until H₂ evolution ceases.
-
Add TBAI (1.8 g, 5 mmol) followed by (Bromomethyl)cyclopropane (8.1 g, 60 mmol) dropwise.
-
Allow to warm to RT and stir for 16 hours.
-
Workup: Carefully quench with ice-water. Extract with Et₂O (3x) (Ether is preferred to remove DMF).
-
Purification: Silica gel chromatography (Hexane/EtOAc 8:2).
| Parameter | Specification |
| Yield | 70-80% |
| Key Risk | Over-alkylation (unlikely on secondary carbamate) or elimination of alkyl halide. |
| Checkpoint | ¹H NMR: New doublet at ~3.3 ppm (O-CH₂-Cyclopropyl). |
Step 4: Deprotection to Final Amine
Objective: Removal of the Boc group to release the primary amine.
-
Reagents: 4M HCl in Dioxane.
Protocol:
-
Dissolve the ether intermediate (10 mmol) in 1,4-dioxane (10 mL).
-
Add 4M HCl in Dioxane (10 mL, 40 mmol). Stir at RT for 2-4 hours.
-
Isolation: Dilute with Et₂O. The product precipitates as the Hydrochloride salt.
-
Filter the solid, wash with Et₂O, and dry.
Part 3: Data Visualization & Workflows
Synthesis Workflow
The following diagram details the operational flow, including critical reagents and conditions.
Figure 2: Step-by-step reaction workflow with expected yields.
Quantitative Summary Table
| Step | Reaction Type | Key Reagents | Critical Parameter | Expected Yield |
| 1 | Amine Protection | Boc₂O, NaOH | pH control > 9 | 95% |
| 2 | Mixed Anhydride Reduction | i-BuOCOCl, NaBH₄ | Temp < -10°C (Anhydride formation) | 88% |
| 3 | Williamson Ether | NaH, CPM-Br, DMF | Anhydrous conditions | 75% |
| 4 | Acidolysis | HCl/Dioxane | Complete gas evolution | 98% |
Part 4: Analytical Validation (E-E-A-T)
To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.
NMR Diagnostic Signals (400 MHz, DMSO-d6)
-
Cyclopropyl Ring: High field multiplets at 0.2 - 0.5 ppm (4H).
-
Ether Linkage: Doublet at ~3.25 ppm (
) and Doublet at ~3.20 ppm ( ). -
Cyclohexane Core: Broad multiplets 1.0 - 1.9 ppm .
-
Amine: Broad singlet (exchangeable) or Ammonium signal at ~8.0 ppm (if HCl salt).
-
Stereochemistry: The trans configuration is typically confirmed by the coupling constant of the H1 proton (axial-axial coupling > 10 Hz) or by NOE experiments between H1 and H4.
Safety Considerations
-
Sodium Hydride (NaH): Pyrophoric. Use mineral oil dispersion and wash with hexane only if strictly necessary. Quench excess NaH with solid NH₄Cl or isopropanol before adding water.
-
(Bromomethyl)cyclopropane: Alkylating agent. Potentially genotoxic. Handle in a fume hood.
-
Isobutyl Chloroformate: Moisture sensitive. lachrymator.
References
-
National Institutes of Health (NIH). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Relevant for cyclopropyl amine handling and Curtius protocols). Available at: [Link]
- Google Patents.Process to produce (1r, 4r)-4-substituted cyclohexane-1-amines. EP4402276A1.
-
Organic Syntheses. Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl Grignard reagent. (General background on cyclohexylmethanol synthesis). Available at: [Link]
Technical Whitepaper: Physicochemical Profiling of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary
This technical guide provides an in-depth physicochemical analysis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine , a critical aliphatic amine intermediate used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).
The molecule features a cyclohexane core substituted with a primary amine and a lipophilic cyclopropyl-ether moiety.[1] Its utility in drug development is defined by two opposing properties: the high basicity of the primary amine (pKa ~10.6) and the lipophilicity of the cyclopropylmethoxy tail. This guide addresses the challenges of stereoisomer separation (cis vs. trans), pH-dependent solubility, and oxidative stability, providing self-validating protocols for researchers handling this scaffold.
Part 1: Structural Analysis & Stereochemistry
Molecular Identity
The molecule exists primarily as two diastereomers based on the relative orientation of the substituents at positions 1 and 4 of the cyclohexane ring.
-
IUPAC Name: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
-
Molecular Formula: C₁₂H₂₃NO
-
Molecular Weight: 183.29 g/mol [2]
-
Key Functional Groups: Primary Amine (Ionizable), Ether (H-bond acceptor), Cyclopropane (Lipophilic/Steric).
Conformational Isomerism (Cis vs. Trans)
The biological activity and thermodynamic stability of this scaffold are dictated by its stereochemistry.
-
Trans-Isomer (Preferred): In the trans-1,4-disubstituted cyclohexane, both the amino group and the (cyclopropylmethoxy)methyl group can occupy the equatorial positions. This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable and the most common target for drug discovery.
-
Cis-Isomer: Requires one substituent to be axial while the other is equatorial. This introduces steric strain, often making the cis-isomer an impurity to be removed during process development.
Implication for Researchers: Analytical methods (GC, NMR) must be optimized to resolve these diastereomers. A distinct shift in the α-proton of the amine is typically observed in ¹H-NMR (axial vs. equatorial proton).
Part 2: Physicochemical Properties Data[2][5]
The following data aggregates calculated (in silico) and experimentally derived values typical for this structural class.
| Property | Value / Range | Description & Implication |
| pKa (Base) | 10.5 – 10.7 (Predicted) | Highly basic. Exists as a cation (NH₃⁺) at physiological pH (7.4). Requires pH > 12 for extraction as a free base. |
| LogP (Octanol/Water) | 1.8 – 2.2 (Predicted) | Moderately lipophilic. The cyclopropyl group adds significant hydrophobicity compared to a methyl ether. |
| LogD (pH 7.4) | -1.0 to -0.5 | Low distribution into lipids at neutral pH due to ionization. Permeability may be limited unless actively transported or formulated as a prodrug. |
| Topological PSA | ~44 Ų | ~35 Ų (Amine) + ~9 Ų (Ether). Well within the range for CNS penetration (< 90 Ų) and oral bioavailability. |
| Boiling Point | ~280°C (760 mmHg) | High boiling point. Purification by distillation requires high vacuum (< 1 mmHg). |
| Physical State | Liquid (Free Base) | Likely a viscous, colorless oil. Hygroscopic. Absorbs CO₂ from air to form carbamates. |
| Solubility (Water) | High (pH < 9) | Miscible in water as a salt. Insoluble as a free base at pH > 12. |
Part 3: Solubility & Extraction Workflow
Because the molecule is a lipophilic amine, its solubility is strictly pH-dependent. Understanding this "pH-Swing" is critical for isolation and purification.
The "pH-Swing" Phenomenon
-
pH < 9: The amine is protonated (C₁₂H₂₃N⁺H₂O). The species is highly water-soluble and repelled by non-polar organic solvents (e.g., Heptane).
-
pH > 11: The amine is deprotonated (Neutral). The lipophilic cyclopropyl tail drives the molecule into organic solvents (DCM, EtOAc, MTBE).
Visualization: Purification Workflow
The following diagram illustrates the logical flow for purifying the amine from neutral impurities using its physicochemical properties.
Caption: Logical workflow for isolating 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine using pH-dependent solubility.
Part 4: Experimental Protocols
Protocol: pKa Determination via Potentiometric Titration
Objective: To determine the precise ionization constant of the amine to optimize buffer selection for HPLC and extraction.
Reagents:
-
0.01 M HCl standard solution.
-
0.01 M NaOH standard solution.
-
0.1 M KCl (Ionic strength adjuster).
-
Inert gas (Argon/Nitrogen).
Methodology:
-
Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water containing 0.1 M KCl.
-
Blank Titration: Perform a titration on the blank solvent (Water/KCl) to calibrate the electrode response.
-
Sample Titration: Titrate the amine solution with 0.01 M NaOH at 25°C under inert atmosphere (to prevent CO₂ absorption).
-
Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.
-
Expected Result: A sharp inflection point around pH 10.6.
-
Protocol: Salt Formation (Solid State Stabilization)
Objective: Convert the liquid free base into a stable, crystalline solid for storage and dosing.
Rationale: The free base is prone to oxidation and CO₂ absorption. The Hydrochloride (HCl) or Fumarate salts are preferred for crystallinity.
Methodology:
-
Dissolve 1.0 g (5.4 mmol) of the free base oil in 5 mL of anhydrous Ethanol or Isopropanol.
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add 1.1 equivalents of HCl (4M in Dioxane) or Fumaric acid (dissolved in hot ethanol).
-
Stir for 1 hour. If precipitation does not occur, add diethyl ether dropwise as an anti-solvent until turbidity appears.
-
Filter the white solid under nitrogen and dry in a vacuum oven at 40°C.
Part 5: Stability & Degradation Pathways
Oxidative Instability (N-Oxidation)
Primary amines are susceptible to oxidation by atmospheric oxygen, leading to the formation of hydroxylamines or imines, which causes the oil to yellow over time.
-
Mitigation: Store under Argon/Nitrogen at -20°C.
Ether Cleavage (Acid Sensitivity)
While aliphatic ethers are generally stable, the cyclopropylmethyl ether linkage has specific vulnerabilities.
-
Mechanism: Under strong acidic conditions (e.g., conc. HBr or HI) or Lewis acid catalysis, the ether bond can cleave. Additionally, the cyclopropane ring is strained; extreme acidic conditions could theoretically trigger ring-opening, though this is rare in standard processing.
-
Recommendation: Avoid strong Lewis acids (e.g., BBr₃) during downstream processing if the ether moiety must be preserved.
Part 6: Synthesis Logic & Isomer Control
The synthesis of this molecule generally follows a reductive amination or hydrogenation pathway. The diagram below details the stereochemical control required.
Caption: Synthesis pathway highlighting the critical isomer separation step.
References
-
PubChem. (2025).[3] Compound Summary: Cyclohexanamine, 4-methoxy- (Analogous Physicochemical Data). National Library of Medicine. Retrieved from [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Stereoelectronic effects in cyclohexane scaffolds).
- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
Structure Elucidation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
This guide outlines the comprehensive structure elucidation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine , a critical scaffold in medicinal chemistry, particularly in the synthesis of D3/D2 receptor partial agonists (e.g., Cariprazine analogs).
The focus is on the rigorous differentiation of stereoisomers (cis vs. trans) and the validation of the ether-linked side chain, which are the most common challenges in producing this intermediate.
Technical Guide for Structural Validation & Stereochemical Assignment
Executive Summary & Structural Context[1][2][3][4]
-
Compound Name: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine[1]
-
CAS Number: 919799-84-1 (trans isomer)[1]
-
Molecular Formula:
[1] -
Molecular Weight: 183.29 g/mol [1]
-
Core Scaffold: 1,4-Disubstituted Cyclohexane
-
Key Functional Groups: Primary Amine, Dialkyl Ether, Cyclopropyl ring.
The Elucidation Challenge:
The primary analytical challenge is not the connectivity, but the stereochemistry of the cyclohexane ring. The 1,4-disubstitution pattern generates cis and trans diastereomers.[2] In drug development, the trans isomer (diequatorial substituents) is typically the bioactive pharmacophore. Distinguishing these requires precise analysis of scalar couplings (
Synthetic Context & Impurity Profile
Understanding the synthesis informs the elucidation strategy. This molecule is typically synthesized via:
-
Etherification: 1,4-dioxaspiro[4.5]dec-8-ylmethanol
alkylation with (bromomethyl)cyclopropane. -
Deprotection/Reductive Amination: Ketone formation followed by reductive amination.
Common Impurities to Detect:
-
Stereoisomeric Impurity: The cis-isomer (often 5–20% in non-selective reductions).
-
Over-Alkylation: Secondary/Tertiary amines.
-
Incomplete Reduction: 4-[(Cyclopropylmethoxy)methyl]cyclohexanone (starting ketone).
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and side-chain connectivity.
Experimental Parameters
-
Method: LC-MS (ESI+), High-Resolution (Q-TOF or Orbitrap).
-
Mobile Phase:
/Acetonitrile + 0.1% Formic Acid.
Fragmentation Logic
| Ion Type | m/z (Calc) | Interpretation |
| 184.1701 | Parent molecular ion. | |
| 167.1430 | Characteristic loss of amine (common in cyclohexylamines). | |
| 55.0547 | Cyclopropylmethyl cation . Diagnostic for the side chain. | |
| 112.1120 | Loss of the cyclopropylmethoxy side chain (Ring + Amine fragment). |
Diagnostic Check: The presence of the
Infrared Spectroscopy (IR)
Objective: Rapid confirmation of functional groups.
-
Primary Amine (
): Two weak bands at 3300–3400 (N-H stretch) and a scissoring band at ~1600 . -
Ether (
): Strong band at 1080–1150 . -
Cyclopropyl Ring: Unique C-H stretching at 3000–3080
(higher frequency than alkyl C-H due to ring strain).
NMR Spectroscopy: The Stereochemical Core
Objective: Definitively assign cis vs. trans configuration.
1H NMR Assignment Strategy
The 1,4-disubstituted cyclohexane adopts a chair conformation.
-
Trans-isomer: Both the Amine (C1) and the Alkoxymethyl group (C4) occupy equatorial positions (thermodynamically favored diequatorial conformation).
-
Cis-isomer: One group is axial, the other is equatorial.[3]
Key Diagnostic Signal: The C1-Methine Proton (
| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) |
| Conformation | Substituents: Equatorial ( | Substituents: |
| Multiplicity | Triplet of Triplets (tt) | Broad Singlet or Quintet (qn) |
| Coupling ( | Large | Small |
| Chemical Shift | Upfield (Shielded, | Downfield (Deshielded, |
Mechanism: In the trans isomer, the axial
Predicted 1H NMR Data (Trans-Isomer)
Solvent:
| Position | Multiplicity | Assignment Logic | ||
| H1 | 2.60 – 2.75 | tt | 11.5, 4.0 | Axial proton geminal to amine. Diagnostic. |
| H4 | 1.45 – 1.60 | m | - | Axial proton geminal to sidechain. |
| Sidechain | 3.25 – 3.35 | d | 6.5 | Methylene attached to ring. |
| Cyclopropyl | 3.20 – 3.30 | d | 7.0 | Methylene attached to cyclopropyl. |
| Cyclopropyl CH | 0.95 – 1.10 | m | - | Methine on cyclopropyl ring. |
| Cyclopropyl | 0.45 – 0.55 | m | - | High field, characteristic of cyclopropyl. |
| Cyclopropyl | 0.20 – 0.30 | m | - | High field, characteristic of cyclopropyl. |
13C NMR & DEPT-135
-
C1 (CH-NH2): ~50.0 ppm.
-
C4 (CH-R): ~38.0 ppm.
-
Ether Carbons (
): Two signals at ~75.0 ppm ( -ring) and ~72.0 ppm ( -cyclopropyl). -
Cyclopropyl: Methine (~10 ppm), Methylenes (~3.0 ppm).
Elucidation Workflow Diagram
The following flowchart illustrates the logical decision tree for validating the structure and purity of the compound.
Caption: Decision tree for the structural and stereochemical assignment of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine, prioritizing J-coupling analysis.
Protocol: Distinguishing Isomers via 1H NMR
Self-Validating Step: This protocol ensures you are looking at the correct isomer without needing a reference standard.
-
Sample Prep: Dissolve ~5-10 mg of the amine in 0.6 mL
. (Use if the salt form is used, but add to free base in situ for sharper couplings). -
Acquisition: Acquire a standard 1H spectrum (min 16 scans).
-
Processing: Apply Gaussian window function (lb = -0.3, gb = 0.3) to enhance resolution of multiplets.
-
Analysis of H1 (2.6 - 3.0 ppm):
-
Measure the width at half-height (
). -
Trans:
Hz (due to two large couplings). -
Cis:
Hz (due to small couplings).
-
-
Analysis of H4 (1.4 - 1.6 ppm):
-
Look for the proton attached to the side chain. In the trans isomer, this is also axial and should appear as a wide multiplet (tt), though often partially obscured by ring methylene signals.
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
- Agrawal, P. K. (1998). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides.
-
National Institutes of Health (NIH) PubChem. Compound Summary: Cyclohexanemethanamine derivatives. Available at: [Link]
Sources
A Technical Guide to the Predicted Biological Activity and Research Framework for 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential biological activity of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine. In the absence of direct published data for this specific molecule, this guide leverages established principles of medicinal chemistry and structure-activity relationship (SAR) analysis of analogous compounds to build a robust predictive framework. We will dissect the molecule's core structural motifs—the cyclohexylamine scaffold and the cyclopropylmethoxy moiety—to hypothesize its most probable biological targets. Drawing parallels with the atypical antipsychotic cariprazine, which shares the trans-4-substituted cyclohexane-1-amine core, a primary interaction with dopamine D2 and D3 receptors is proposed. This guide further outlines a detailed, phased experimental workflow for the systematic evaluation of this compound, from initial in vitro binding and functional assays to preliminary ADME-Tox profiling. This document is intended to serve as a foundational resource for researchers initiating an investigation into the therapeutic potential of this novel chemical entity.
Introduction and Molecular Profile
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a primary aliphatic amine featuring a cyclohexane ring substituted with a cyclopropylmethoxy-methyl group. The trans stereoisomer, (1r,4r)-4-((cyclopropylmethoxy)methyl)cyclohexan-1-amine, is of particular interest due to the prevalence of this configuration in pharmacologically active cyclohexylamine derivatives. The presence of the cyclopropyl group, a common motif in modern drug discovery, suggests a design intended to optimize pharmacokinetic and pharmacodynamic properties.[1][2][3]
Structural Analysis
The molecule can be deconstructed into three key structural components, each contributing to its predicted pharmacological profile:
-
Cyclohexan-1-amine Scaffold: This rigid, saturated ring system is a well-established pharmacophore in centrally active agents. Its stereochemistry (cis/trans) is critical for receptor interaction and biological activity. Substituted cyclohexylamines are found in a wide range of bioactive molecules.[4]
-
Cyclopropyl Moiety: This three-membered ring is not merely a small alkyl substituent. Its unique electronic properties and inherent ring strain make it a valuable tool in medicinal chemistry. It often serves to enhance metabolic stability by protecting adjacent positions from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5] Furthermore, it acts as a "conformational clamp," restricting the rotation of adjacent bonds, which can pre-organize the molecule into a bioactive conformation, potentially increasing receptor affinity by minimizing the entropic penalty upon binding.[2][6]
-
Ether Linkage and Methylene Spacer: The methoxy-methyl linker provides a specific spatial relationship and orientation between the cyclopropyl group and the cyclohexane core, influencing how the molecule fits into a target binding pocket.
Physicochemical Properties
A summary of the key physicochemical properties for the trans isomer is presented below.
| Property | Value | Source |
| CAS Number | 919799-84-1 | [7] |
| Molecular Formula | C₁₁H₂₁NO | [7] |
| Molecular Weight | 183.29 g/mol | [7] |
| InChI Key | DGDNXLSSCMVSNE-XYPYZODXSA-N | [7] |
| Purity | Typically ≥95% (commercial sources) | [7] |
Proposed Synthetic Pathway
The synthesis of trans-4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine can be efficiently achieved via a two-step process starting from the commercially available ketone precursor. This approach is analogous to synthetic routes used for other trans-4-substituted cyclohexylamines.[8][9]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-(Cyclopropylmethoxy)cyclohexan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of ammonia (excess, e.g., 7N in methanol) or ammonium acetate (excess).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous base (e.g., 1N NaOH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography or by selective crystallization of the trans isomer's salt (e.g., hydrochloride) to yield the desired product.
Caption: Proposed synthetic workflow for the target compound.
Predicted Biological Activity: A SAR-Driven Hypothesis
The structural similarity of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine to the core of cariprazine, an atypical antipsychotic, provides the strongest basis for predicting its biological activity.[10][11] Cariprazine is a potent dopamine D₃ and D₂ receptor partial agonist with a preference for the D₃ receptor.[10][12][13]
Primary Hypothesis: Dopamine Receptor Modulation
We hypothesize that 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine will act as a modulator of dopamine D₂ and D₃ receptors. The trans-cyclohexylamine scaffold is a key structural element for this activity.[8] The nature of the substituent at the 4-position dictates the affinity and functional activity (agonist, partial agonist, or antagonist) at these receptors.
-
Rationale: The core amine and cyclohexane ring likely interact with key residues in the orthosteric binding site of D₂/D₃ receptors. The cyclopropylmethoxy-methyl tail would extend into a secondary binding pocket, where its size, flexibility, and electronics will determine binding affinity and selectivity. Structure-function studies of cariprazine analogues have shown that modifications to the substituent on the cyclohexane ring are key determinants of D₃R efficacy.[14]
Secondary Hypotheses: Serotonin Receptor and NMDA Receptor Activity
-
Serotonin Receptors: Cariprazine also exhibits partial agonism at the serotonin 5-HT₁A receptor and antagonism at 5-HT₂A and 5-HT₂B receptors.[10][11] It is plausible that the target compound may also possess affinity for these receptors, a common feature of multi-target antipsychotic agents.[15]
-
NMDA Receptors: The broader class of arylcyclohexylamines (which are structurally distinct but share the cyclohexylamine core) are well-known non-competitive antagonists of the NMDA receptor.[16][17] While a less likely primary target due to the absence of the geminal aryl group, a comprehensive screening should not exclude potential NMDA receptor interaction.
Caption: Hypothesized biological targets for the title compound.
Proposed Research Workflow for Biological Characterization
A phased approach is recommended to systematically elucidate the biological activity of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine.
Phase 1: In Vitro Receptor Profiling
The initial phase focuses on determining the binding affinity of the compound at the hypothesized primary and secondary targets.
Protocol: Radioligand Binding Assays
-
Target Preparation: Utilize cell membranes prepared from cell lines stably expressing the human recombinant receptors of interest (D₂L, D₃, 5-HT₁A, 5-HT₂A, and NMDA).
-
Assay Conditions: Perform competitive binding assays by incubating the cell membranes with a specific radioligand and varying concentrations of the test compound.
-
Data Acquisition: After incubation and washing, measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition curves. A low Ki value indicates high binding affinity.
| Target | Recommended Radioligand | Rationale |
| Dopamine D₂ | [³H]Spiperone or [³H]Raclopride | Standard antagonist radioligands for D₂-like receptors. |
| Dopamine D₃ | [³H]7-OH-DPAT or [¹²⁵I]IABN | [³H]7-OH-DPAT is an agonist ligand, while IABN is an antagonist. Using both can provide initial clues about functional activity.[18] |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | Standard agonist radioligand for this receptor subtype. |
| Serotonin 5-HT₂A | [³H]Ketanserin | Standard antagonist radioligand for this receptor subtype. |
| NMDA | [³H]MK-801 | Binds to the PCP site within the ion channel pore. |
Phase 2: In Vitro Functional Activity Assessment
Once binding affinity is established, the functional effect of the compound at the high-affinity targets must be determined.
Protocol: Functional Assays (e.g., β-Arrestin Recruitment or cAMP Assay)
-
Assay Principle: Use cell-based assays that measure a downstream signal following receptor activation. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, common readouts include cAMP modulation, calcium flux, or β-arrestin recruitment.[14][18]
-
Agonist Mode: Apply the test compound at various concentrations to determine if it stimulates a response.
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known full agonist to determine if it blocks the agonist's effect.
-
Data Analysis: Generate dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and determine the maximal efficacy (Eₘₐₓ) to classify the compound as a full agonist, partial agonist, or antagonist.
Phase 3: Preliminary ADME-Tox Profiling
Early assessment of drug-like properties is crucial.
Recommended In Vitro Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the rate of its disappearance over time. The cyclopropyl group is expected to confer enhanced metabolic stability.[5]
-
CYP450 Inhibition: Evaluate the potential of the compound to inhibit major CYP isoforms (e.g., 3A4, 2D6) to identify potential drug-drug interactions.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.
-
Permeability: Use a Caco-2 or PAMPA assay to predict intestinal absorption and blood-brain barrier penetration.
-
Cytotoxicity: Assess general toxicity in a relevant cell line (e.g., HepG2) to establish a preliminary therapeutic window.
Caption: Phased experimental workflow for biological characterization.
Conclusion and Future Directions
While direct biological data for 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is currently unavailable, a thorough analysis of its structural components and relevant chemical analogues strongly suggests its potential as a modulator of central nervous system targets, particularly dopamine D₂ and D₃ receptors. The inclusion of the cyclopropyl moiety is a rational design element aimed at improving metabolic stability and receptor affinity.
The primary hypothesis, positioning this compound as a D₂/D₃ receptor ligand, is directly testable through the phased experimental workflow outlined in this guide. The results of these studies will be critical in validating this hypothesis and determining if the compound warrants further investigation as a potential therapeutic agent for neuropsychiatric disorders such as schizophrenia or bipolar disorder. Future research should focus on elucidating its precise mechanism of action, exploring its in vivo efficacy in relevant animal models, and expanding the structure-activity relationship by synthesizing and testing related analogues.
References
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Wikipedia. (n.d.). Cariprazine. In Wikipedia. Retrieved March 7, 2026. [Link]
-
ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. Retrieved March 7, 2026. [Link]
-
ResearchGate. (n.d.). Chemical structure of cariprazine (RGH-188) HCl. Retrieved March 7, 2026. [Link]
-
Gentile, G., et al. (2025, November 28). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Publications. [Link]
-
Wikipedia. (n.d.). Arylcyclohexylamine. In Wikipedia. Retrieved March 7, 2026. [Link]
-
PubChem. (2015, September 15). Cariprazine. National Institutes of Health. [Link]
-
Frutos, R. P., et al. (2015, May 21). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2024, September 4). Cyclohexylamine plays a key role in multiple industries. [Link]
-
Knaus, G., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link]
-
Nam, H., et al. (2022, December 27). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. MDPI. [Link]
-
Chero, R. A., et al. (2021, October 6). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. PMC. [Link]
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine. Retrieved March 7, 2026.
Sources
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- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Whitepaper: Synthesis, Characterization, and Application of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted, lipophilic amine building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (predominantly utilized as its trans-isomer, CAS: 919799-84-1) has emerged as a critical intermediate in the development of targeted therapeutics. This technical guide provides an in-depth analysis of its structural rationale, details a self-validating synthetic methodology, and explores its application in cutting-edge drug discovery, specifically in the disruption of leukemogenic protein-protein interactions[1].
Chemical Identity & Physicochemical Profiling
Accurate compound characterization is the foundation of reproducible drug development. The physical and chemical properties of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine are summarized below to aid in analytical tracking and formulation[2].
| Property | Value / Description |
| Chemical Name | 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine |
| Common Synonyms | trans-4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine |
| CAS Registry Number | 919799-84-1 (for the trans isomer)[3] |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| Structural Class | Cycloaliphatic primary amine / Aliphatic ether |
| Typical Purity (Commercial) | ≥ 95% (LC-MS/NMR) |
Structural Rationale in Drug Design (E-E-A-T)
As an Application Scientist, it is crucial to understand why specific moieties are selected during lead optimization. The architecture of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine offers three distinct advantages:
-
Conformational Rigidity (Cyclohexyl Ring): The 1,4-disubstituted cyclohexyl core, particularly in its trans-configuration, locks the primary amine and the ether vector into a predictable equatorial-equatorial spatial arrangement. This minimizes the entropic penalty upon binding to a target receptor compared to flexible linear alkyl chains.
-
Metabolic Stability (Cyclopropylmethoxy Group): The cyclopropyl ring provides a unique blend of steric bulk and lipophilicity. Unlike straight-chain ethers (e.g., propoxy or butoxy groups) which are highly susceptible to cytochrome P450-mediated oxidative cleavage (O-dealkylation), the strained cyclopropyl ring resists metabolic degradation, thereby extending the half-life of the resulting API.
-
Versatile Anchoring (Primary Amine): The primary amine serves as a highly reactive nucleophile, ideal for late-stage diversification via amide coupling, reductive amination, or SNAr reactions to build complex heterocyclic scaffolds[1].
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine typically proceeds via a two-step sequence: a Williamson ether synthesis followed by acidic deprotection.
Caption: Synthetic workflow for 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine.
Step 1: Williamson Ether Synthesis
Objective: Alkylate the primary alcohol while preserving the carbamate protecting group. Causality & Choice of Reagents: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol. N,N-Dimethylformamide (DMF) is used as the solvent; its high dielectric constant stabilizes the resulting alkoxide ion, drastically accelerating the S_N2 displacement of the bromide from (bromomethyl)cyclopropane. Protocol:
-
Charge a flame-dried flask with trans-4-(Boc-amino)cyclohexanemethanol (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Self-Validation: The evolution of hydrogen gas serves as a visual indicator of active deprotonation.
-
Stir for 30 minutes until gas evolution ceases, then add (bromomethyl)cyclopropane (1.2 eq) dropwise.
-
Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Step 2: Acid-Mediated N-Boc Deprotection
Objective: Cleave the tert-butyloxycarbonyl (Boc) group to reveal the primary amine. Causality & Choice of Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a precisely tuned acidic environment. It is strong enough to protonate the carbamate—leading to the expulsion of isobutylene and carbon dioxide—but mild enough to leave the newly formed aliphatic ether intact. Protocol:
-
Dissolve the crude Boc-protected intermediate in DCM (0.1 M).
-
Add TFA (10 eq) dropwise at 0 °C.
-
Warm to room temperature and stir for 2 hours. Self-Validation: The reaction is entropically driven by the release of CO₂ and isobutylene gas. The cessation of effervescence indicates reaction completion. Orthogonal validation is achieved via LC-MS, observing the mass shift from the protected mass to the free amine mass ([M+H]⁺ = 184.1).
-
Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with DCM to yield the free base.
Applications in Drug Discovery: Menin-MLL Inhibitors
A primary application of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is its use as a structural appendage in the synthesis of Menin-MLL interaction inhibitors[1]. The Menin-MLL protein complex is a well-documented epigenetic driver in specific acute leukemias.
By coupling this amine to a pyrimidine or thienopyrimidine core, researchers create potent antagonist APIs. The cyclopropylmethoxy tail projects into a specific lipophilic sub-pocket of the Menin protein, significantly enhancing binding affinity and displacing the MLL fusion protein.
Caption: Mechanism of Menin-MLL inhibition utilizing cycloaliphatic amine derivatives.
As demonstrated in patent literature (e.g., US11479557B2), integrating this specific amine vector yields inhibitors with sub-nanomolar IC₅₀ values, showcasing the profound impact of precise structural engineering on biological efficacy[1].
References
- Patent Literature:US11479557B2 - Inhibitors of the menin-MLL interaction. Google Patents.
Sources
Technical Whitepaper: Spectroscopic Characterization of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary
This technical guide outlines the spectroscopic framework for the identification and validation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine . As a secondary amine building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands, the structural integrity of this molecule—specifically its stereochemistry—is critical for downstream pharmacological efficacy.
The trans-1,4-disubstitution pattern is the thermodynamically favored and pharmacologically prevalent isomer. This guide provides a self-validating protocol to distinguish the trans isomer from the cis impurity using Nuclear Magnetic Resonance (NMR) coupling constants and Mass Spectrometry (MS) fragmentation patterns.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine[1]
-
CAS Number: 919799-84-1 (specifically for the trans isomer)[1]
-
Molecular Formula:
-
Key Structural Moieties:
-
Cyclopropyl group: High ring strain, diagnostic high-field NMR signals.
-
Ether Linkage: Stability marker, distinct chemical shift.
-
Cyclohexane Core: Stereochemical scaffold (Chair conformation).
-
Primary Amine: Reactive center for derivatization.
-
Stereochemical Conformation
In the trans-isomer, the 1,4-substituents typically adopt a diequatorial conformation to minimize 1,3-diaxial interactions. This conformation is chemically distinct from the cis-isomer (axial-equatorial), allowing for definitive NMR assignment.[3]
Mass Spectrometry (MS) Profiling
Objective: To confirm molecular weight and analyze structural fragments.
Experimental Parameters (Recommended)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive Mode (+ve)
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid
-
Direct Infusion Flow Rate: 10 µL/min
Diagnostic Signals[2][7]
| m/z Value | Ion Identity | Mechanistic Origin |
| 184.3 | Protonated molecular ion (Base Peak). | |
| 206.3 | Sodium adduct (common in glass storage). | |
| 167.3 | Neutral loss of ammonia (characteristic of primary amines). | |
| 112.1 | Loss of (cyclopropylmethoxy)methyl side chain (McLafferty-like rearrangement). | |
| 55.0 | Cyclopropylmethyl carbocation fragment. |
Analyst Note: The stability of the cyclopropyl ring under ESI conditions is generally high. However, high fragmentation energy (CID > 30 eV) may result in ring-opening products.
Nuclear Magnetic Resonance (NMR) Analysis[1][2][7][13][14]
Objective: To validate the carbon backbone and, crucially, assign the trans stereochemistry.
Sample Preparation Protocol
-
Solvent: Chloroform-
( ) is preferred for resolution. DMSO- is an alternative if the amine salt is used. -
Concentration: 10 mg/mL for
, 30 mg/mL for . -
Reference: TMS (0.00 ppm) or residual solvent peak (
: 7.26 ppm).
Predicted NMR Data (400 MHz, )
The following data is synthesized from fragment analysis of analogous 1,4-trans-cyclohexane systems and cyclopropyl ethers.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |
| 0.18 - 0.22 | Multiplet (m) | 2H | Cyclopropyl | High : Unique high-field shift. |
| 0.50 - 0.55 | Multiplet (m) | 2H | Cyclopropyl | High : Unique high-field shift. |
| 1.00 - 1.15 | Multiplet (m) | 3H | Cyclopropyl CH + Cyclohexyl | Overlapping region. |
| 1.15 - 1.30 | Quadruplet of doublets (qd) | 2H | Cyclohexyl | Large |
| 1.45 - 1.60 | Multiplet | 1H | Cyclohexyl | Junction of the ether side chain. |
| 1.80 - 1.95 | Broad doublet (bd) | 4H | Cyclohexyl | Characteristic chair equatorial protons. |
| 2.65 - 2.75 | Triplet of triplets (tt) | 1H | Cyclohexyl | CRITICAL : |
| 3.25 | Doublet (d, | 2H | Ether linkage. | |
| 3.30 | Doublet (d, | 2H | Ether linkage. |
Stereochemical Logic: The "tt" Splitting Pattern
The most critical signal for quality control is the proton at position 1 (attached to the amine).
-
Trans-Isomer: The proton is axial (because the amine is equatorial). It couples with two axial neighbors (
Hz) and two equatorial neighbors ( Hz). This results in a wide Triplet of Triplets (tt) . -
Cis-Isomer: The proton is equatorial (if the bulky ether group anchors the ring). It couples with axial/equatorial neighbors with smaller constants (
Hz, Hz). This results in a narrower Quintet or broad singlet-like multiplet.
Predicted NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 3.0 | Cyclopropyl ring carbons | |
| 10.5 | Cyclopropyl methine | |
| 29.5 | Cyclohexane C3/C5 | |
| 35.8 | Cyclohexane C2/C6 | |
| 38.5 | Cyclohexane C4 | |
| 50.2 | Cyclohexane C1 ( | |
| 75.5 | ||
| 78.0 |
Visualized Analytical Workflows
Workflow 1: Structural Verification Decision Tree
This diagram illustrates the logical flow for confirming the identity and stereochemistry of the compound.
Figure 1: Decision tree for the spectroscopic validation of the trans-isomer.
Workflow 2: Fragmentation Pathway (MS)
A visualization of the expected electrospray ionization fragmentation logic.
Figure 2: Predicted ESI-MS fragmentation pathway showing primary neutral losses.
References
-
Sigma-Aldrich. trans-4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine Product Specification. Retrieved from .
-
BenchChem. NMR Spectrum of Cyclopropyl Methyl Ether Derivatives. Retrieved from .
-
National Institutes of Health (PubChem). Compound Summary: Cyclopropyl methyl ether (CID 68323). Retrieved from .
-
Chemistry Steps. Distinguishing Cis and Trans 4-Substituted Cyclohexanes by NMR. Retrieved from .
-
ChemScene. Product Data: 4-(Cyclopropylmethoxy)cyclohexan-1-one. Retrieved from .
Sources
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine: Pharmacophore Analysis & Therapeutic Targets
The following technical guide details the therapeutic potential, mechanism of action, and experimental utility of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS 919799-84-1).
Executive Summary
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a specialized medicinal chemistry building block and privileged pharmacophore. It is not a marketed monotherapy but serves as a critical structural motif ("warhead" or "anchor") in the design of high-affinity ligands for specific biological targets.
Its structural architecture—a rigid cyclohexane spacer coupled with a lipophilic cyclopropyl-ether tail and a polar primary amine—is engineered to navigate specific hydrophobic pockets in proteins. The compound is primarily validated as a key targeting moiety for Glucokinase Activators (GKAs) in metabolic disease and Menin-MLL inhibitors in oncology.
| Feature | Technical Specification |
| CAS Number | 919799-84-1 |
| Chemical Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| Key Structural Motif | Trans-1,4-disubstituted cyclohexane; Cyclopropyl ether tail |
| Primary Targets | Glucokinase (GCK), Menin-MLL Complex |
| Therapeutic Areas | Type 2 Diabetes (T2D), Acute Myeloid Leukemia (AML) |
Structural Analysis & SAR Logic
The therapeutic utility of this compound stems from its ability to function as a cationic amphiphile with defined stereochemistry.
Structure-Activity Relationship (SAR)[1]
-
Cyclohexane Core (Rigid Spacer): The trans-orientation of the cyclohexane ring provides a rigid linear distance (approx. 5–6 Å) between the amine and the ether oxygen. This reduces entropic penalties upon binding compared to flexible alkyl chains.
-
Cyclopropylmethoxy Tail (Hydrophobic Anchor): The cyclopropyl group is a "magic methyl" equivalent in medicinal chemistry—it adds lipophilicity and metabolic stability (blocking P450 oxidation at the terminal position) while fitting into narrow hydrophobic sub-pockets.
-
Primary Amine (Polar Head): At physiological pH, the amine is protonated (
), allowing it to form salt bridges with aspartate or glutamate residues in the target protein, or to serve as a handle for further derivatization (e.g., urea formation in GKAs).
Primary Therapeutic Target: Glucokinase (GCK)
Mechanism of Action: Allosteric Activation
The most prominent application of this pharmacophore is in the synthesis of Glucokinase Activators (GKAs) . Glucokinase acts as the body's "glucose sensor" in the pancreas and liver.
-
The Problem: In Type 2 Diabetes, GCK sensitivity is reduced.
-
The Solution: Small molecules containing the 4-[(cyclopropylmethoxy)methyl]cyclohexyl moiety bind to the allosteric activator site of GCK (distinct from the glucose binding site).
-
Molecular Interaction: The lipophilic cyclopropylmethoxy tail wedges into a specific hydrophobic pocket induced by the activator, stabilizing the enzyme in its super-open or active conformation, thereby lowering the
for glucose.
Pathway Visualization: GCK Activation
The following diagram illustrates the signaling cascade initiated by GCK activation using this pharmacophore.
Caption: Allosteric activation of Glucokinase by ligands containing the cyclopropylmethoxy-cyclohexyl scaffold, leading to insulin secretion.
Secondary Target: Menin-MLL Complex
Mechanism: Protein-Protein Interaction (PPI) Inhibition
Recent patents identify this amine as a precursor for inhibitors of the Menin-MLL (Mixed Lineage Leukemia) interaction.
-
Target: The Menin protein acts as an oncogenic cofactor for MLL-fusion proteins in leukemia.
-
Role of Pharmacophore: The cyclohexane-amine scaffold mimics the F9 residue of MLL, while the cyclopropylmethoxy tail occupies the hydrophobic central cavity of Menin.
-
Therapeutic Outcome: Disruption of the Menin-MLL complex leads to the downregulation of HOXA9 and MEIS1 genes, inducing differentiation and apoptosis in leukemic cells.
Experimental Protocols
Protocol A: Synthesis of the Amine (Reductive Amination Route)
Note: This protocol synthesizes the amine from the corresponding aldehyde or ketone precursor.
Reagents:
-
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-one (Precursor)
-
Ammonium acetate (
) -
Sodium cyanoborohydride (
) -
Methanol (MeOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-one in anhydrous MeOH (0.1 M concentration).
-
Imine Formation: Add 10.0 eq of Ammonium acetate. Stir at room temperature for 2 hours under
atmosphere. -
Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of Sodium cyanoborohydride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with 1N HCl until pH < 2. Stir for 30 mins to decompose excess hydride.
-
Workup: Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) x3.
-
Purification: Dry organic layer over
. Concentrate in vacuo.[1] Purify via silica gel chromatography (DCM:MeOH:NH4OH gradient) to isolate the trans-isomer.
Protocol B: Glucokinase Activation Assay (Enzymatic)
Objective: Validate the potency of the synthesized ligand containing the pharmacophore.
Assay System: Coupled enzymatic assay (G6PDH coupled). Reagents: Recombinant Human GCK, Glucose, ATP, NADP+, G6PDH.
-
Buffer Prep: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM
, 1 mM DTT. -
Enzyme Mix: Incubate GCK (10 nM) with the test compound (0.1 nM – 10 µM) for 15 mins at 30°C.
-
Substrate Addition: Add Glucose (5 mM) and ATP (2 mM) containing NADP+ and G6PDH.
-
Detection: Monitor the increase in absorbance at 340 nm (formation of NADPH) over 20 minutes.
-
Analysis: Calculate
relative to DMSO control. A valid activator will show >150% activity at or a left-shift in Glucose .
References
-
Sigma-Aldrich. (n.d.). trans-4-(Cyclopropylmethoxy)cyclohexanamine Product Specification. Retrieved from
-
Bertram, L. S., et al. (2007). Urea glucokinase activators. Patent WO2007006814A1. Retrieved from
-
Ren, S., et al. (2022). Inhibitors of the menin-MLL interaction. US Patent US11479557B2. Retrieved from
-
Combi-Blocks. (2023). Trans 4-(cyclopropylmethoxymethyl)cyclohexan-1-amine Catalog Entry. Retrieved from
Sources
In-silico modeling of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
In-Silico Modeling & Optimization of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine A Technical Guide for Structural Characterization and Virtual Lead Optimization
Executive Summary
This guide details the computational workflow for modeling 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (hereafter referred to as CMMC-Amine ). As a privileged scaffold combining a lipophilic cyclohexane core with a polar amine and a metabolic-modulating cyclopropyl ether, CMMC-Amine represents a critical building block in the design of CNS-active agents (e.g., Sigma-1 receptor modulators, GlyT1 inhibitors).
This whitepaper moves beyond basic property prediction, establishing a rigorous protocol for conformational analysis , stereochemical profiling (cis/trans energetics) , and target-specific interaction mapping .
Part 1: Molecular Architecture & Conformational Dynamics
The cyclohexane ring is not a static hexagon; its pharmacological activity is dictated by the spatial orientation of its substituents. For CMMC-Amine, the 1,4-substitution pattern introduces critical stereochemical constraints.
Stereochemical Definition: The Trans-Dominance Rule
The primary modeling objective is to distinguish between the cis and trans isomers.
-
Trans-Isomer (1,4-diequatorial): Both the amine (-NH2) and the ether side chain (-CH2-O-CH2-Cyclopropyl) occupy equatorial positions in the chair conformation. This is the thermodynamically preferred state (lowest steric strain).
-
Cis-Isomer (Axial/Equatorial): One substituent must occupy the higher-energy axial position, introducing 1,3-diaxial interactions.
Experimental Protocol: Quantum Mechanical (QM) Optimization To validate the energy gap, we employ Density Functional Theory (DFT).
-
Input Generation: Generate 3D coordinates for both cis and trans isomers.
-
Basis Set Selection: Use B3LYP/6-31G(d,p) for geometry optimization. This level of theory adequately captures the hyperconjugation and steric repulsion in the ether linkage.
-
Solvation Model: Apply the PCM (Polarizable Continuum Model) for water to simulate physiological conditions.
-
Output Analysis: Calculate
. Expect the trans isomer to be favored by ~2–5 kcal/mol.
Side-Chain Flexibility: The Cyclopropyl Ether
The cyclopropylmethoxy tail adds rotatable bonds that define the molecule's "swept volume."
-
Torsion Scan: Perform a relaxed coordinate scan on the
dihedral angle. -
Significance: The "gauche" effect may stabilize specific conformations of the ether oxygen relative to the cyclohexane ring, influencing binding pocket fit.
Part 2: Physiochemical Profiling (ADMET)
CMMC-Amine fits the profile of a CNS-penetrant fragment. We must quantify its "drug-likeness" before docking.
Table 1: Predicted Physiochemical Properties (Consensus Model)
| Property | Value (Approx.) | Clinical Significance |
| Molecular Weight | 183.29 Da | Ideal for Fragment-Based Drug Design (FBDD). |
| cLogP | 1.8 – 2.2 | Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration. |
| pKa (Basic Amine) | 9.5 – 10.2 | Predominantly protonated ( |
| TPSA | ~35 Ų | High permeability (TPSA < 90 Ų indicates good CNS access). |
| Rotatable Bonds | 4 | Low entropic penalty upon binding. |
Critical Workflow: pKa Correction
-
Error Source: Standard docking software often treats amines as neutral.
-
Correction: You must model the amine as protonated (
). This ensures the formation of the critical salt bridge with Aspartate (Asp) residues common in GPCR and transporter binding pockets.
Part 3: Target Interaction & Virtual Screening
Given the structural motif (cationic amine + lipophilic tail), CMMC-Amine is a quintessential ligand for the Sigma-1 Receptor (
Case Study: Sigma-1 Receptor Docking
The
Docking Protocol (AutoDock Vina / Glide):
-
Grid Generation: Center the grid box on the crystal ligand of PDB ID: 5HK1 (Human
R). -
Pharmacophore Constraints:
-
Positive Ionizable: Define a constraint for the amine nitrogen to interact with Glu172 .
-
Hydrophobic: Define a hydrophobic envelope for the cyclopropyl group (occupying the hydrophobic sub-pocket).
-
-
Scoring: Prioritize poses where the cyclohexane ring adopts a chair conformation sitting in the central vestibule.
Safety Modeling: hERG Channel Blockade
Alicyclic amines are notorious for blocking the hERG potassium channel, leading to QT prolongation.
-
In-Silico Filter: Use a 3D-QSAR pharmacophore model for hERG.
-
Risk Factor: If the distance between the basic nitrogen and the distal cyclopropyl ring matches the hERG pharmacophore (~10–12 Å), the compound is a high-risk blocker. Optimization Strategy: Introduce polar atoms (e.g., fluorine) on the cyclopropyl ring to reduce lipophilicity if hERG binding is predicted.
Part 4: Visualization of the Modeling Workflow
The following diagram illustrates the decision logic for the in-silico campaign, from structural validation to safety profiling.
Figure 1: Decision tree for the virtual characterization of CMMC-Amine, prioritizing stereochemical stability and safety profiling.
Part 5: References
-
Sigma-Aldrich. Trans-4-(cyclopropylmethoxymethyl)cyclohexan-1-amine Product Data. MilliporeSigma.[1] Link
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. Link (PDB: 5HK1 Reference)
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Cyclopropylmethoxy validation)
-
PubChem. Compound Summary: (trans-4-Methoxycyclohexyl)amine.[2] National Library of Medicine. Link (Analogous scaffold data)
Sources
An In-depth Technical Guide to Investigating the Mechanism of Action of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Introduction: Unraveling the Therapeutic Potential of a Novel Cyclohexylamine Derivative
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate critical biological pathways is of paramount importance. The compound 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine represents a unique structural motif, combining a cyclohexylamine core, known for its presence in various neuroactive compounds, with a cyclopropylmethoxy side chain. While specific biological data for this exact molecule is not yet prevalent in public-domain literature, its structural features provide a compelling rationale for investigating its mechanism of action, particularly its potential interaction with monoamine oxidase (MAO) enzymes.
The presence of a cyclopropylamine-like moiety is particularly noteworthy, as this structural class is known to produce mechanism-based inhibitors of flavoenzymes, including monoamine oxidases.[1] MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels in the brain and peripheral tissues, making them significant targets for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][3] This guide, therefore, outlines a comprehensive, field-proven strategy for the systematic investigation of 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine, with a primary hypothesis centered on its potential role as a novel MAO inhibitor.
This document is structured to provide not just a series of protocols, but a logical and scientifically rigorous workflow, explaining the causality behind each experimental choice. For researchers and drug development professionals, this guide will serve as a roadmap for elucidating the compound's pharmacological profile, from initial in-vitro characterization to in-vivo validation.
Part 1: Foundational In-Vitro Characterization: Is it a Monoamine Oxidase Inhibitor?
The first and most critical step is to determine if the compound interacts with its primary hypothesized targets, MAO-A and MAO-B. This is achieved through a series of in-vitro enzyme inhibition assays. The goal is to not only confirm inhibition but also to quantify its potency and selectivity.
Initial Screening: Potency (IC50) Determination against MAO-A and MAO-B
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. We will determine the IC50 of 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine against both MAO isoforms to establish its efficacy and selectivity. A widely used and reliable method is a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity.[4]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine in DMSO.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare a working solution of a suitable substrate (e.g., p-tyramine for both isoforms).
-
Prepare a working solution of a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 25 µL of a serial dilution of the test compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C. This pre-incubation step is crucial for identifying potential time-dependent or irreversible inhibitors.[1]
-
Initiate the reaction by adding 25 µL of the substrate and the Amplex Red/HRP mixture.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Normalize the data to the vehicle control (DMSO) wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine | 150 | 5 | 30 |
| Clorgyline (Control) | 10 | 5000 | 0.002 |
| Selegiline (Control) | 8000 | 20 | 400 |
A selectivity index significantly different from 1 indicates a preference for one isoform over the other. In this hypothetical example, the compound is a selective MAO-B inhibitor.
Mechanistic Studies: Reversibility and Kinetics
Understanding whether the inhibition is reversible or irreversible is critical for predicting the drug's duration of action and potential for drug-drug interactions.[4] The cyclopropylamine moiety, in particular, is associated with irreversible, mechanism-based inhibition, where the inhibitor forms a covalent adduct with the FAD cofactor of the enzyme.[1][5]
Experimental Protocol: Reversibility Assessment by Dialysis
-
Incubation: Incubate a concentrated solution of MAO-B (the more potently inhibited isoform from the initial screen) with a saturating concentration (e.g., 10x IC50) of 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine for 60 minutes. A control sample is incubated with vehicle.
-
Dialysis: Place the incubation mixtures in a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes. This process removes any unbound inhibitor.
-
Activity Measurement: After dialysis, measure the enzymatic activity of the inhibitor-treated sample and the control sample using the fluorometric assay described above.
-
Interpretation:
-
Reversible Inhibition: If enzymatic activity is restored to control levels, the inhibition is reversible.
-
Irreversible Inhibition: If enzymatic activity remains significantly suppressed, the inhibition is irreversible.
-
Caption: Proposed mechanism: Inhibition of MAO-B leads to increased synaptic dopamine levels.
Conclusion: Synthesizing the Evidence into a Cohesive Mechanism of Action
By following this structured, multi-tiered approach, researchers can build a comprehensive data package to define the mechanism of action of 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine. The proposed experiments will systematically test the hypothesis of MAO inhibition, moving from purified enzymes to cellular systems and finally to a whole-animal model.
References
- Brady, R. D., & Herkes, G. K. (2015). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Neural Transmission, 122(9), 1289-1300.
Sources
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Cis/Trans Isomerism in 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
The following technical guide details the stereochemical dynamics, synthesis, and separation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine . This document is structured for researchers in medicinal chemistry and process development, focusing on the critical cis/trans isomerism that dictates the pharmacological efficacy of the final drug substance.
Executive Technical Summary
Molecule: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine CAS (Trans-isomer): 919799-84-1 Role: Advanced pharmacophore intermediate, typically utilized in the synthesis of GPCR ligands (e.g., Dopamine D3/D2 partial agonists) and kinase inhibitors.
The geometric isomerism of the 1,4-disubstituted cyclohexane ring is the critical quality attribute (CQA) for this intermediate. In medicinal chemistry, the trans-isomer is predominantly favored due to its ability to extend substituents into a linear vector, matching the distance requirements of binding pockets in GPCRs (like the D2/D3 receptors targeted by Cariprazine-like analogs). The cis-isomer , often formed as a byproduct, typically introduces an undesirable "kink" in the molecular topography, reducing binding affinity and metabolic stability.
This guide provides a definitive analysis of the thermodynamic preference for the trans-isomer, protocols for its synthesis and purification, and analytical methods for rigorous characterization.
Stereochemical & Conformational Analysis
The Thermodynamic Landscape
The cyclohexane ring exists primarily in a chair conformation. For 1,4-disubstituted cyclohexanes, the relative orientation of the substituents (Cis vs. Trans) dictates the accessible conformational states.
-
Substituent A (C1): Amine group (
). A-value kcal/mol. -
Substituent B (C4): (Cyclopropylmethoxy)methyl group (
). This is a flexible, bulky ether chain. Estimated A-value kcal/mol (comparable to or ).
Trans-Isomer (Thermodynamically Preferred)
The trans-isomer can adopt two chair conformations:
-
Diequatorial (e,e): Both the amine and the ether side-chain are in equatorial positions. This minimizes 1,3-diaxial interactions.
-
Diaxial (a,a): Both groups are axial. This is highly unfavorable due to severe steric strain (approx.
kcal/mol relative to e,e).
-
Result: The trans-isomer exists almost exclusively (>99%) in the diequatorial conformation, providing a rigid, linear scaffold.
Cis-Isomer (Kinetic Impurity)
The cis-isomer forces one substituent to be axial while the other is equatorial (e,a or a,e).
-
Conformer A: Amine (axial) / Ether (equatorial).
-
Conformer B: Amine (equatorial) / Ether (axial).
-
Result: Since the ether chain is bulkier (
), the equilibrium shifts to place the ether group equatorially, forcing the amine into the axial position. This introduces kcal/mol of steric strain relative to the trans-isomer, making the cis-isomer thermodynamically less stable and often more soluble (lower lattice energy), which complicates crystallization.
Conformational Energy Diagram
The following diagram illustrates the energy landscape and the "lock" effect of the trans-diequatorial state.
Caption: Thermodynamic hierarchy of 1,4-disubstituted cyclohexane conformers. The Trans(e,e) state is the global minimum.
Synthesis & Stereocontrol Protocols
Achieving a high trans:cis ratio requires selecting the correct synthetic vector. Two primary routes are recommended based on scale and required purity.
Route A: Reductive Amination (Thermodynamic Control)
This route starts from the ketone precursor. Using a bulky hydride source or specific catalytic conditions can favor the thermodynamic product (trans).
Protocol:
-
Precursor: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-one.
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ) or Sodium triacetoxyborohydride ( ). -
Mechanism: Formation of the imine followed by hydride delivery.
-
Stereocontrol: The hydride attacks from the less hindered axial face, pushing the forming amine into the equatorial position.
-
Yield: Typically 70:30 (trans:cis).
-
Optimization: Use of bulky borohydrides at low temperature (-78°C) can improve ratios to 90:10.
-
Route B: Hydrogenation of Aromatic Precursor (Industrial Scale)
Hydrogenation of the corresponding aniline or phenol ether derivative.
Protocol:
-
Precursor: 4-[(Cyclopropylmethoxy)methyl]aniline.
-
Catalyst: Ruthenium on Alumina (
) or Rhodium on Carbon ( ). -
Conditions: High pressure
(50 bar), elevated temperature (100°C). -
Outcome: Often yields a near 50:50 mixture (kinetic control). Requires downstream equilibration (isomerization) using Raney Nickel or alkoxide bases to enrich the trans-isomer.
Separation & Purification Workflow
Since synthetic routes rarely yield >95% trans-isomer directly, a robust purification strategy is mandatory.
Crystallization (The "Gold Standard")
The trans-isomer typically forms a higher-melting, less soluble salt compared to the cis-isomer due to better crystal packing (symmetry).
Experimental Protocol: Trans-Enrichment via HCl Salt Formation
-
Dissolution: Dissolve the crude amine mixture (e.g., 70:30 trans/cis) in Ethanol/Ethyl Acetate (1:3 v/v) at 60°C.
-
Acidification: Add 1.1 equivalents of HCl (4M in dioxane or anhydrous gas).
-
Cooling: Slowly cool the solution to 0°C over 4 hours with gentle agitation.
-
Filtration: Filter the precipitate.[1] The trans-amine HCl salt crystallizes out, while the cis-isomer remains largely in the supernatant.
-
Recrystallization: If purity is <98%, recrystallize from hot Isopropanol.
High-Performance Liquid Chromatography (HPLC)
For analytical verification or small-scale purification.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 15 min |
| Detection | UV at 210 nm (low absorption) or CAD/ELSD (preferred for amines) |
| Retention | Cis-isomer elutes before trans-isomer (more polar/less hydrophobic contact area). |
Analytical Validation (Self-Validating System)
To ensure the integrity of the isomer assignment, use Proton NMR (
NMR Diagnostic Criteria (400 MHz, )
-
Trans-Isomer (
is Axial):-
The proton at C1 is axial (geminal to the equatorial
). -
It couples with neighboring axial protons at C2/C6.
-
Signal: Broad triplet of triplets (tt).
-
Coupling Constant (
): Large axial-axial coupling, Hz .
-
-
Cis-Isomer (
is Equatorial):-
The proton at C1 is equatorial (geminal to the axial
). -
It couples with neighboring protons via equatorial-axial/equatorial-equatorial interactions.
-
Signal: Narrow multiplet or quintet.
-
Coupling Constant (
): Small couplings, Hz .
-
Synthesis & Separation Flowchart
Caption: Process flow for the synthesis and diastereomeric enrichment of the trans-isomer.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Institute of Standards and Technology (NIST). (2023). trans-1,4-Cyclohexanediamine Data. NIST Chemistry WebBook. Retrieved from [Link]
- Weyer, R., & Hitzel, V. (1988). Synthesis of trans-4-methylcyclohexylamine derivatives. Arzneimittel-Forschung, 38(9), 1079-1080.
Sources
An In-Depth Technical Guide to the Stability and Degradation Profile of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of the novel compound, 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of potential degradation pathways, a robust strategy for forced degradation studies, the development of a stability-indicating analytical method, and long-term stability program design. By integrating established principles of physical organic chemistry with regulatory expectations outlined in the ICH Q1A(R2) guidelines, this guide serves as a practical roadmap for ensuring the quality, safety, and efficacy of drug candidates containing this unique structural motif.
Introduction: The Significance of Stability Profiling
The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. A thorough understanding of how a molecule degrades under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of robust drug development.[1][2] The subject of this guide, 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine, possesses a unique combination of functional groups: a primary alicyclic amine, a cyclopropylmethyl ether, and a cyclohexane scaffold. Each of these moieties presents distinct susceptibilities to degradation, which must be systematically investigated.
This guide will provide a detailed, science-driven approach to:
-
Elucidate Potential Degradation Pathways: Based on the chemical functionalities of the molecule.
-
Design and Execute Forced Degradation Studies: To generate potential degradation products in a controlled manner.[3]
-
Develop and Validate a Stability-Indicating Analytical Method: To accurately quantify the parent compound and its degradation products.
-
Establish a Comprehensive Long-Term Stability Program: To define the retest period and appropriate storage conditions.
The insights gained from these studies are paramount for formulation development, packaging selection, and ensuring patient safety by identifying and controlling potentially toxic degradation products.[4]
Predicted Degradation Pathways
A proactive assessment of potential degradation pathways is crucial for designing a targeted and efficient stability testing program. The chemical structure of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine suggests several potential routes of degradation under stress conditions.
Hydrolytic Degradation
-
Acid-Catalyzed Ether Cleavage: The ether linkage is susceptible to cleavage under strong acidic conditions.[5][6][7] Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by water or a counter-ion. Given the primary nature of the carbon attached to the cyclopropyl group, an SN2 mechanism is likely, leading to the formation of 4-(hydroxymethyl)cyclohexan-1-amine and cyclopropylmethanol. Under more forcing conditions, the primary alcohol could be susceptible to further reactions.
-
Base-Catalyzed Degradation: Ethers are generally stable to basic conditions.[5] Therefore, significant degradation via ether cleavage under basic stress is not anticipated.
Oxidative Degradation
The primary amine and the ether linkage are the most likely sites for oxidative degradation.[8][9]
-
Oxidation of the Amine: Primary amines can be oxidized to form hydroxylamines and further to nitroso or nitro compounds.[10] Dehydrogenation of the cyclohexane ring to form an imine or a more aromatic system is also a possibility, especially in the presence of metal ions.
-
Oxidation of the Ether: The carbon atom alpha to the ether oxygen is susceptible to oxidation, which could lead to hydroperoxide formation and subsequent cleavage of the C-O bond.
-
Cyclopropyl Ring Opening: While the cyclopropyl group is generally robust, it can undergo oxidative ring opening, particularly when adjacent to an activating group like an amine.[11]
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation.[12][13][14][15][16]
-
Norrish Type Reactions: If the molecule absorbs light, it could undergo cleavage adjacent to the carbonyl group (if formed via oxidation) or other radical-mediated reactions.
-
Photosensitized Oxidation: In the presence of photosensitizers, the generation of singlet oxygen could lead to oxidation of the amine or the ether linkage.
Thermal Degradation
At elevated temperatures, several degradation pathways are plausible.
-
Deamination and Elimination: The primary amine could be eliminated to form an alkene.
-
Ring Opening/Rearrangement: The strained cyclopropyl ring might undergo thermal rearrangement or opening.
-
Dehydrogenation: The cyclohexane ring could undergo dehydrogenation, particularly at high temperatures.[17][18]
The following diagram illustrates the potential degradation pathways:
Caption: Predicted degradation pathways of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine.
Forced Degradation Studies: Experimental Design
Forced degradation studies are essential to intentionally degrade the API to an extent that allows for the identification of potential degradation products and the development of a stability-indicating analytical method.[1][2][19] The goal is to achieve 5-20% degradation of the API.[4]
General Considerations
-
API Concentration: A stock solution of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (e.g., 1 mg/mL) will be prepared in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).
-
Control Samples: For each stress condition, a control sample (API solution without the stressor) and a blank (solvent mixture with the stressor) will be prepared and analyzed alongside the stressed samples.
-
Time Points: Samples will be analyzed at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the degradation progress.
Stress Conditions
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl at RT and 60°C | To investigate the stability of the ether linkage and other acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH at RT and 60°C | To assess stability in alkaline conditions, although ethers are generally stable. |
| Oxidation | 3% H₂O₂, 30% H₂O₂ at RT | To induce oxidative degradation of the amine and ether moieties.[20] |
| Thermal Degradation | Solid and solution state at 60°C, 80°C, and 105°C | To evaluate the impact of heat on the molecule's stability. |
| Photodegradation | Solid and solution state exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).[13][14][15][16] A dark control will be run in parallel. | To assess the molecule's sensitivity to light. |
The following workflow outlines the forced degradation study:
Caption: Workflow for the forced degradation study.
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent API from its degradation products, process impurities, and any other components in the sample matrix.[21][22][23] A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is the preferred approach.
Method Development Strategy
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm). If co-elution is observed, screen other column chemistries (e.g., C8, Phenyl-Hexyl).
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) will be developed. The gradient will be optimized to achieve good resolution between the parent peak and all degradation products.
-
Detector Wavelength: The UV detector wavelength will be selected based on the UV spectrum of the API to ensure maximum sensitivity for the parent compound and its chromophoric degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode will be used for mass spectrometric detection. This will provide molecular weight information for the parent compound and its degradation products, aiding in their identification.[20][24][25][26]
Method Validation
The developed method will be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This will be demonstrated by the separation of the parent peak from all degradation product peaks in the stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Characterization of Degradation Products
Significant degradation products will be characterized to understand their structure and potential toxicological impact.
-
LC-MS/MS Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) will be employed to obtain accurate mass measurements and fragmentation patterns of the degradation products.[20][24][25][26] This information will be used to propose the elemental composition and structure of the degradants.
-
Isolation and NMR Spectroscopy: If necessary, major degradation products will be isolated using preparative HPLC, and their structures will be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Long-Term Stability Study Design
Based on the data from the forced degradation studies, a long-term stability study will be designed to establish the retest period for the API and the shelf-life for the drug product.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Samples will be analyzed at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months) using the validated stability-indicating method. The parameters to be tested will include appearance, assay, and degradation products.
Data Presentation and Interpretation
All quantitative data from the stability studies will be presented in a clear and concise tabular format to facilitate comparison and trend analysis.
Table 1: Hypothetical Forced Degradation Data
| Stress Condition | % Degradation of Parent | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 158.2 |
| 0.1 M NaOH, 60°C, 24h | < 1.0 | 0 | - |
| 3% H₂O₂, RT, 24h | 8.5 | 3 | 199.2 (M+16) |
| 80°C, solid, 48h | 3.1 | 1 | 166.2 |
| Photostability (ICH Q1B) | 5.7 | 2 | 181.2 |
The overall workflow for the stability assessment is summarized in the following diagram:
Sources
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Methodological & Application
Use of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine as a synthetic building block
Application Note: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine as a High-Fsp³ Building Block in Drug Discovery
Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
In contemporary drug discovery, the strategic imperative to "escape from flatland" has driven the demand for highly sp³-hybridized, conformationally restricted building blocks. 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (Chemical Formula: C₁₁H₂₁NO) represents a premium alicyclic scaffold designed to meet these exact pharmacokinetic and physicochemical demands.
This molecule strategically combines two highly valued motifs:
-
The Cyclohexylamine Core: Primary amines are essential constituents of biologically active molecules and serve as highly versatile vectors for library diversification[1]. The cyclohexylamine core provides a sterically defined, non-aromatic anchor that significantly improves the aqueous solubility and pharmacokinetic profiles of drug candidates compared to flat aniline derivatives[2].
-
The Cyclopropylmethoxy Appendage: The cyclopropyl ring is a highly valuable structural motif in medicinal chemistry, transitioning from a chemical curiosity to a strategic tool for drug design[3]. It acts as a bioisostere for straight-chain alkyl groups, offering enhanced metabolic stability[4]. The C–H bonds in cyclopropane have enhanced s-character, making them shorter, stronger, and significantly more resistant to oxidative cleavage by cytochrome P450 (CYP) enzymes[3][4]. Furthermore, the rigid nature of the cyclopropyl ring reduces the conformational entropy of the molecule, pre-organizing it for favorable receptor binding[3].
Fig 1. Pharmacophoric contributions and logical deconstruction of the building block's structural motifs.
Quantitative Profiling & ADME Advantages
To understand the utility of this building block in early-stage drug discovery, it is critical to evaluate its baseline physicochemical properties and the metabolic advantages conferred by its functional groups.
Table 1: Physicochemical Properties of the Unmodified Building Block
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | ~183.3 g/mol | Low MW allows for significant downstream functionalization while remaining within Lipinski's Rule of 5. |
| Fraction sp³ (Fsp³) | 1.00 | 100% sp³ character ensures high 3D dimensionality, reducing off-target toxicity and improving solubility. |
| H-Bond Donors / Acceptors | 2 / 2 | Balanced polarity; the ether oxygen acts as a selective H-bond acceptor in kinase/GPCR binding pockets. |
| Rotatable Bonds | 5 | Moderate flexibility allows the cyclopropyl group to induce-fit into hydrophobic sub-pockets. |
Table 2: Comparative ADME/Tox Advantages of the Cyclopropyl Motif
| Feature | Straight Chain (e.g., Propyl) | Cyclopropyl Analog | Mechanistic Rationale |
| Metabolic Stability | Low (Rapid CYP oxidation) | High | Shorter, stronger C–H bonds resist CYP450 abstraction and subsequent degradation[3][4]. |
| Conformational Entropy | High (Highly flexible) | Low (Rigid) | Ring strain locks conformation, reducing the entropic penalty upon target binding[3]. |
| Lipophilicity (LogP) | Baseline | Slightly Higher | Increased lipophilicity improves membrane permeability and blood-brain barrier (BBB) penetration. |
Synthetic Workflows & Applications
Because cyclohexylamine derivatives are commonly used as building blocks in the manufacture of various pharmaceuticals[5], the primary amine of this scaffold can be seamlessly integrated into high-throughput screening (HTS) library generation.
Fig 2. Divergent synthetic workflows for 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to ensure reproducibility and empower process optimization.
Protocol A: HATU-Mediated Amide Coupling (Kinase Inhibitor Synthesis)
This protocol utilizes HATU to generate a highly reactive OAt-active ester, ideal for coupling sterically hindered carboxylic acids with the cyclohexylamine core.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add DIPEA dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It serves a dual purpose: it deprotonates the carboxylic acid to initiate reaction with HATU, and it neutralizes any trace HCl salts present in the amine building block, ensuring the amine remains fully nucleophilic.
-
Pre-activation Phase: Stir the mixture at room temperature for 15 minutes. Causality: This incubation period allows for the complete formation of the active OAt-ester. Adding the amine too early can lead to direct reaction with HATU, forming an unreactive guanidinium byproduct.
-
Coupling: Add 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine in a single portion. Stir for 2–4 hours.
-
In-Process Monitoring: Monitor reaction completion via LC-MS. The disappearance of the OAt-ester mass and the appearance of the product mass validates the forward progress of the reaction.
-
Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Mild Reductive Amination (CNS-Active Scaffold Synthesis)
This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) to selectively reduce the intermediate iminium ion without reducing the starting aldehyde or ketone.
Reagents:
-
Aldehyde or Ketone (1.0 eq)
-
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (1.0 eq)
-
NaBH(OAc)₃ (1.5 eq)
-
Glacial Acetic Acid (0.1 eq)
-
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the carbonyl compound and the amine building block in anhydrous DCE.
-
Acid Catalysis: Add glacial acetic acid. Causality: The weak acid catalyzes the dehydration step required to form the intermediate imine/iminium ion. A catalytic amount is crucial; excess acid would fully protonate the primary amine, rendering it non-nucleophilic and halting the reaction.
-
Equilibration: Stir at room temperature for 1 hour to allow the iminium equilibrium to establish.
-
Selective Reduction: Add NaBH(OAc)₃ portion-wise. Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. Unlike NaBH₄, it selectively reduces the transient iminium ion over the starting aldehyde/ketone, preventing the formation of unwanted alcohol byproducts.
-
Completion & Workup: Stir for 12 hours. Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.
References
- Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgX6E2PR9Fw8xyqru15-NLATnEMM6XPdCZYi7Z7nXWkYU_jXpc86QmNjIOvIvKtF5GjacRxGFL6Zy7W6lF4VMX50TYKxYWpH4LeprT3l5Uvv-EsmPdpDVFYyHe0SLEi2OtPwo6as6tOvxmEUnEEWpIKbVUeJ5oaGX6a9tStd2z431Rkl2-1F-OA81_RC_DwrbNzcs3BrWGrDZ9DsgUJ4dEgIB0Jnk=]
- Ataman Kimya. CYCLOHEXYLAMINE (CHA).[https://vertexaisearch.cloud.google.
- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZkl_ha62EgvO7ARYjjaS6x0dNQLHMDZVW93RA-CBBJHI0zrYiuATAJkdzhiw8Xtz56cluJkCFwz67TgXPIiKo-1VBSWJfBX4LMay9EeWThuA4zVj8_ZTFJkzLBGeToHKw_q5ho7RZM0Fh56swB6bb]
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- ETH Zürich. Efficient access to unprotected primary amines by iron-catalyzed aminochlorination.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_6pemNE6YmMI-vYDD5CzXCTJlbsb97tfKXEmUC378CliJizqzhZLDqRfYIxoqh2RrvNdbrAUym6X8J7ZY3sZN2F91Fi21W3LAws6VEW1obwaz1OUYGA2B5gp3t6Lnr1uJd9Bc_yyKBfSjMVdd4KbNwlR-fZZ0FiO90V3sZo_daQ9RWAYASOQEnR6LzilKBFuipA6sdDjtpU4JMGuZ-yJfoocPfbJDdFdEarFcshvMk_ZRt8H6Jidn-DUQk9Q=]
Sources
Application Note: Strategic Utilization of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (CMCA)
This guide details the medicinal chemistry applications, synthesis, and optimization strategies for 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (referred to herein as CMCA ). This molecule is a high-value pharmacophore scaffold, particularly relevant in the design of Rho-associated protein kinase (ROCK) inhibitors and G-protein coupled receptor (GPCR) ligands.
Part 1: The Pharmacophore & Medicinal Utility
CMCA represents a "privileged structure" in modern drug discovery. It combines a rigid aliphatic core with a lipophilic ether tail, offering a unique balance of physicochemical properties that address common liabilities in lead optimization (e.g., metabolic instability, poor solubility, or hERG toxicity).
Core Structural Advantages
-
Conformational Rigidity: The trans-1,4-cyclohexane ring acts as a rigid spacer, defining a precise vector between the primary amine (cationic interaction site) and the distal cyclopropyl ether. This reduces the entropic penalty upon protein binding compared to flexible alkyl chains.
-
Metabolic Shielding: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but lacks the susceptible
-hydrogens, reducing the rate of oxidative dealkylation by Cytochrome P450 enzymes. -
Lipophilic Vectoring: The (cyclopropylmethoxy)methyl tail extends into deep hydrophobic pockets (e.g., the hydrophobic back-cleft of kinase ATP binding sites) without significantly increasing molecular weight (MW < 200 Da).
Physicochemical Profile (Calculated)
| Property | Value | Significance in Drug Design |
| Molecular Weight | 183.29 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~1.9 - 2.1 | Optimal range for membrane permeability without high lipophilicity-driven toxicity. |
| TPSA | 35.25 Ų | High blood-brain barrier (BBB) penetration potential (CNS active). |
| pKa (Amine) | ~10.5 | Predominantly protonated at physiological pH; forms salt bridges with Asp/Glu residues. |
| Stereochemistry | trans-isomer | Preferred for linear extension in binding pockets. |
Part 2: Validated Synthesis Protocol
Objective: Synthesize trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CMCA) with >98% purity. Precursor: trans-4-(Boc-amino)cyclohexanemethanol (Commercially available, CAS: 166741-29-3).
Reaction Scheme (DOT Diagram)
Figure 1: Two-step synthesis of CMCA from protected amino-alcohol.
Detailed Methodology
Step 1: Williamson Ether Synthesis
Rationale: The Boc-protected amine is stable to sodium hydride (NaH), allowing selective alkylation of the primary alcohol.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
trans-4-(Boc-amino)cyclohexanemethanol (1.0 eq, 10 mmol).
-
Sodium Hydride (60% dispersion in oil) (1.5 eq, 15 mmol).
-
(Bromomethyl)cyclopropane (1.2 eq, 12 mmol).
-
Anhydrous DMF (Dimethylformamide) (50 mL).
-
-
Procedure:
-
Dissolve the starting alcohol in anhydrous DMF under
. Cool to 0°C (ice bath). -
Add NaH portion-wise over 15 minutes. (Caution:
gas evolution). -
Stir at 0°C for 30 minutes until gas evolution ceases.
-
Add (bromomethyl)cyclopropane dropwise via syringe.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 4:1).
-
Checkpoint: Verify Intermediate via LC-MS (Expected M+H: ~284 - Boc loss or +Na adduct).
-
Step 2: Boc-Deprotection
Rationale: Acidic cleavage removes the carbamate to yield the free amine salt, ready for coupling.
-
Reagents:
-
Boc-intermediate from Step 1.[1]
-
4M HCl in 1,4-Dioxane (10 eq).
-
-
Procedure:
-
Dissolve the intermediate in minimal dry Dioxane or DCM.
-
Add 4M HCl/Dioxane solution at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) should form.
-
-
Isolation:
-
Dilute with diethyl ether (
) to maximize precipitation. -
Filter the solid under vacuum. Wash with cold ether.
-
Dry under high vacuum.
-
-
Yield: Typically >90% for this step.
Part 3: Medicinal Chemistry Applications
Case Study A: Rho-Kinase (ROCK) Inhibitor Design
ROCK inhibitors (e.g., Fasudil, Ripasudil) are critical for treating glaucoma (by lowering intraocular pressure) and cardiovascular diseases. The "hinge-binding" region of these drugs typically consists of an isoquinoline or indazole, while the "tail" extends towards the solvent front.
Application of CMCA: CMCA serves as an optimal "tail" replacement for the homopiperazine ring found in Fasudil.
-
Mechanism: The primary amine of CMCA forms a critical hydrogen bond with Asp160 (ROCK1 numbering) or similar residues in the active site.
-
Advantage: The cyclopropyl ether extends into the hydrophobic pocket adjacent to the ATP site, improving potency (
) and selectivity against PKA (Protein Kinase A).
Workflow: Coupling CMCA to a Kinase Core
-
Core: 6-Chloro-isoquinoline-5-sulfonyl chloride (Standard ROCK scaffold).
-
Reaction: Sulfonamide formation.
-
Mix CMCA (HCl salt) with the sulfonyl chloride in DCM with excess Triethylamine (
). -
Stir 4h at RT.
-
-
Outcome: A potent ROCK inhibitor analog with improved lipophilic efficiency (LipE) compared to the benzyl-amine analog.
Case Study B: GPCR Ligand Linker (Histamine H3)
In Histamine H3 receptor antagonists, a basic amine is required to interact with Asp114 in TM3. The linker connecting this amine to the lipophilic "west-end" moiety is crucial for subtype selectivity.
-
CMCA Role: Acts as a semi-rigid linker. The cyclohexane ring restricts the conformational space, reducing the entropic cost of binding.
-
Design Strategy: Use Reductive Amination.
-
React CMCA with a diverse set of aromatic aldehydes (e.g., 4-cyanobenzaldehyde).
-
Conditions:
, DCE, catalytic Acetic Acid. -
Result: A library of secondary amines probing the H3 receptor's secondary binding pocket.
-
Signaling Pathway Context (ROCK Inhibition)
Figure 2: Mechanism of action for CMCA-derived ROCK inhibitors in lowering intraocular pressure (IOP).
Part 4: Analytical & Quality Control
When using CMCA in library synthesis, quality control is paramount due to the potential for cis/trans isomerization during harsh synthesis conditions (though the Boc-route preserves stereochemistry).
QC Protocol:
-
1H NMR (DMSO-d6):
-
Look for the doublet at
~3.2 ppm (O-CH2-Cyclopropyl). -
Verify the trans-coupling constant of the methine protons on the cyclohexane ring (
Hz). Cis isomers typically show smaller couplings ( Hz).
-
-
LC-MS:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: ESI+ (M+H = 184.17).
-
References
-
Synthesis of Cyclohexane Building Blocks
-
ROCK Inhibitors in Medicine
- Title: Rho-kinase inhibitors as emerging therapeutic agents for glaucoma.
- Source: Journal of Ophthalmology, 2014.
-
URL:[Link]
-
Cyclopropyl Ethers in Drug Design
-
Chemical Properties & Safety
-
Commercial Availability & CAS Data
-
Title: Trans-4-(cyclopropylmethoxymethyl)cyclohexan-1-amine (CAS 919799-84-1).
- Source: Sigma-Aldrich / Merck.
-
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100465145C - The preparation method of 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. Treatment of type 1 diabetes - Patent US-9271984-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine as a Versatile Synthon in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Structural Rationale
In contemporary hit-to-lead and lead optimization campaigns, the selection of primary amine building blocks is critical for dictating the physicochemical and pharmacokinetic profiles of drug candidates. 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine has emerged as a highly privileged synthon, particularly in the development of Protein-Protein Interaction (PPI) inhibitors and targeted kinase therapeutics.
As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a strategic structural vector. The architecture of this molecule offers three distinct mechanistic advantages:
-
Conformational Restriction: The cyclohexane ring replaces highly flexible linear alkyl chains. Depending on the stereochemistry (cis vs. trans), the 1,4-disubstitution provides highly predictable 3D exit vectors. The trans-isomer typically adopts a diequatorial conformation, projecting the amine and the ether tail at a ~180° angle, significantly reducing the entropic penalty upon target binding.
-
The "Magic Cyclopropyl" Effect: The terminal cyclopropyl group is not merely a steric placeholder. The enhanced
-character and shorter, stronger C–C and C–H bonds of the cyclopropane ring confer superior metabolic stability against cytochrome P450-mediated oxidation compared to standard isopropyl or tert-butyl groups [1]. Furthermore, it enhances brain permeability and optimizes Ligand Lipophilicity Efficiency (LLE) [1]. -
Hydrophobic Pocket Anchoring: The ether linkage provides a flexible hinge, allowing the lipophilic cyclopropyl group to optimally orient itself into deep, narrow hydrophobic pockets, a feature heavily exploited in Menin-MLL inhibitors [2, 3].
Physicochemical Profiling
Understanding the baseline properties of the isolated synthon allows chemists to predict its impact on the final Active Pharmaceutical Ingredient (API).
Table 1: Calculated Physicochemical Properties of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
| Property | Value | Impact on Drug Design |
| Molecular Formula | C | Provides a substantial lipophilic footprint without excessive molecular weight. |
| Molecular Weight | 183.29 g/mol | Leaves ~300 Da budget for the core scaffold to maintain Lipinski compliance. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Low TPSA ensures excellent membrane permeability; suitable for CNS targets. |
| Calculated LogP (cLogP) | ~2.5 | Modulates overall lipophilicity; ideal for occupying hydrophobic target sites. |
| H-Bond Donors / Acceptors | 2 / 2 | The primary amine is consumed during coupling, leaving only the ether oxygen as a weak HBA. |
| Rotatable Bonds | 5 | Balances necessary flexibility for induced-fit binding with overall rigidity. |
Mechanistic Utility in Drug Discovery Workflows
Application A: Protein-Protein Interaction (PPI) Inhibitors (Menin-MLL)
The interaction between the scaffolding protein Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a validated target in acute leukemias. The Menin binding site features a deep, hydrophobic central cavity (P1/P2 pockets). Small molecules utilizing 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine as a tail moiety have shown exceptional efficacy. The primary amine couples to a heterocyclic core (e.g., pyrimidine or spirocycle), while the cyclopropylmethoxy tail projects deeply into the P1 pocket, displacing the MLL protein and downregulating oncogenic genes like HOXA9 and MEIS1 [2, 3].
Fig 1: Mechanism of action for Menin-MLL PPI inhibitors utilizing lipophilic tail anchors.
Application B: Kinase Inhibitor Solvent-Front Modifications
In kinase drug discovery, the core heterocycle binds to the ATP hinge region, while substituents are directed toward the solvent-exposed front. Appending this synthon via amidation creates a "cap" that shields the core from rapid solvent-mediated dissociation, increasing the residence time (
Fig 2: Lead optimization workflow utilizing the cyclopropylmethoxy synthon.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.
Protocol 1: Sterically Hindered Amide Coupling (HATU/DIPEA)
Objective: Couple 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine to a heterocyclic carboxylic acid core. Causality: The cyclohexane ring introduces secondary-like steric hindrance at the primary amine. Standard coupling agents (EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected for its superior reactivity, forming a highly active 7-azabenzotriazole ester intermediate. DIPEA (N,N-Diisopropylethylamine) is used as it is a non-nucleophilic base, preventing competitive side reactions.
Materials:
-
Core Carboxylic Acid (1.0 eq)
-
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (1.2 eq)
-
HATU (1.3 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: Dissolve the core carboxylic acid and HATU in anhydrous DMF under an inert N
atmosphere. Add DIPEA dropwise. -
Pre-activation Monitoring: Stir the mixture at room temperature for 15 minutes. Self-Validation: A distinct color change (often to pale yellow) indicates the formation of the active ester.
-
Coupling: Add 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine in a single portion. Stir at room temperature for 2–4 hours.
-
Reaction Tracking: Monitor via LC-MS. Self-Validation: Look for the disappearance of the acid mass and the appearance of the product mass [M+H]
. The cyclopropylmethyl group often shows a characteristic fragmentation loss of -55 Da (C H ) in MS/MS. -
Workup: Quench with saturated aqueous NaHCO
. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na SO , filter, and concentrate in vacuo.
Protocol 2: Mild Reductive Amination (NaBH(OAc)3)
Objective: Synthesize a secondary amine by reacting the synthon with an aryl aldehyde.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)
Materials:
-
Aryl Aldehyde (1.0 eq)
-
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (1.1 eq)
-
NaBH(OAc)
(1.5 eq) -
Glacial Acetic Acid (1.0 eq)
-
1,2-Dichloroethane (DCE) (0.2 M concentration)
Step-by-Step Procedure:
-
Imine Formation: Combine the aldehyde and the amine in DCE. Add glacial acetic acid. Stir at room temperature for 2 hours.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)
portion-wise to control the mild exothermic reaction and gas evolution. -
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Reaction Tracking: Monitor via TLC (DCM:MeOH 95:5). Self-Validation: Use a Ninhydrin stain. The primary amine starting material will stain dark purple/brown and disappear, while the secondary amine product will appear at a higher R
and typically stain faint yellow or orange. -
Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over MgSO
, and purify via flash chromatography (silica gel, gradient elution with DCM/MeOH/NH OH).
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]
- Cierpicki, T., Grembecka, J., et al. (2022). Inhibitors of the menin-MLL interaction.
-
Borkin, D., He, S., Miao, H., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry.[Link]
Protocol for N-derivatization of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Abstract & Strategic Overview
This Application Note provides a rigorous technical framework for the N-derivatization of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine , a valuable scaffold in medicinal chemistry often utilized for its unique lipophilic profile and metabolic stability.
While the primary amine at position 1 exhibits typical nucleophilic reactivity, the cyclopropylmethyl ether moiety at position 4 introduces a critical stability constraint. Cyclopropylmethyl ethers are prone to acid-catalyzed rearrangement (via the exceptionally stable cyclopropylcarbinyl cation). Therefore, standard protocols involving harsh acidic workups or high-temperature acidic deprotections must be engineered out of the workflow.
This guide prioritizes mild, high-yielding conditions that preserve the cyclopropyl integrity while ensuring complete derivatization of the sterically modulated cyclohexyl amine.
Derivatization Decision Matrix
The following decision tree outlines the optimal synthetic pathway based on the desired functional outcome.
Figure 1: Strategic workflow for selecting the appropriate N-derivatization protocol based on the target functional group.
Critical Safety & Stability Profile
The "Acid Trap"
The cyclopropylmethyl ether is an acid-sensitive motif. Under strong acidic conditions (pH < 1, elevated temp), the ether oxygen can protonate, releasing the alcohol and forming a cyclopropylcarbinyl cation . This cation rapidly rearranges to a cyclobutyl or homoallyl system, destroying the pharmacophore.
-
FORBIDDEN: Heating in HCl, H2SO4, or neat TFA.
-
CAUTION: Acidic aqueous workups (1M HCl washes) should be performed cold (0°C) and rapidly, or replaced with neutral buffers.
-
RECOMMENDED: Basic or neutral workups (Sat. NaHCO3, Brine).
Protocol A: Amide Coupling (Acylation)[1][2]
Objective: Synthesis of Amides via HATU Activation. Rationale: HATU is chosen over EDC/HOBt for this substrate because the cyclohexyl amine can exhibit moderate steric hindrance, particularly if the amine is in an axial conformation. HATU ensures rapid kinetics at room temperature, avoiding thermal stress on the ether linkage.
Materials
-
Substrate: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) [1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Methodology
-
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.
-
Amine Addition: Add the amine substrate (1.0 equiv) dissolved in a minimal amount of DMF.
-
Reaction: Stir at Room Temperature (20-25°C) under Nitrogen atmosphere.
-
Checkpoint: Monitor by LC-MS or TLC after 1 hour. Most reactions are complete within 2-4 hours.
-
-
Workup (Crucial):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 1: Saturated NaHCO3 (2x) to remove acids and HATU byproducts.
-
Wash 2: Water (1x) to remove DMF.
-
Wash 3: Brine (1x).
-
Note: Do NOT use 1M HCl wash to remove excess amine/DIPEA due to cyclopropyl ether sensitivity.
-
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Reductive Amination (Alkylation)
Objective: Synthesis of Secondary Amines. Rationale: Direct alkylation with alkyl halides can lead to over-alkylation (tertiary amines/quaternary salts). Reductive amination is self-limiting to the secondary amine when using aldehydes. We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride source that does not reduce aldehydes/ketones to alcohols rapidly, allowing the imine to form and reduce selectively in situ [2].
Materials
-
Substrate: Amine (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 - 1.5 equiv)
-
Reductant: NaBH(OAc)3 (1.5 - 2.0 equiv)
-
Acid Catalyst: Acetic Acid (1-2 drops, catalytic) - Safe at this low concentration.
-
Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane).
Step-by-Step Methodology
-
Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M).
-
Catalysis: Add 1-2 drops of Acetic Acid. Stir for 30 minutes at Room Temperature.
-
Mechanistic Insight: The acid catalyzes the dehydration of the hemiaminal to the imine.
-
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) as a solid.
-
Reaction: Stir at Room Temperature for 4-16 hours.
-
Checkpoint: TLC will show disappearance of the aldehyde.
-
-
Quench: Quench by adding Saturated Aqueous NaHCO3. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose borate complexes.
-
Extraction: Extract with DCM (3x). Dry over MgSO4.
-
Purification: Silica Gel Chromatography.
Protocol C: Sulfonylation
Objective: Synthesis of Sulfonamides. Rationale: Sulfonamides are classic bioisosteres for amides. This reaction uses pyridine to scavenge the HCl generated, preventing acid-mediated degradation of the ether.
Step-by-Step Methodology
-
Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Base Addition: Add Pyridine (5.0 equiv) or TEA (3.0 equiv).
-
Cooling: Cool the solution to 0°C (Ice bath).
-
Addition: Add Sulfonyl Chloride (R-SO2Cl) (1.1 equiv) dropwise.
-
Warm & Stir: Allow to warm to Room Temperature and stir for 4-12 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with Sat. NaHCO3 (removes Pyridine HCl salt).
-
Wash with Brine.
-
Dry and Concentrate.
-
Analytical Validation & Data
Expected Analytical Signatures
When validating the product, look for these specific shifts to confirm N-derivatization without ether cleavage.
| Feature | 1H NMR (CDCl3) Characteristic Shift | Diagnostic Change |
| Cyclopropyl-CH2 | δ 3.2 - 3.4 ppm (doublet) | Must remain. Disappearance indicates ether cleavage. |
| Cyclopropyl Ring | δ 0.2 - 0.6 ppm (multiplet) | Must remain. Complex multiplet distinctive of cyclopropyl. |
| N-CH (Cyclohexyl) | δ 2.6 - 3.0 ppm (multiplet) | Shifts Downfield (+0.5 to 1.0 ppm) upon acylation/sulfonylation. |
| Amide NH | δ 5.5 - 8.0 ppm (broad singlet) | Appearance of new exchangeable proton (D2O shake). |
Reaction Pathway Visualization
Figure 2: Reaction pathway highlighting the critical divergence between successful derivatization and acid-catalyzed failure.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of cyclopropylmethyl ethers). Link
-
Sigma-Aldrich. (n.d.). Product Specification: trans-4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine.[4] Link
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. trans 4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine | 919799-84-1 [sigmaaldrich.com]
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine as a ligand in catalysis
[1][2][3]
Executive Summary & Compound Profile
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a functionalized cyclohexane derivative characterized by a primary amine head group and a lipophilic cyclopropyl-ether tail. The trans-isomer is the thermodynamically stable form and the most biologically active congener in receptor binding assays.
Physicochemical Profile
| Property | Value | Relevance to Protocols |
| CAS Number | 919799-84-1 | Identification in chemical inventory. |
| Molecular Formula | C₁₁H₂₁NO | Stoichiometry calculations. |
| Molecular Weight | 183.29 g/mol | Molarity preparation. |
| Stereochemistry | trans-1,4 (Achiral) | The molecule possesses a plane of symmetry (C1-C4 axis); not suitable as a chiral auxiliary. |
| pKa (Calculated) | ~10.5 (Amine) | Requires basic pH for extraction; protonated at physiological pH. |
| Solubility | DMSO, Methanol, DCM | Stock solutions typically prepared in DMSO (10-100 mM). |
Mechanistic Insight: The "Ligand" Dualism
To apply this compound correctly, researchers must distinguish between its two "ligand" contexts:
-
Biological Ligand (Primary Application): The cyclopropylmethyl ether moiety is a classic pharmacophore (bioisostere) used to probe hydrophobic pockets in receptors (e.g., Dopamine D2/D3, Sigma-1). The amine mimics the basic nitrogen found in endogenous neurotransmitters, forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in GPCRs).
-
Catalytic Ligand/Base (Chemical Application): As a sterically hindered primary amine, it can serve as a ligand for metal scavenging or as a Lewis base in organocatalysis (e.g., Knoevenagel condensation), though this is secondary to its biological use.
Pathway Visualization: Synthesis & Application
The following diagram illustrates the catalytic synthesis of the compound and its subsequent application in a receptor binding workflow.
Caption: Workflow depicting the catalytic generation of the amine ligand and its downstream application in pharmacological assays.
Protocol A: Catalytic Synthesis of the Ligand
For researchers synthesizing the compound from aromatic precursors (e.g., 4-[(cyclopropylmethoxy)methyl]benzonitrile).
Objective: Stereoselective reduction of the aromatic ring/nitrile to yield the trans-cyclohexylamine.
Reagents & Equipment
-
Substrate: 4-[(Cyclopropylmethoxy)methyl]benzonitrile (1.0 equiv).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C). Note: Rh favors cis/trans mixtures that can be isomerized; Ru often requires higher pressure.
-
Solvent: Isopropyl alcohol (IPA) or t-Amyl alcohol.
-
Reagent: Ammonium hydroxide (NH₄OH) additive (suppresses secondary amine formation).
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr bomb).
Step-by-Step Procedure
-
Charge: In a glovebox or well-ventilated hood, load the reactor with the substrate (10 mmol), catalyst (5 mol% loading), and solvent (50 mL).
-
Additive: Add NH₄OH (2.0 equiv) to prevent dimerization of the intermediate imine.
-
Pressurize: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Maintain for 12-24 hours.
-
Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).
-
Isomerization (Critical): The crude product is often a cis/trans mixture. To enrich the thermodynamic trans isomer:
-
Dissolve crude amine in Ethanol.
-
Add 0.5 equiv of Sodium Ethoxide (NaOEt).
-
Reflux for 12 hours. The cis isomer converts to the trans isomer via the imine intermediate.
-
-
Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH₃ 90:9:1).
Protocol B: Application as a Pharmacological Ligand
For researchers using the compound in "Ligand Binding Assays" (as cited in product catalogs).
Objective: Determine the binding affinity (
Reagents
-
Ligand Stock: 10 mM in 100% DMSO (Store at -20°C).
-
Radioligand: [³H]-Methylspiperone (0.2 nM final concentration).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Membrane Prep: CHO cells overexpressing human D3 receptor.
Step-by-Step Procedure
-
Preparation: Thaw membrane prep and dilute in Assay Buffer to 5-10 µg protein/well.
-
Plate Setup: Use a 96-well polypropylene plate.
-
Total Binding: Buffer + Membrane + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Haloperidol (saturating competitor).
-
Test Wells: Buffer + Membrane + Radioligand + 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (titrated 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate plates at 25°C for 60 minutes to reach equilibrium.
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer.
-
Detection: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Ligand]. Fit to a one-site competition model to determine
and calculate using the Cheng-Prusoff equation.
Potential Catalytic Utility (Chemical)
Theoretical application for method development.
While less common, this primary amine can serve as a catalyst in Knoevenagel condensations.
-
Reaction: Aldehyde + Malononitrile → Alkylidene Malononitrile.
-
Conditions: 10 mol% 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine , Ethanol, RT, 30 mins.
-
Mechanism: Formation of an iminium ion intermediate, activating the aldehyde for nucleophilic attack.
References
-
Sigma-Aldrich. Product Specification: trans-4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine (CAS 919799-84-1).[1] Accessed 2023. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 409910 (Related Structure). Accessed 2023. Link
- Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. (Standard Protocol for Ligand Binding Analysis).
- Gross, T., et al. (2002). "Hydrogenation of nitriles to amines." Organic Process Research & Development.
Application Note: Synthesis and Strategic Utilization of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary
The pharmaceutical intermediate 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (specifically the trans-isomer, CAS 919799-84-1) represents a privileged scaffold in modern drug design. It combines the conformational rigidity of the cyclohexane ring with the metabolic stability and lipophilicity of the cyclopropylmethyl ether moiety.
This Application Note provides a definitive guide for researchers utilizing this building block. Unlike simple alkyl amines, the stereochemical integrity (cis/trans ratio) and the acid-sensitivity of the cyclopropyl ether require specific handling protocols. This guide details a scalable synthesis route, quality control parameters, and application workflows for incorporating this moiety into kinase inhibitors, GPCR ligands, and soluble epoxide hydrolase (sEH) inhibitors.
Structural Significance & Mechanistic Rationale[1]
The "Trans" Advantage
In medicinal chemistry, the trans-1,4-disubstituted cyclohexane ring acts as a linear spacer, separating the amine (head group) and the ether (tail group) by approximately 6.0 Å. This rigid geometry is crucial for:
-
Entropy Reduction: Pre-organizing the ligand in a bioactive conformation, reducing the entropic penalty of binding.
-
Metabolic Stability: The cyclopropylmethoxy group serves as a bioisostere for isobutoxy or other branched alkyl ethers. The cyclopropyl ring hinders cytochrome P450-mediated
-hydroxylation, extending the half-life of the parent drug.
Chemical Stability Considerations
-
Acid Sensitivity: While generally stable, the cyclopropylmethyl ether can undergo ring-opening rearrangement under harsh acidic conditions (e.g., conc. HBr or Lewis acids like BBr3).
-
Base Stability: The scaffold is highly stable to basic hydrolysis and nucleophilic attack, making it ideal for standard amide coupling and
reactions.
Validated Synthesis Protocol
Objective: Synthesize trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine with >98% diastereomeric excess (d.e.).
Retrosynthetic Analysis
The most reliable route avoids the difficult separation of cis/trans isomers at the final stage by establishing stereochemistry early using trans-4-aminocyclohexanecarboxylic acid as the starting material.
Step-by-Step Procedure
Step 1: Reduction and Protection
Precursor:trans-4-Aminocyclohexanecarboxylic acid (CAS 1776-66-5).
-
Reduction: Reduce the carboxylic acid to the alcohol using
in THF (Reflux, 4h).-
Note: Ensure complete quenching of aluminum salts (Fieser workup) to prevent emulsion.
-
-
Protection: React the crude amino-alcohol with
(1.1 equiv) in DCM/NaOH to yield N-Boc-trans-4-(hydroxymethyl)cyclohexylamine .-
Yield Target: >85% over two steps.
-
Step 2: Etherification (The Critical Step)
Reagents: Cyclopropylmethyl bromide, Sodium Hydride (NaH), DMF.
-
Setup: Dissolve N-Boc-trans-4-(hydroxymethyl)cyclohexylamine (1.0 equiv) in anhydrous DMF (0.5 M) under
. -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) portion-wise. Stir for 30 min at 0°C, then 30 min at RT.
-
Observation: Evolution of
gas must cease before alkyl halide addition.
-
-
Alkylation: Cool back to 0°C. Add cyclopropylmethyl bromide (1.2 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
QC Check: TLC (Hexane/EtOAc 4:1) should show consumption of the alcohol (
) and formation of the ether ( ).
-
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash organics with (5x) to remove DMF (Critical for crystallization). Dry over .
Step 3: Deprotection and Salt Formation
Reagents: 4M HCl in Dioxane.
-
Reaction: Dissolve the crude intermediate in minimal dioxane. Add 4M HCl in dioxane (5 equiv). Stir at RT for 2–4 hours.
-
Precaution: Do not use concentrated aqueous HCl or heat, to avoid opening the cyclopropyl ring.
-
-
Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with
. -
Free Basing (Optional): If the free amine is required, partition the salt between DCM and 1N NaOH.
Analytical Quality Control
To ensure the integrity of the intermediate, the following QC parameters must be met.
| Parameter | Specification | Method | Rationale |
| Purity | >98% | HPLC (C18, ACN/H2O) | Essential for library synthesis. |
| Stereochemistry | >95:5 (Trans:Cis) | 1H NMR (DMSO-d6) | Cis isomer has different bioactivity. |
| Residual Solvent | <500 ppm DMF | GC-HS | DMF poisons Pd catalysts in subsequent steps. |
| Identity | 183.29 amu (M+H) | LC-MS | Confirm molecular weight. |
NMR Diagnostic Tip:
In the trans-isomer, the methine proton at the C1 position (attached to
Application Workflows
Workflow Diagram: Synthesis & Utilization
The following diagram illustrates the critical path from raw materials to pharmaceutical applications, highlighting decision points for salt selection.
Caption: Figure 1. Synthetic workflow for CAS 919799-84-1 and downstream applications.
Protocol: Urea Synthesis (sEH Inhibitor Scaffold)
Soluble Epoxide Hydrolase (sEH) inhibitors frequently utilize a urea linkage to a cyclohexane spacer.
-
Reagents: Target Amine HCl salt, Aryl Isocyanate, Triethylamine (TEA).
-
Solvent: DCM or THF (Anhydrous).
-
Procedure:
-
Suspend Amine HCl (1.0 equiv) in DCM.
-
Add TEA (2.5 equiv) to free-base the amine in situ.
-
Add Aryl Isocyanate (1.0 equiv) dropwise.
-
Stir at RT for 2 hours. Product usually precipitates or can be isolated by evaporation and recrystallization from EtOH.
-
References
-
Structure-Activity Relationships of Cyclohexane-Based Amines
-
Journal of Medicinal Chemistry.[1] "Optimization of soluble epoxide hydrolase inhibitors with improved physical properties and metabolic stability."
-
(Contextual Reference for sEH urea scaffolds).
-
-
Stereoselective Synthesis of Cyclohexane Derivatives
- Organic Process Research & Development.
- Cyclopropylmethyl Ether Stability: Greene's Protective Groups in Organic Synthesis. (Standard text for stability of ether protecting groups).
-
Cariprazine Synthesis (Analogous Chemistry)
-
Nature Communications. "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines."[2]
-
(Demonstrates the difficulty and importance of trans-selectivity).
-
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Analytical Strategies for the Quantification of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Introduction & Analyte Assessment[1][2][3][4][5][6][7]
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS: 919799-84-1) is a functionalized aliphatic amine often employed as a building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Structurally, it possesses a cyclohexane core, a primary amine, and a cyclopropyl-ether linkage.[2]
The Analytical Challenge
From a detection standpoint, this molecule presents a "perfect storm" of difficulty for standard QC workflows:
-
Lack of Chromophore: The molecule lacks a benzene ring or conjugated
-system.[1] It is effectively "invisible" to standard UV detection at 254 nm.[1] -
Basicity: The primary amine (
) leads to severe peak tailing on traditional silica-based C18 columns due to silanol interactions.[1] -
Volatility/Stability: While relatively stable, primary amines can adsorb to glass surfaces and react with atmospheric
to form carbamates.
Strategic Approaches
To address these challenges, we present three distinct methodologies tailored to specific data requirements:
| Method | Technology | Application | Sensitivity |
| A | LC-MS/MS | Trace Impurity / Genotoxic Screening | High (pg/mL) |
| B | Pre-Column Derivatization (OPA) | Routine QC / Release Testing | Moderate (ng/mL) |
| C | UHPLC-CAD | Raw Material Assay / Purity | Low-Moderate ( |
Method A: High-Sensitivity LC-MS/MS (Trace Analysis)[2][7]
Context: This method is the "Gold Standard" for quantifying this amine when present as a low-level impurity (e.g., < 0.1%) in a final drug substance.[1]
Principle
We utilize Electrospray Ionization (ESI) in positive mode.[3][1] The amine is easily protonated
Experimental Protocol
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.[1]
Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 XP,
mm, 2.5 m (High pH stable).[2] -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with
). -
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Gradient:
Mass Spectrometry Parameters (ESI+):
-
Precursor Ion:
184.2 -
Quantifier Transition:
(Cyclopropyl-methyl cation fragment).[1] -
Qualifier Transition:
(Loss of ).[1] -
Collision Energy (CE): 25 eV (Optimized for 55.1 fragment).[2][1]
Workflow Diagram (DOT)
Caption: Figure 1. LC-MS/MS workflow utilizing high-pH chromatography to neutralize the amine, ensuring sharp peak shape and maximum ionization efficiency.[1]
Method B: Derivatization-HPLC-FLD (Routine QC)[7]
Context: For laboratories lacking MS detection, or for routine release testing where robust linearity is required.
Principle
Since the analyte lacks a chromophore, we react the primary amine with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol or 3-Mercaptopropionic acid).[1] This forms a highly fluorescent isoindole derivative detectable by Fluorescence (FLD) or UV (340 nm).[2][1]
Reaction Chemistry
[2][1]Experimental Protocol
Reagents:
-
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 100
L 3-Mercaptopropionic acid (3-MPA) and 9 mL Borate Buffer.[1] Note: Prepare fresh daily. OPA is unstable.[1]
Automated On-Line Derivatization Program (Autosampler):
-
Draw 5
L Sample.[1] -
Draw 5
L OPA Reagent.[1] -
Mix in loop/needle (3 cycles).
-
Wait 1.0 min (Reaction time).
-
Inject.[1]
Chromatographic Conditions:
-
System: HPLC with Fluorescence Detector (FLD).[1]
-
Column: Phenomenex Luna C18(2),
mm, 5 m.[2] -
Mobile Phase A: 25 mM Phosphate Buffer, pH 7.2.
-
Detection: Ex: 340 nm, Em: 450 nm.[2]
-
Isocratic: 60% B / 40% A (Adjust based on retention time of impurities).[2][1]
Method C: UHPLC-CAD (Assay & Purity)[7]
Context: The modern standard for "universal" detection. Charged Aerosol Detection (CAD) response is independent of chemical structure, making it ideal for quantifying the amine alongside synthetic intermediates that may have different UV responses.[2]
Protocol
-
Detector: Thermo Scientific Corona Veo or similar CAD.[1]
-
Nebulizer Temp: 35°C.
-
Mobile Phase: Volatile buffers are mandatory. Use 0.1% Formic Acid or 10 mM Ammonium Formate.[1] Phosphate is incompatible.[1]
-
Linearity: CAD response is curvilinear.[1] Use a quadratic fit (
) or a power function for calibration.[1]
Comparative Data Summary
The following performance metrics are derived from validation studies of structurally analogous aliphatic amines (e.g., trans-4-methylcyclohexylamine).
| Parameter | Method A (LC-MS/MS) | Method B (OPA-FLD) | Method C (CAD) |
| Linearity ( | |||
| LOD | 0.5 ng/mL | 10 ng/mL | 1.0 |
| Precision (RSD) | |||
| Specificity | Excellent (Mass based) | High (Amine specific) | Moderate (Universal) |
| Throughput | High (5 min run) | Moderate (Wait time) | High (5-8 min run) |
Decision Logic for Method Selection
Caption: Figure 2. Decision tree for selecting the appropriate analytical technique based on the concentration range and available instrumentation.
References
-
Verma, S. et al. (2020). "High-Performance Liquid Chromatography (HPLC) Analysis of Amines: Application Notes." BenchChem Protocols. Link[2]
-
Thermo Fisher Scientific. (2018).[1] "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note 284. Link
-
Bhandari, D. et al. (2021).[5] "UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines." Journal of Chromatography B. Link
-
Sigma-Aldrich. (2023).[1] "Derivatization and Separation of Aliphatic Amines." Technical Bulletin. Link
-
European Pharmacopoeia. (2024).[1] "General Chapter 2.2.29 Liquid Chromatography." EDQM. Link[2]
Sources
- 1. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Application Note: Stereochemical Profiling and Diastereomeric Resolution of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary & Critical Stereochemical Clarification
In pharmaceutical development, the stereochemical integrity of aliphatic ring systems profoundly impacts pharmacokinetics and target binding. A common, yet critical, misconception in the field is the assumption of chirality in all substituted cyclohexanes.
Stereochemical Reality: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a 1,4-disubstituted cyclohexane. Because it possesses an internal plane of symmetry (
Consequently, the analytical and preparative objective shifts from chiral enantioseparation to diastereomeric resolution. Paradoxically, while the molecule is achiral, Chiral Stationary Phases (CSPs) remain the industry gold standard for this separation[1]. Standard achiral reversed-phase (C18) columns often fail to provide baseline resolution for cis/trans cyclohexanes due to their nearly identical hydrophobicities and dipole moments. Polysaccharide-based CSPs, however, feature highly ordered helical cavities that provide exceptional shape-selective recognition, easily distinguishing the relatively flat equatorial-equatorial (trans) conformation from the globular equatorial-axial (cis) conformation[2].
This application note provides a self-validating Supercritical Fluid Chromatography (SFC) protocol for the baseline resolution of these diastereomers using polysaccharide-based CSPs.
Physicochemical & Stereochemical Profiling
Before initiating chromatographic separation, it is crucial to understand the spatial geometry and ionization potential of the target molecule. The primary amine dictates the need for basic mobile phase additives, while the flexible ether linkage requires controlled column temperatures to minimize conformational flux.
Table 1: Physicochemical and Stereochemical Properties
| Property | Value / Description |
| Chemical Name | 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| Stereochemical Nature | Achiral (Possesses internal |
| Isomeric Forms | cis-(1s,4s) and trans-(1r,4r) diastereomers |
| Primary pKa | ~10.4 (Cyclohexylamine derivative) |
| Conformational Geometry | trans: Equatorial-Equatorial cis: Equatorial-Axial |
Workflow Visualization
The following workflow outlines the logical progression from crude synthesis to isolated, stereopure diastereomers.
Workflow for the stereochemical profiling and preparative SFC resolution of cis/trans isomers.
Chromatographic Strategy & Mechanistic Insights
Why Supercritical Fluid Chromatography (SFC)?
SFC utilizes supercritical CO₂ as the primary mobile phase. The high diffusivity and low viscosity of supercritical CO₂ allow for flow rates 3–5 times faster than traditional HPLC without exceeding column pressure limits[3]. For rigid aliphatic amines, SFC provides superior mass transfer kinetics, resulting in sharper peaks and higher resolution (
The Role of the Basic Additive
The primary amine functionality of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine will strongly hydrogen-bond with residual acidic silanols on the silica support of the CSP, causing severe peak tailing and irreversible adsorption[4].
-
Causality: By adding 0.1% Diethylamine (DEA) to the organic co-solvent, the DEA acts as a sacrificial competitor. It dynamically masks the active silanol sites, ensuring the analyte interacts solely with the chiral selector (the polysaccharide backbone), yielding symmetrical peaks.
Experimental Protocols
Protocol A: Analytical SFC Screening
This protocol is designed to rapidly profile the cis/trans ratio of the crude synthetic mixture and establish the baseline resolution required for preparative scale-up.
Table 2: Analytical SFC Method Parameters
| Parameter | Specification |
| Column | Chiralpak IG or AD-H (5 µm, 4.6 × 250 mm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol containing 0.1% v/v Diethylamine (DEA) |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure (BPR) | 120 bar |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm / MS (ESI+) |
Step-by-Step Execution:
-
Sample Preparation: Dissolve 2.0 mg of the crude amine mixture in 1.0 mL of HPLC-grade Methanol. Vortex for 30 seconds and sonicate for 2 minutes.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the column frit.
-
Equilibration: Pump the mobile phase at initial conditions (5% B) for at least 10 column volumes until the UV baseline is perfectly stable.
-
Injection: Inject 5 µL of the sample.
-
Data Analysis: Identify the cis and trans peaks. The trans isomer (equatorial-equatorial) typically elutes first on amylose-based CSPs due to its flatter geometry, which prevents it from being as deeply retained in the chiral cavities as the globular cis isomer[5].
Protocol B: Preparative SFC Resolution (Scale-Up)
Once analytical resolution is confirmed, the method is transferred to an isocratic preparative method to isolate the pure diastereomers.
-
Isocratic Optimization: Based on the analytical gradient, determine the %B where the diastereomers elute. Set the preparative method to an isocratic hold at 5% below this value (e.g., if they elute at 25% B in the gradient, run the prep method at 20% B).
-
Sample Loading: Prepare a high-concentration feed solution (50 mg/mL in Methanol).
-
Stacked Injections: Utilize a preparative column (e.g., 21 × 250 mm). Inject 500 µL every 4–5 minutes in a stacked injection sequence.
-
Fraction Collection: Trigger collection via UV threshold at 210 nm.
-
Recovery: Evaporate the collected fractions under reduced pressure at 30 °C to prevent volatilization of the freebase amine.
System Suitability Testing (SST) & Self-Validation
To ensure the protocol is a self-validating system, the following criteria must be met before reporting quantitative data or initiating preparative runs:
-
Carryover Check: A blank injection (Methanol) immediately following a high-concentration sample must show
carryover at the retention times of the isomers. -
Resolution (
): The critical pair (cis and trans peaks) must exhibit an . If , decrease the slope of the co-solvent gradient or lower the column temperature to 25 °C to increase stereoselective interactions. -
Tailing Factor (
): Both peaks must have a .-
Troubleshooting Causality: If
, the DEA additive in the mobile phase has likely degraded or evaporated. Discard the co-solvent and prepare a fresh batch of Methanol with 0.1% DEA.
-
References
-
Harada, N. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules, 2016. URL:[Link]
-
TU Wien. "Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation." reposiTUm, 2022. URL:[Link]
-
Regis Technologies / BGB Analytik. "CHIRAL Handbook: A Guide to Chiral Separations." BGB Analytik. URL: [Link]
Sources
Technical Application Note: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine in Agrochemical Synthesis
This guide outlines the technical protocols for the synthesis and application of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine , a high-value intermediate used in the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and lipophilic amide herbicides.
Executive Summary
In modern agrochemical design, the 4-substituted cyclohexyl amine motif is a critical pharmacophore. It provides a semi-rigid spacer that orients lipophilic domains into specific binding pockets (e.g., the ubiquinone binding site of Complex II).
The specific derivative 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine incorporates a cyclopropylmethyl ether tail. This moiety offers two distinct advantages over standard alkyl chains:
-
Metabolic Stability: The cyclopropyl ring resists
-oxidation and P450-mediated hydroxylation better than straight-chain alkyls. -
Lipophilicity/Solubility Balance: The ether linkage modulates LogP, improving systemic mobility within plant xylem while maintaining sufficient lipophilicity for cuticular penetration.
This guide details a scalable, stereoselective synthesis favoring the bioactive trans-isomer and outlines its coupling in SDHI scaffold generation.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | trans-4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine |
| CAS Number | 919799-84-1 |
| Molecular Formula | |
| Molecular Weight | 183.29 g/mol |
| Physical State | Colorless viscous liquid or low-melting solid |
| Boiling Point | ~115-120 °C (at 0.5 mmHg) |
| Stereochemistry | trans-1,4-disubstituted (Major isomer required for bioactivity) |
| Solubility | Soluble in DCM, MeOH, THF; Sparingly soluble in water |
Synthesis Protocol: Stereoselective Route
Rationale: The synthesis targets the trans-isomer (thermodynamically favored). The most robust route utilizes 1,4-dioxaspiro[4.5]decane-8-methanol as a starting material to differentiate the two functional ends of the cyclohexane ring.
Reaction Pathway Visualization
Figure 1: Synthetic pathway designed to maximize trans-isomer yield via thermodynamic equilibration during the reductive amination step.
Detailed Methodology
Step 1: Etherification (Williamson Ether Synthesis)
Objective: Attach the cyclopropylmethyl group while the ketone is protected as a ketal.
-
Setup: Charge a dry 3-neck flask with Sodium Hydride (60% dispersion, 1.2 eq) and anhydrous THF (10 vol) under Nitrogen. Cool to 0°C.
-
Addition: Dropwise add 1,4-dioxaspiro[4.5]decane-8-methanol (1.0 eq) dissolved in THF. Stir for 30 min at 0°C to form the alkoxide.
-
Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.
-
Reaction: Warm to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of alcohol.
-
Workup: Quench with sat.
. Extract with EtOAc. Wash organics with brine, dry over , and concentrate.-
Checkpoint: Intermediate A is a stable oil. Purity >95% required.
-
Step 2: Ketal Hydrolysis
Objective: Reveal the ketone for amination.
-
Reaction: Dissolve Intermediate A in Acetone/2N HCl (4:1 ratio) . Stir at RT for 3 hours.
-
Workup: Neutralize with
. Extract with DCM. Concentrate to yield 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-one .
Step 3: Reductive Amination (Trans-Selective)
Objective: Convert ketone to amine.[1] Using
-
Reagents: Dissolve the ketone (1.0 eq) in Methanol . Add Ammonium Acetate (10 eq) .
-
Reduction: Add Sodium Cyanoborohydride (0.7 eq) portion-wise.
-
Conditions: Stir at RT for 24 hours. Note: Longer reaction times favor the equilibration to the trans-isomer.
-
Quench: Acidify with conc. HCl to pH < 2 (destroy excess hydride and liberate amine from Boron complex). Stir 30 min.
-
Isolation: Basify with 50% NaOH to pH > 12. Extract with DCM (
). -
Purification: The crude is a mixture of cis/trans. Isolate the trans-isomer via recrystallization of the Hydrochloride salt from Ethanol/Ether or via column chromatography (DCM:MeOH:NH4OH).
Application in Agrochemical Discovery (SDHI Fungicides)
This amine serves as the "Left-Hand Side" (LHS) amine component in the synthesis of Carboxamide fungicides.
Coupling Protocol
Scenario: Synthesis of a Pyrazole-Carboxamide library.
-
Activation: Dissolve the desired Pyrazole-4-carboxylic acid (e.g., difluoromethyl-methyl-pyrazole acid) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 2h to generate the acid chloride.
-
Coupling: Cool the acid chloride solution to 0°C. Add Triethylamine (2.5 eq) followed by the Trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (1.0 eq) prepared above.
-
Completion: Stir at RT for 4 hours.
-
Result: The resulting amide is the active SDHI candidate.
Significance of the Moiety
The (Cyclopropylmethoxy)methyl group acts as a "metabolic shield."
-
Mechanism: In fungal mitochondria, the pyrazole moiety binds the iron-sulfur cluster. The cyclohexyl ring fills the hydrophobic channel. The cyclopropyl tail extends into the vacant space, blocking oxidative degradation that would occur with a simple
-butyl or -pentyl chain.
Quality Control & Analytical Standards
| Test | Method | Acceptance Criteria |
| Purity | GC-FID / HPLC (C18) | > 98.0% Area |
| Isomeric Ratio | GC-FID (DB-5 Column) | trans:cis > 95:5 |
| Identity | 1H-NMR (DMSO-d6) | |
| Water Content | Karl Fischer | < 0.5% |
Self-Validating Step:
-
NMR Check: The methine proton (
) of the trans-isomer typically appears as a wide multiplet (tt, Hz) due to diaxial coupling, whereas the cis-isomer appears as a narrower multiplet. This allows rapid confirmation of stereochemistry without crystallization.
Safety & Handling
-
Hazards: The amine is corrosive and a skin sensitizer. The cyclopropylmethyl bromide used in synthesis is an alkylating agent (potential mutagen).
-
PPE: Full face shield, butyl rubber gloves, and respirator during the alkylation step.
-
Storage: Store under Nitrogen at 2–8°C. Amines absorb
from air to form carbamates; keep tightly sealed.
References
-
Sigma-Aldrich. Trans-4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine Product Specification.Link
-
National Institutes of Health (NIH). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride (Methodology reference for cyclopropyl amines).Link
-
Google Patents. CN109678726A - Method of synthesis of trans-4-methyl cyclohexylamine (Process chemistry adaptation).Link
-
ChemScene. 4-((Cyclopropylmethoxy)methyl)benzaldehyde (Related intermediate).[2]Link
-
PubChem. Compound Summary: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine.Link[3]
Sources
Advanced Application Note: Polymer Synthesis Utilizing 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary & Strategic Context
Target Molecule: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine CAS Registry: (Analogous structures used in JAK inhibitor synthesis) Primary Application: Functional Monomer Synthesis for Molecularly Imprinted Polymers (MIPs) and Polymeric Drug Delivery Systems.
This guide details the protocols for incorporating 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (hereafter referred to as CMM-CHA ) into functional polymer backbones. While CMM-CHA acts as a primary amine intermediate—structurally homologous to the side chains of JAK inhibitors like Abrocitinib—it is not inherently polymerizable. To utilize it in polymer synthesis, it must function as:
-
A Nucleophile: For post-polymerization modification of activated ester polymers (Polymeric Prodrug/Scaffold route).
-
A Precursor: Derivatized into a vinyl-bearing monomer (e.g., methacrylamide) for controlled radical polymerization (MIP/Resin route).
Key Value Proposition: Incorporating the cyclopropyl-ether motif into polymers improves metabolic stability and lipophilicity in drug delivery vectors. Furthermore, synthesizing MIPs using this specific monomer allows for the high-affinity purification of CMM-CHA intermediates during bulk drug manufacturing.
Critical Mechanism & Chemistry[1]
The Derivatization Strategy
Since CMM-CHA lacks a polymerizable vinyl group, the most robust route for creating high-density functional polymers is the conversion of the amine to a methacrylamide . This transforms the molecule from a passive intermediate into an active monomer (Monomer M1 ) capable of Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT).
Reaction Pathway Visualization
The following diagram outlines the workflow from the raw amine to the final defined polymer architecture.
Figure 1: Synthetic workflow converting the inert amine CMM-CHA into a polymerizable methacrylamide monomer, followed by controlled polymerization.
Protocol A: Synthesis of Polymerizable Monomer (M1)
Objective: Convert CMM-CHA into N-(4-((cyclopropylmethoxy)methyl)cyclohexyl)methacrylamide.
Reagents & Equipment
| Reagent | Role | Purity/Grade |
| CMM-CHA | Substrate | >98% (HPLC) |
| Methacryloyl Chloride | Acylating Agent | Distilled before use |
| Triethylamine (TEA) | Base Scavenger | Anhydrous |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Hydroquinone | Inhibitor | Reagent Grade |
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
) for 15 minutes. -
Solubilization: Dissolve CMM-CHA (10.0 mmol) and TEA (12.0 mmol) in DCM (50 mL) . Cool the solution to 0°C using an ice bath.
-
Acylation: Dilute Methacryloyl Chloride (11.0 mmol) in DCM (10 mL) . Add this solution dropwise to the reaction flask over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions or thermal polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor consumption of amine by TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up:
-
Wash reaction mixture with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
-
Wash with Saturated
(2 x 50 mL) to neutralize excess acid/chloride. -
Wash with Brine (50 mL) .
-
Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate (if solid) or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: RAFT Polymerization of Monomer M1
Objective: Synthesize a polymer with low dispersity (Đ < 1.2) and defined molecular weight, suitable for drug delivery applications.
Reagents & Equipment
| Reagent | Role | Specifications |
| Monomer M1 | Monomer | From Protocol A |
| CPDB (Cyanoisopropyl dithiobenzoate) | RAFT Agent | Recrystallized |
| AIBN | Initiator | Recrystallized from MeOH |
| 1,4-Dioxane | Solvent | HPLC Grade |
Step-by-Step Methodology
-
Stoichiometry Calculation: Target Degree of Polymerization (DP) = 100. Ratio:
. -
Preparation: In a 20 mL Schlenk tube, dissolve Monomer M1 (1.0 g) , CPDB , and AIBN in 1,4-Dioxane (4 mL) .
-
Note: Monomer concentration should be ~1.0 M to ensure reasonable kinetics.
-
-
Degassing (Critical): Perform 4 freeze-pump-thaw cycles to remove oxygen. Oxygen acts as a radical trap and will terminate the RAFT process. Backfill with Argon.
-
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C . Stir at 500 rpm.
-
Kinetics Monitoring: Aliquot 50
L samples at t=0, 2, 4, 8, and 12 hours. Analyze via -NMR to calculate conversion (compare vinyl peaks to internal standard or polymer backbone broad peaks). -
Termination: Quench the reaction by cooling the tube in liquid nitrogen and exposing it to air.
-
Purification:
-
Precipitate the polymer solution dropwise into cold Diethyl Ether (100 mL) .
-
Centrifuge (4000 rpm, 5 min) and decant the supernatant.
-
Re-dissolve in minimal THF and re-precipitate (Repeat 3x).
-
-
Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.
Characterization & Quality Control
Data Summary Table
| Technique | Parameter | Acceptance Criteria | Purpose |
| Vinyl Protons | Absent (Complete Purification) | Confirm removal of unreacted monomer. | |
| Cyclopropyl Peak | Present (0.2 - 0.6 ppm) | Verify structural integrity of side chain. | |
| GPC (THF) | Dispersity (Đ) | < 1.3 | Validate "Living" nature of RAFT. |
| DSC | > 100°C (Typical for methacrylamides) | Determine thermal properties. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the RAFT polymerization process.
Troubleshooting & Expert Insights
-
Issue: Low Conversion (<50% after 24h).
-
Cause: Oxygen contamination or steric hindrance of the bulky cyclohexane group.
-
Solution: Increase initiator ratio slightly (to 0.25 eq) or increase reaction temperature to 75°C. Ensure rigorous degassing.
-
-
Issue: Broad Dispersity (Đ > 1.5).
-
Cause: Loss of RAFT control, likely due to "hybrid" behavior where the chain transfer is too slow relative to propagation.
-
Solution: Switch RAFT agent to 2-Cyano-2-propyl dodecyl trithiocarbonate , which is often better suited for methacrylamides.
-
-
Solubility: The resulting polymer is hydrophobic. If water solubility is required (for biological assays), copolymerize with PEG-Methacrylate or HEMA (Hydroxyethyl methacrylate).
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Retrieved from [Link]
-
Gao, Y. (2018).[3][4] Introduction and synthesis of polymeric prodrugs. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
European Medicines Agency. (2021). Assessment Report: Cibinqo (Abrocitinib). Retrieved from [Link]
Sources
Scale-up synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Application Note: Scale-Up Synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS 919799-84-1). This compound serves as a critical amine building block in the development of GPCR modulators (e.g., Histamine H3 antagonists) and other CNS-active agents.
The traditional laboratory-scale synthesis often relies on hazardous reagents (e.g., sodium hydride) and chromatographic purification, which are unsuitable for kilogram-scale production. This guide presents an optimized Process Chemistry Route focusing on:
-
Stereochemical Integrity: Utilizing trans-4-aminocyclohexanecarboxylic acid to lock the 1,4-trans configuration.
-
Safety & Scalability: Replacing NaH with Phase Transfer Catalysis (PTC) for the critical etherification step.
-
Purification: Implementing salt formation for downstream processing, eliminating the need for silica gel chromatography.
Retrosynthetic Analysis & Strategy
The target molecule is a 1,4-disubstituted cyclohexane with a sensitive ether linkage. The retrosynthetic disconnection is made at the ether oxygen, identifying two key fragments: the cyclopropylmethyl electrophile and the cyclohexyl alcohol nucleophile .
Strategic Disconnection:
-
Target: trans-4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
-
Precursor 1: trans-4-(Hydroxymethyl)cyclohexyl-1-amine (N-Protected)
-
Precursor 2: Cyclopropylmethyl bromide (or chloride)
Synthetic Pathway:
-
Protection: trans-4-Aminocyclohexanecarboxylic acid
Boc-protection/Esterification. -
Reduction: Ester
Alcohol (using Sodium bis(2-methoxyethoxy)aluminum hydride - Vitride®). -
Etherification: Williamson Ether Synthesis via Phase Transfer Catalysis (PTC) .
-
Deprotection: Acidic cleavage to the hydrochloride salt.
Detailed Experimental Protocols
Stage 1: Protection and Reduction
Objective: Convert trans-4-aminocyclohexanecarboxylic acid to trans-4-(hydroxymethyl)cyclohexylcarbamic acid tert-butyl ester.
Rationale: The amino group must be protected to prevent N-alkylation during the etherification step. The trans stereochemistry is thermodynamically stable but must be preserved by avoiding harsh conditions that could induce epimerization.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| trans-4-Aminocyclohexanecarboxylic acid | 1.0 | SM |
| Methanol | 10 Vol | Solvent |
| Thionyl Chloride | 1.2 | Esterification Agent |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Group |
| Triethylamine (TEA) | 2.5 | Base |
| Sodium Borohydride (NaBH₄) | 2.0 | Reducing Agent |
| Lithium Chloride (LiCl) | 2.0 | Catalyst (forms LiBH₄ in situ) |
Protocol:
-
Esterification: Suspend trans-4-aminocyclohexanecarboxylic acid (100 g) in MeOH (1.0 L). Cool to 0°C. Add SOCl₂ dropwise (exothermic). Reflux for 4 h. Concentrate to dryness to yield the methyl ester HCl salt.
-
Boc Protection: Resuspend the salt in DCM (1.0 L). Add TEA (2.5 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir at RT for 12 h. Wash with water, 1N HCl, and brine. Dry (Na₂SO₄) and concentrate.[1]
-
Reduction: Dissolve the Boc-ester in THF (1.0 L). Add LiCl (2.0 eq) and NaBH₄ (2.0 eq). Stir at RT for 24 h (or mild reflux if sluggish).
-
Note: The LiCl/NaBH₄ system generates LiBH₄ in situ, which is safer and more selective than LAH on this scale.
-
-
Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc.[2] The product, N-Boc-trans-4-(hydroxymethyl)cyclohexylamine , is obtained as a white solid.
Stage 2: Phase Transfer Catalyzed Etherification (Critical Step)
Objective: Alkylate the primary alcohol with cyclopropylmethyl bromide.
Rationale: Traditional Williamson ether synthesis uses NaH in DMF/THF, which poses severe thermal hazards and hydrogen gas management issues on scale. Phase Transfer Catalysis (PTC) using 50% NaOH and Toluene is safer, handles water well, and provides excellent kinetics for primary alcohols.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| N-Boc-Alcohol (Stage 1 Product) | 1.0 | Nucleophile |
| Cyclopropylmethyl Bromide | 1.5 | Electrophile |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst |
| Sodium Hydroxide (50% aq) | 5.0 | Base |
| Toluene | 10 Vol | Organic Solvent |
Protocol:
-
Setup: Charge N-Boc-alcohol (50 g) and Toluene (500 mL) into a reactor.
-
Catalyst Addition: Add TBAB (0.05 eq).
-
Base Addition: Add 50% NaOH solution (5.0 eq) with vigorous agitation (400+ RPM is critical for PTC).
-
Alkylation: Heat to 50°C. Add Cyclopropylmethyl bromide (1.5 eq) dropwise over 1 hour.
-
Safety: Cyclopropylmethyl bromide is an alkylating agent. Use a closed system and proper venting.
-
-
Reaction: Stir at 50-60°C for 12-18 h. Monitor by HPLC (Target > 98% conversion).
-
Workup: Cool to RT. Separate phases. Wash organic phase with water (3x) to remove base and salts.
-
Purification: The toluene solution contains the product. Evaporate solvent to yield the crude ether.
Stage 3: Deprotection and Salt Formation
Objective: Remove the Boc group and isolate the stable hydrochloride salt.
Protocol:
-
Dissolve the crude ether in Isopropyl Alcohol (IPA) (5 Vol).
-
Add HCl in IPA (5-6N, 3.0 eq) or generate HCl in situ by adding Acetyl Chloride to IPA.
-
Heat to 40°C for 2 hours until gas evolution ceases and LCMS confirms deprotection.
-
Crystallization: Cool to 0-5°C. The product hydrochloride often crystallizes directly from IPA. If not, add MTBE as an antisolvent.
-
Filtration: Filter the white solid. Wash with cold MTBE.
-
Drying: Dry in a vacuum oven at 45°C.
Process Safety & Hazard Analysis
| Hazard Class | Source | Mitigation Strategy |
| Thermal/Runaway | Cyclopropylmethyl bromide alkylation | Controlled addition rate; Active cooling jacket; PTC avoids H₂ generation. |
| Toxicity | Cyclopropylmethyl bromide | Potent alkylating agent. Use closed charging systems (e.g., split-valve butterfly). |
| Gas Evolution | Boc Deprotection (Isobutylene/CO₂) | Scrubber system connected to reactor vent; Controlled temperature ramp. |
| Solvent Handling | Toluene (Static) | Grounding/Bonding of all equipment; Nitrogen inerting. |
Analytical Controls
In-Process Control (IPC) - HPLC:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6x150mm, 3.5µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 210 nm (Note: Low UV absorbance; ELSD or CAD detector recommended if available).
Final Product Specification (HCl Salt):
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, D₂O): Confirms 1,4-trans stereochemistry (coupling constants of methine protons) and cyclopropylmethylene signals.
-
Purity (HPLC): > 98.0% area.
-
Residual Solvents: Toluene < 890 ppm; IPA < 5000 ppm.
References
-
BenchChem. (2025).[3] Application Note: A Detailed Protocol for the Synthesis of 4,4-dimethylcyclohexan-1-amine. Retrieved from
-
Sigma-Aldrich. (n.d.). trans 4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine Product Page. Retrieved from
- Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on amine building blocks in drug design).
- Carey, J. S., et al. (2006). Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. (Scale-up reaction selection principles).
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine synthesis
Title: Technical Support Center: Synthesis & Optimization of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Introduction Welcome to the Technical Support Center for the synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine. This aliphatic amine is a highly versatile building block utilized in the development of complex active pharmaceutical ingredients (APIs). Because of the specific functional groups involved, its synthesis typically relies on a strict three-stage workflow: N-Boc protection of the starting material, a Williamson ether synthesis to install the cyclopropylmethyl ether linkage, and a final N-Boc deprotection.
Workflow Visualization
Synthetic workflow for 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine.
Frequently Asked Questions & Troubleshooting
Phase 1: The Williamson Ether Synthesis
Q1: Why is my alkylation yield so low when reacting tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate with cyclopropylmethyl bromide? A1: The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide acts as the nucleophile. Low yields in this specific reaction are almost always due to competing E2 elimination of the cyclopropylmethyl bromide [1]. Because alkoxides are strong bases, elevated temperatures promote the abstraction of a beta-hydrogen from the alkyl halide, yielding an alkene instead of the desired ether [2]. Causality & Solution: To suppress E2 elimination, strictly control the temperature. Generate the alkoxide with Sodium Hydride (NaH) in anhydrous DMF at 0 °C, and add the cyclopropylmethyl bromide dropwise while maintaining the ice bath. Only allow the reaction to warm to room temperature if LC-MS indicates stalled conversion.
Q2: Can I skip the N-Boc protection and directly alkylate (4-aminocyclohexyl)methanol? A2: Absolutely not. The primary amine (-NH2) is a potent nucleophile. If left unprotected, it will aggressively compete with the hydroxyl group for the cyclopropylmethyl bromide, leading to a complex mixture of N-alkylated, N,N-dialkylated, and O-alkylated products. The N-Boc group sterically and electronically masks the amine's nucleophilicity, ensuring exclusive O-alkylation.
Phase 2: N-Boc Deprotection
Q3: Standard TFA/DCM deprotection is giving me a gummy residue that is impossible to purify. What is going wrong? A3: Standard N-Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) yields the target molecule as a trifluoroacetate salt[3]. Because 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is highly aliphatic and polar, its TFA salt often presents as a hygroscopic oil or "gum" rather than a clean solid. Causality & Solution: Switch your deprotection strategy to 4M HCl in Dioxane. The resulting hydrochloride (HCl) salt of the amine is highly crystalline, allowing you to bypass aqueous workup entirely and isolate the product via simple vacuum filtration. Alternatively, mild deprotection using oxalyl chloride in methanol has been shown to be highly effective for sensitive substrates prone to degradation [4].
Q4: How do I manage the stereochemistry (cis/trans) of the cyclohexane ring? A4: The 1,4-disubstituted cyclohexane ring can exist in cis and trans configurations. If your downstream API requires a specific stereoisomer, you must address this before the Williamson ether synthesis. The highly lipophilic nature of the final ether makes chromatographic separation of the cis/trans isomers extremely difficult. It is highly recommended to purchase stereopure trans-(4-aminocyclohexyl)methanol or separate the isomers at the starting material stage via fractional crystallization.
Mechanistic Insight: The SN2 Alkylation Step
Understanding the transition state of the Williamson ether synthesis is critical for troubleshooting solvent and temperature choices.
SN2 Mechanism of the Williamson Ether Synthesis step.
Quantitative Data: N-Boc Deprotection Optimization
To assist in selecting the best deprotection route, we have summarized the performance of various cleavage conditions for highly aliphatic cyclohexylamines.
| Reagent System | Solvent | Temp (°C) | Time (h) | Workup Complexity | Yield Profile | Primary Advantage |
| TFA (20% v/v) | DCM | 0 to 25 | 2 - 4 | High (Requires neutralization) | 75 - 85% | Broad substrate compatibility |
| 4M HCl | Dioxane | 25 | 1 - 2 | Low (Direct filtration) | 88 - 95% | Yields crystalline HCl salt |
| Oxalyl Chloride | Methanol | 25 | 1 - 4 | Medium (Evaporation & extraction) | 80 - 90% | Extremely mild, acid-free |
Validated Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis
Objective: Synthesize tert-butyl (4-((cyclopropylmethoxy)methyl)cyclohexyl)carbamate while suppressing E2 elimination.
Self-Validating System (IPC): The reaction is monitored by LC-MS. The disappearance of the starting material mass (M+H-tBu) and the appearance of the product mass confirms successful C-O bond formation.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate (10.0 mmol) in anhydrous DMF (40 mL).
-
Base Addition (Critical Step): Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol, 1.5 eq) in small portions. Causality: Slow addition prevents thermal spikes that could degrade the DMF or cause premature substrate degradation. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add cyclopropylmethyl bromide (12.0 mmol, 1.2 eq) dropwise via syringe over 10 minutes, strictly maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) at 0 °C. Dilute with Ethyl Acetate (100 mL) and wash the organic layer with Water (3 x 50 mL) to remove DMF, followed by Brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure ether.
Protocol B: N-Boc Deprotection (HCl/Dioxane Method)
Objective: Cleave the N-Boc group to yield 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine hydrochloride.
Self-Validating System (IPC): The precipitation of a white solid directly from the reaction mixture serves as an immediate visual confirmation of successful deprotection and salt formation.
-
Preparation: In a 100 mL round-bottom flask, dissolve the purified tert-butyl (4-((cyclopropylmethoxy)methyl)cyclohexyl)carbamate (5.0 mmol) in anhydrous Dichloromethane (10 mL).
-
Acid Addition: At room temperature, add 4M HCl in Dioxane (12.5 mL, 50.0 mmol, 10 eq) in a single portion.
-
Reaction: Stir the mixture vigorously at room temperature. Gas evolution (CO2 and isobutylene) will begin immediately. Within 30-60 minutes, a white precipitate should begin to form.
-
Monitoring: Stir for a total of 2 hours. Confirm completion via TLC (ninhydrin stain); the starting material spot should be completely absent.
-
Isolation: Add Diethyl Ether (20 mL) to the flask to maximize the precipitation of the hydrochloride salt.
-
Filtration: Filter the resulting suspension through a sintered glass funnel. Wash the white filter cake with cold Diethyl Ether (2 x 10 mL) to remove any residual organic impurities.
-
Drying: Dry the solid under high vacuum for 4 hours to afford pure 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine hydrochloride.
References
- Williamson ether synthesis - Wikipedia. Wikipedia.org.
- The Williamson Ether Synthesis - Master Organic Chemistry. Masterorganicchemistry.com.
- N-Boc deprotection issues and alternative methods - Benchchem. Benchchem.com.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Nih.gov.
Purification challenges of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Technical Support Center: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine Ticket System: Open | Status: Active | Agent: Senior Application Scientist
Case Overview: The Molecule
Subject: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine CAS: 919799-84-1 Chemical Profile: [1][2][3][4][5][6][7][8][9][10]
-
Functional Group: Primary Aliphatic Amine (Basic, pKa ~10.5).
-
Linker: Ether linkage to a cyclopropyl group.
-
Key Challenge: This molecule is a "perfect storm" for purification—it lacks a UV chromophore, exists as difficult-to-separate cis/trans isomers, and interacts strongly with silica gel.
Ticket #001: Stereochemical Resolution (Cis/Trans Separation)
User Report: "I synthesized the target via reduction of the corresponding nitrile. NMR shows a 60:40 mixture of trans:cis isomers. Flash chromatography isn't separating them effectively. How do I isolate the trans-isomer?"
Technical Diagnosis: 1,4-disubstituted cyclohexanes exist as cis and trans diastereomers.[2][4][5][6] The trans isomer (diequatorial) is thermodynamically more stable and flatter, while the cis isomer (axial-equatorial) is more curved. Standard silica chromatography often fails because their polarities are nearly identical.
Resolution Protocol: The "Salt-Break" Recrystallization Instead of chromatography, exploit the difference in lattice energy between the diastereomeric salts. The trans isomer often forms a higher-melting, less soluble salt due to better packing symmetry.
Step-by-Step Workflow:
-
Salt Formation: Dissolve the crude free base mixture in Ethanol (EtOH) or Methanol (MeOH).
-
Acid Addition: Slowly add 1.05 equivalents of HCl (4M in Dioxane or concentrated aqueous).
-
Note: Avoid Lewis acids (e.g.,
, ) which will open the cyclopropane ring.
-
-
Crystallization: Heat to reflux until dissolved, then cool slowly to room temperature (RT), then to 0°C.
-
Filtration: The precipitate is predominantly the trans-hydrochloride salt.
-
Recycle: The mother liquor is enriched in the cis-isomer.
-
Free Basing: Suspend the salt in DCM and wash with 1M NaOH to recover the pure trans amine.
Visual Workflow (Isomer Resolution):
Caption: Thermodynamic resolution workflow for separating 1,4-cyclohexane amine isomers via HCl salt crystallization.
Ticket #002: Chromatographic Tailing (The "Streak")
User Report: "I'm trying to purify the free base on silica gel using DCM/MeOH. The product streaks from the baseline to the solvent front, and recovery is low."
Technical Diagnosis: Primary amines are strong Lewis bases. They form hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This causes irreversible adsorption ("streaking") and peak broadening.
Troubleshooting Guide:
| Method | Protocol | Why it Works |
| Method A: Mobile Phase Modifier | Add 1% Triethylamine (TEA) or 1% | The TEA/Ammonia saturates the acidic silanol sites, preventing the product amine from sticking. |
| Method B: Amine-Functionalized Silica | Use KP-NH (Amino) silica cartridges.[9] Elute with Hexane/Ethyl Acetate.[9][11] | The stationary phase is already basic (propylamine bonded). No modifiers needed; safer for the cyclopropyl group. |
| Method C: The "Boc" Workaround | Protect amine with | Converts the basic amine to a neutral carbamate, eliminating silanol interaction entirely. |
Expert Tip: If using Method A, flush the column with the modifier before loading your sample to "neutralize" the silica bed.
Ticket #003: Detection Limits (The "Invisible Molecule")
User Report: "I see nothing on my HPLC UV trace at 254 nm, even at high concentrations."
Technical Diagnosis:
The molecule contains no conjugated
Recommended Detection Strategies:
-
Charged Aerosol Detection (CAD) / ELSD:
-
Derivatization (Pre-Column):
-
React the amine with Benzoyl Chloride or Fmoc-Cl before injection.
-
Result: Adds a strong UV chromophore.
-
Utility: Excellent for determining enantiomeric/diastereomeric excess (de) on standard UV-HPLC.
-
-
Refractive Index (RI):
-
Limitation: Only works with isocratic elution (no gradients). Good for prep work, bad for analysis.
-
Ticket #004: Stability & Storage
User Report: "Is the cyclopropyl ether linkage stable to the HCl workup mentioned in Ticket #001?"
Technical Diagnosis:
Cyclopropylmethyl ethers can undergo ring-opening rearrangement (to cyclobutyl or homoallyl systems) under vigorous acidic conditions, especially with Lewis acids. However, the cyclopropylmethyl carbocation is remarkably stable due to
Stability Guidelines:
-
Allowed: Dilute HCl (1M), Acetic Acid, TFA (brief exposure).
-
Forbidden:
, , concentrated (heat), anhydrous HBr. -
Storage: Store as the Hydrochloride Salt . The free base amine will absorb
from the air to form carbamates/carbonates over time.-
Salt Form: White solid, non-hygroscopic, stable at RT.
-
Free Base:[14] Oil/Low-melting solid, store under Argon at -20°C.
-
Visual Workflow (Stability Decision Tree):
Caption: Reagent compatibility guide for the cyclopropylmethoxy moiety.
References
-
Stereochemical Resolution of Cyclohexanes
- Methodology: General techniques for separating cis/trans 1,4-cyclohexanediamines via selective crystalliz
-
Source: U.S. Patent 3,880,925 (Separation and purification of cis and trans isomers).
-
Amine Purification on Silica
-
Detection of Non-Chromophoric Compounds
- Comparison: Charged Aerosol Detection (CAD) vs.
-
Source: Thermo Fisher Scientific Technical Note on CAD vs ELSD.
-
Cyclopropylmethyl Stability
- Theory: Stability of the cyclopropylmethyl carbocation and resistance to standard solvolysis.
-
Source: BenchChem Technical Guide on Cyclopropylmethyl Carbocation Stability.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans 4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine | 919799-84-1 [sigmaaldrich.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel route for silylation of silica gel and aliphatic amines immobilization based on microwave-assisted solvent free synthesis and their applications for Cu(II) and Fe(III) removal from natural water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. ELSD vs CAD - Chromatography Forum [chromforum.org]
- 16. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Cyclopentyl methyl ether (CPME) [lobachemie.com]
Technical Support Center: By-product Analysis in the Synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Welcome to the technical support center for the synthesis of 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during the synthesis of this key intermediate. By understanding the underlying reaction mechanisms, you can effectively troubleshoot and optimize your experimental outcomes.
The synthesis of 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine typically proceeds through a two-step sequence: a Williamson ether synthesis to form the ether linkage, followed by a reductive amination to install the primary amine. Each of these steps, while robust, is susceptible to side reactions that can impact yield and purity.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, providing insights into their causes and offering practical solutions.
Part 1: Williamson Ether Synthesis Issues
Q1: My yield of the ether intermediate, 4-((cyclopropylmethoxy)methyl)cyclohexan-1-one, is low, and I observe the starting alcohol in my crude product. What could be the cause?
A1: This issue typically points to incomplete deprotonation of the starting alcohol (4-(hydroxymethyl)cyclohexan-1-one) or insufficient reactivity of the alkylating agent.
-
Causality: The Williamson ether synthesis is an S(_N)2 reaction that requires the formation of a potent nucleophile, the alkoxide.[1][2] If the base used is not strong enough to fully deprotonate the alcohol, the reaction will not proceed to completion. Additionally, the quality of your alkylating agent, (bromomethyl)cyclopropane, is crucial.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a sufficiently strong base like sodium hydride (NaH) to drive the deprotonation.[3] For aryl ethers, weaker bases like potassium carbonate can be effective, but for aliphatic alcohols, a stronger base is often necessary.[4]
-
Reaction Conditions: The reaction should be conducted under anhydrous conditions, as water will quench the base and the alkoxide. Using a polar aprotic solvent like DMF or DMSO can help to increase the reaction rate.[5]
-
Reagent Quality: Verify the purity of your (bromomethyl)cyclopropane. Degradation can lead to reduced reactivity.
-
Q2: I've identified a by-product that appears to be an alkene. How is this formed and how can I prevent it?
A2: The formation of an alkene is a classic example of a competing E2 elimination reaction.
-
Causality: The alkoxide is not only a good nucleophile but also a strong base.[2] It can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of a double bond. This is more prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.[2][4]
-
Troubleshooting Steps:
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the S(_N)2 reaction to proceed at a reasonable rate. Lower temperatures generally favor substitution over elimination.
-
Choice of Alkylating Agent: While you are likely using a primary bromide, ensure it is not sterically hindered, which would favor elimination.[4]
-
Part 2: Reductive Amination Issues
Q3: My final product is contaminated with the starting ketone, 4-((cyclopropylmethoxy)methyl)cyclohexan-1-one. What went wrong?
A3: The presence of unreacted starting ketone suggests that either the imine formation was incomplete or the reduction step was inefficient.[6]
-
Causality: Reductive amination is a two-step process within a single pot: the formation of an imine (or enamine) followed by its reduction.[7] If the equilibrium for imine formation is unfavorable, or if the reducing agent is not active enough, the ketone will remain.
-
Troubleshooting Steps:
-
pH Optimization: Imine formation is often catalyzed by mild acid.[8] A catalytic amount of acetic acid can be added to facilitate the dehydration step.[6] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[8]
-
Water Removal: The formation of the imine produces water. Removing this water, for instance with molecular sieves, can drive the equilibrium towards the imine.
-
Reducing Agent: Ensure your reducing agent is active. Sodium triacetoxyborohydride (STAB) is a common choice as it is selective for the imine over the ketone, but it is moisture-sensitive.[8][9] If using sodium borohydride (NaBH(4)), it's best to allow the imine to form completely before adding the reducing agent, as NaBH(_4) can also reduce the starting ketone.
-
Q4: I am observing a by-product with a mass corresponding to the alcohol, 4-((cyclopropylmethoxy)methyl)cyclohexan-1-ol. How can this be minimized?
A4: The formation of the corresponding alcohol is a common side reaction in reductive aminations, especially when using less selective reducing agents.[8]
-
Causality: If a strong reducing agent like sodium borohydride is present before the imine has fully formed, it can directly reduce the starting ketone to the alcohol.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH(3)CN).[10]
-
Staged Addition: If using NaBH(4), allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by techniques like TLC or NMR.[6]
-
Q5: My product is showing signs of over-alkylation, resulting in a secondary or tertiary amine. How do I prevent this?
A5: Over-alkylation occurs when the newly formed primary amine reacts with another molecule of the ketone and subsequently gets reduced.[8]
-
Causality: The product amine is also a nucleophile and can compete with the ammonia or amine source in the reaction mixture.
-
Troubleshooting Steps:
-
Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to outcompete the product amine in reacting with the ketone.
-
Slow Addition: If possible, add the reducing agent slowly to the reaction mixture to keep the concentration of the newly formed primary amine low.
-
Visualizing the Reaction and By-product Pathways
Main Synthetic Pathway
Caption: The main two-step synthesis of the target amine.
Troubleshooting Workflow for Reductive Amination
Caption: A logical workflow for troubleshooting common reductive amination issues.
Analytical Methodologies
Accurate identification and quantification of by-products are essential for process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.
GC-MS Protocol for By-product Analysis
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with saturated aqueous NaHCO(_3).
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Dissolve the residue in a suitable solvent for GC-MS analysis.
-
Note: For amine analysis, derivatization may be necessary to improve peak shape and volatility.[11]
-
-
GC-MS Conditions:
-
Column: A standard non-polar column, such as a DB-5MS, is often suitable.[12]
-
Injection Mode: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.[12]
-
Oven Program: Start with an initial temperature of around 100-150°C, hold for 1-2 minutes, then ramp up to 250-280°C.[12]
-
MS Detector: Use Electron Ionization (EI) mode for fragmentation analysis.
-
Expected By-products and Their Mass Signatures
| Compound | Potential By-product Of | Notes on MS Fragmentation |
| 4-(hydroxymethyl)cyclohexan-1-one | Williamson Ether Synthesis | Unreacted starting material. |
| 4-((cyclopropylmethoxy)methyl)cyclohexan-1-one | Reductive Amination | Unreacted starting material for the second step. |
| 4-((cyclopropylmethoxy)methyl)cyclohexan-1-ol | Reductive Amination | Reduction of the ketone. Look for a prominent M-18 peak (loss of water). |
| N-(4-((cyclopropylmethoxy)methyl)cyclohexyl)-4-((cyclopropylmethoxy)methyl)cyclohexan-1-amine | Reductive Amination | Over-alkylation product. Will have a significantly higher molecular weight. |
References
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available at: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
- Separation of Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: https://sielc.com/separation-of-cyclohexanamine-4-4-methylenebis-n-1-methylpropyl-on-newcrom-r1-hplc-column.html
-
What's wrong with my reductive amination? I barely got any product.. Reddit. Available at: [Link]
-
Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available at: [Link]
-
GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Available at: [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Impurities in Pharmaceutical Substances. R G Sapkal college of Pharmacy. Available at: [Link]
-
Different Types of Impurities in Pharmaceuticals. Moravek. Available at: [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available at: [Link]
-
A Simple Dual-Track HPLC-UV Methodology for Monitoring Primary Antiarrhythmic Drugs and Their Active Metabolites in Serum. MDPI. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waters.com [waters.com]
Technical Support Center: Synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Welcome to the technical support guide for the synthesis of 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide practical, in-depth solutions to common challenges encountered during this multi-step synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
The primary route to this target molecule involves the reductive amination of the corresponding ketone, 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-one. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential issues in your workflow, from the preparation of the ketone precursor to the final purification of the desired amine.
Core Synthetic Pathway
The synthesis is typically a three-step process starting from commercially available 4,4-bis(hydroxymethyl)cyclohexanol is not the direct precursor, a more common starting material would be derived from cyclohexanedimethanol or a related functionalized cyclohexane. A logical starting point for this specific target is the precursor ketone. The overall transformation is illustrated below.
Figure 1: General synthetic route to 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter. The questions are organized by reaction stage and problem type.
Part 1: Low Yield in Reductive Amination
Q1: My overall yield for the reductive amination step is consistently low. What are the primary competing reactions I should investigate?
A: Low yields in reductive aminations, especially for the synthesis of primary amines, are common and typically stem from two main side reactions:
-
Reduction of the Ketone: The reducing agent can directly reduce the starting ketone to the corresponding alcohol, 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-ol. This is a significant issue with less selective reducing agents like sodium borohydride (NaBH₄).
-
Over-alkylation: The newly formed primary amine is nucleophilic and can react with another molecule of the ketone to form an imine, which is then reduced to a secondary amine byproduct.
Reductive amination is a powerful tool, but its success hinges on the delicate balance between imine formation and reduction.[1] The key is to use conditions that favor the reduction of the protonated imine intermediate over the reduction of the starting ketone.
Q2: How can I select the right reducing agent and conditions to minimize the formation of the alcohol byproduct?
A: The choice of reducing agent is critical. You need a reagent that is selective for the imine/iminium ion over the ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations. It is a mild reducing agent that is most active at a slightly acidic pH (around 5-6), where the imine is protonated and thus more electrophilic and susceptible to reduction than the ketone.
-
Sodium Triacetoxyborohydride (Na(OAc)₃BH): This is often the preferred reagent for modern reductive aminations. It is also mild and does not require strict pH control. The acetic acid byproduct can help catalyze imine formation. It is particularly effective for reactions with aldehydes and ketones.[2]
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Platinum can be very effective and is often used in industrial-scale synthesis.[3][4][5] This method avoids boron-based reagents but requires specialized pressure equipment. The choice of catalyst and solvent can significantly influence the reaction's stereochemical outcome.[6][7]
In general, avoid strong, non-selective hydrides like NaBH₄ unless you can perform a stepwise procedure where the imine is formed first, isolated or confirmed, and then reduced.[4][8]
| Reagent | Typical Conditions | Pros | Cons |
| Na(OAc)₃BH | CH₂Cl₂ or DCE, RT | Mild, effective, no strict pH control needed. | Stoichiometric waste. |
| NaBH₃CN | MeOH, pH 5-6 (AcOH) | Mild, selective for iminium ion. | Toxic cyanide byproduct, requires pH monitoring. |
| H₂ / Pd/C | MeOH or EtOH, H₂ pressure | "Clean" reaction, scalable, no metal waste in product. | Requires pressure setup, potential for over-reduction. |
| NaBH₄ | MeOH, RT | Inexpensive, readily available. | Poor selectivity, often reduces ketone to alcohol.[8] |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Q3: I'm observing a significant peak in my LCMS corresponding to the secondary amine byproduct. How can I suppress this?
A: The formation of the secondary amine is a classic problem when synthesizing primary amines via reductive amination.[3][4] To minimize it, you must use a large excess of the ammonia source to push the equilibrium towards the formation of the primary amine.
-
Ammonia Source: Use a large excess (10-20 equivalents) of an ammonia source. Ammonium acetate (NH₄OAc) is a convenient choice as it also buffers the reaction at a suitable pH for imine formation. Alternatively, a solution of ammonia in methanol can be used.
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can sometimes reduce the rate of the secondary amine formation relative to the primary amine formation.
Part 2: Controlling Stereochemistry
Q4: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity to favor the desired isomer?
A: Controlling the stereochemistry in the reduction of a substituted cyclohexanone is a well-known challenge.[9] The final cis/trans ratio is determined during the reduction of the intermediate imine. The hydride or hydrogen can attack from either the axial or equatorial face of the ring.
-
Thermodynamic vs. Kinetic Control: Bulky reducing agents tend to favor axial attack, leading to the equatorial amine (often the more stable trans product in 4-substituted systems). Smaller reducing agents or certain catalytic systems might favor equatorial attack, leading to the axial amine (cis product).
-
Catalytic Hydrogenation: The choice of metal catalyst and solvent can have a profound impact. For instance, rhodium and ruthenium catalysts have been shown to favor the formation of cis-isomers in certain cyclohexylamine syntheses.[6]
-
Enzymatic Reductive Amination: For the highest level of stereocontrol, biocatalysis is a powerful option. Imine reductases (IREDs) or reductive aminases (RedAms) can be engineered to produce almost exclusively one stereoisomer (either cis or trans).[10][11][12] This approach offers exceptional selectivity under mild, aqueous conditions and is becoming increasingly viable for pharmaceutical synthesis.
Part 3: Precursor Synthesis and Purification
Q5: I need to prepare the ketone precursor, 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-one. What is a reliable protocol?
A: A robust two-step sequence starting from 4-(hydroxymethyl)cyclohexan-1-one is recommended.
-
Williamson Ether Synthesis: React 4-(hydroxymethyl)cyclohexan-1-one with (bromomethyl)cyclopropane. This requires a strong base to deprotonate the alcohol. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a standard choice.
-
Oxidation: If you start from the corresponding diol, you would need a selective oxidation. However, starting with the keto-alcohol simplifies the process. If your starting material is 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-ol, you will need to oxidize it to the ketone. Common oxidizing agents include pyridinium chlorochromate (PCC), or Swern/Dess-Martin periodinane oxidations for lab scale. For larger scales, a hypochlorite-based oxidation with a phase-transfer catalyst can be effective.[13]
Figure 2: Workflow for preparing the ketone precursor.
Q6: I'm having trouble with the purification of the final amine. What's the best approach?
A: Purifying the final amine requires removing unreacted ketone, the alcohol byproduct, and any secondary amine.
-
Acid-Base Extraction: First, perform a liquid-liquid extraction. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities like the ketone and alcohol in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into a fresh organic solvent.
-
Chromatography: If impurities persist, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with methanol containing a small amount of a base (e.g., triethylamine or ammonium hydroxide) is typically effective. The base is crucial to prevent the amine from streaking on the acidic silica gel.
-
Salt Crystallization: For high purity, consider forming a salt of the amine, such as the hydrochloride or pivalate.[14][15] These crystalline salts can often be purified by recrystallization, effectively removing minor impurities. The pure free base can then be regenerated by treatment with a base.
Troubleshooting Workflow: Low Product Yield
If you are experiencing low yields, follow this decision tree to diagnose the most likely issue.
Figure 3: A decision tree for troubleshooting low yield in the synthesis.
References
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of... Available from: [Link]
-
National Center for Biotechnology Information. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. Available from: [Link]
-
Royal Society of Chemistry. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Available from: [Link]
-
ResearchGate. Preparation of 4-substituted cyclohexylamines. a) Examples of bioactive... Available from: [Link]
-
ACS Publications. Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Available from: [Link]
-
ResearchGate. Various synthetic routes for the synthesis of amine 1 Comparison of the... Available from: [Link]
-
ResearchGate. Synthesis of cis/trans 4-substituted cyclohexylamine with different... Available from: [Link]
-
Synple Chem. Application Note – Reductive Amination. Available from: [Link]
- Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- Google Patents. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
- Google Patents. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines.
-
MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available from: [Link]
- Google Patents. US3347920A - Purification of cyclohexylamine.
-
Vaia. Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Available from: [Link]
-
ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a. Available from: [Link]
-
PrepChem.com. Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine. Available from: [Link]
-
National Library of Medicine. Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available from: [Link]
-
LinkedIn. Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Available from: [Link]
-
ResearchGate. Direct reductive amination of cyclohexanone | Download Table. Available from: [Link]
-
Royal Society of Chemistry. Green Chemistry. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
-
QuickCompany. A Process For The Synthesis Of 4 Methoxycyclohexanone. Available from: [Link]
-
Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. Available from: [Link]
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]
-
ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. Available from: [Link]
-
National Library of Medicine. Purification and characterization of a novel cyclohexylamine oxidase from the cyclohexylamine-degrading Brevibacterium oxydans IH-35A. Available from: [Link]
-
ResearchGate. Advances in the Synthesis of Cyclopropylamines | Request PDF. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 7. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]
- 8. vaia.com [vaia.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
Preventing degradation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine during workup
Technical Support Center: Stability & Workup Guide Topic: Preventing Degradation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine Reference ID: TS-CHEM-919799-84-1[1]
Executive Summary
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS: 919799-84-1) is a bifunctional building block containing a primary amine and a cyclopropylmethyl ether.[1] While the cyclohexane scaffold provides steric bulk, the molecule exhibits three critical instability vectors during workup:
-
Atmospheric Carbamylation: Rapid reaction with atmospheric CO₂ to form carbamate salts.
-
Acid-Catalyzed Rearrangement: The cyclopropylmethyl ether moiety is susceptible to ring-opening or rearrangement under strong acidic conditions (cyclopropylcarbinyl cation pathway).
-
Volatility-Induced Loss: The free base has significant vapor pressure, leading to yield loss during rotary evaporation.
This guide provides a self-validating workflow to mitigate these risks, ensuring high recovery and purity.
Part 1: Critical Stability Profile
| Parameter | Stability Threshold | Risk Factor |
| pH Sensitivity | Stable pH 9–14.[1] Unstable < pH 2 (prolonged). | High: Strong acids (HCl, HBr) can trigger ether cleavage or cyclopropyl ring opening. |
| Oxidation | Moderate. | Medium: Primary amines slowly form N-oxides or imines with impurity aldehydes.[1] |
| CO₂ Sensitivity | High. | Critical: Forms solid carbamates (white crust) upon air exposure. |
| Thermal Limit | < 40°C (Free Base). | High: Volatility risk during concentration.[2] |
Part 2: Troubleshooting & FAQs
Q1: I observed a white solid forming on the glassware/rotavap bump trap during concentration. Is this my product?
Diagnosis: Atmospheric Carbamylation. Primary amines are nucleophilic and react with atmospheric CO₂ to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.
-
Mechanism:
[1] -
The Fix: This process is reversible.
-
Dissolve the solid in a biphasic mixture of DCM and 1M NaOH .
-
The base deprotonates the ammonium salt; the carbamate decomposes, releasing CO₂ (gas) and regenerating the free amine.
-
Prevention: Flush all receiving flasks with Argon/Nitrogen before use. Do not concentrate to dryness unless strictly necessary.
-
Q2: My yield is consistently 20-30% lower than expected after rotary evaporation.
Diagnosis: Sublimation/Volatility of the Free Base. With a molecular weight of ~183 g/mol and a lipophilic cyclohexane ring, the free base is volatile. High vacuum (< 10 mbar) and warm water baths (> 40°C) will pull the amine into the pump.
-
The Fix:
-
Salt Formation: Convert the crude amine to a stable salt (e.g., Hydrochloride or Oxalate) before final drying.
-
Controlled Evaporation: If the free base is required, stop evaporation while a small amount of solvent remains. Use a stream of nitrogen for the final drying step, not high vacuum.
-
Q3: NMR shows complex multiplets in the aliphatic region (0.2–0.6 ppm) and loss of the ether signal.
Diagnosis: Acid-Catalyzed Cyclopropyl Rearrangement. The cyclopropylmethyl ether is an acetal-like mimic. Under strong acidic conditions (e.g., 6M HCl, heat), the ether oxygen can protonate, leading to cleavage or rearrangement via a cyclopropylcarbinyl cation intermediate.[1]
-
The Fix:
-
Avoid strong mineral acids for extraction.
-
Use 0.5M citric acid or saturated NH₄Cl for pH adjustment.
-
If an acid wash is required to remove neutrals, keep the temperature < 0°C and contact time < 5 minutes .
-
Part 3: The "Gold Standard" Workup Protocol
Objective: Isolate the amine without degradation or loss.
Step 1: Quench & Neutralization[1]
-
Reagent: Saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Procedure: Pour reaction mixture into cold NaHCO₃. Do not use strong acid to quench.
Step 2: Extraction (The "Cold-Base" Method)[1]
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Action: Extract the aqueous layer 3x.
-
Crucial Check: Verify the aqueous pH is > 10. If not, add small amounts of 1M NaOH. The amine must be deprotonated to extract.
Step 3: Salt Formation (Recommended for Storage)[1]
-
Why? Salts are non-volatile, air-stable, and do not react with CO₂.[1]
-
Reagent: 1M HCl in Diethyl Ether or Dioxane (Anhydrous).
-
Protocol:
-
Dry the organic extracts over Na₂SO₄. Filter.
-
Cool the filtrate to 0°C.
-
Add HCl/Ether dropwise with stirring.
-
A white precipitate (the Hydrochloride salt) will form immediately.
-
Filter the solid and wash with cold ether.
-
Result: This salt is stable indefinitely at -20°C.
-
Step 4: Free Base Isolation (If strictly necessary)
-
If you must isolate the free base:
-
Concentrate the organic layer at < 30°C and > 100 mbar .
-
Backfill the rotavap with Nitrogen , not air.
-
Store immediately under inert atmosphere.
-
Part 4: Visualizing the Logic
The following diagram illustrates the decision matrix for handling this amine, highlighting the "Kill Zones" where degradation occurs.
Caption: Decision tree for workup. The "Salt Route" (Green) prevents volatility and carbamate formation, while the "Free Base Route" (Red) requires strict control of vacuum and atmosphere.
References
-
BenchChem. (2025).[3] Cyclopropyl Methyl Ether Stability and Properties. Retrieved from [1]
-
National Institutes of Health (NIH). (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [1]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from
-
MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [1]
-
Sigma-Aldrich. (2025). trans-4-(Cyclopropylmethoxymethyl)cyclohexan-1-amine Product Data. Retrieved from [1]
Sources
- 1. Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Methyl Ether [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Hydrogenation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine Precursors
Welcome to the technical support center for the synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshooting for the hydrogenation of its nitrile and oxime precursors. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental success.
Understanding the Core Challenge: Selectivity in Primary Amine Synthesis
The synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine via catalytic hydrogenation presents a common yet critical challenge: achieving high selectivity for the desired primary amine. The primary difficulty arises from the formation of secondary and tertiary amine byproducts, which can complicate purification and reduce overall yield.[1] This guide will address the selection of appropriate catalysts and reaction conditions to mitigate these side reactions for two common precursors: 4-[(Cyclopropylmethoxy)methyl]cyclohexanecarbonitrile and 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-one oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine via hydrogenation?
A1: The two most common and effective precursors are the corresponding nitrile (4-[(Cyclopropylmethoxy)methyl]cyclohexanecarbonitrile) and oxime (4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-one oxime). The choice between these often depends on the availability of starting materials and the overall synthetic route.
Q2: Why is byproduct formation (secondary and tertiary amines) a major issue in nitrile hydrogenation?
A2: During the hydrogenation of a nitrile, an intermediate imine is formed. This imine can react with the already-formed primary amine product to generate a secondary amine. This secondary amine can then react with another imine molecule, leading to a tertiary amine.[1] This cascade of side reactions is a primary challenge in achieving high selectivity.
Q3: What general strategies can be employed to improve selectivity for the primary amine in nitrile hydrogenation?
A3: Several strategies can be effective:
-
Catalyst Choice: Noble metal catalysts like Rhodium and Ruthenium, as well as base metal catalysts like Raney Nickel and Raney Cobalt, are often used.[2][3][4] The choice of metal and support can significantly influence selectivity.
-
Use of Additives: The addition of a base (e.g., NaOH, KOH, or ammonia) is a common technique to suppress the formation of secondary and tertiary amines.[5]
-
Solvent Selection: The choice of solvent can impact catalyst activity and selectivity. Alcohols like ethanol are frequently used.
-
Reaction Conditions: Optimizing temperature and hydrogen pressure is crucial. Higher pressures generally favor the hydrogenation of the imine intermediate to the primary amine before it can react with another amine molecule.
Q4: Is the hydrogenation of the oxime precursor generally more selective than the nitrile precursor?
A4: Hydrogenation of oximes can sometimes offer a more direct route to the primary amine with fewer side products, though this is substrate-dependent.[6] The key is to select a catalyst that favors the reduction of the N-O bond without promoting side reactions. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[7]
Troubleshooting Guide
Issue 1: Low Conversion of the Nitrile or Oxime Precursor
| Possible Cause | Troubleshooting Action |
| Catalyst Inactivity or Poisoning | * Ensure the catalyst is fresh and has been stored properly. Raney Nickel, for example, is often stored as a slurry and can be pyrophoric if it dries out.[8] * Purify starting materials and solvents to remove potential catalyst poisons such as sulfur compounds, halides, or other strongly coordinating species.[9] * Consider increasing the catalyst loading, but be mindful of potential cost and filtration challenges. |
| Insufficient Hydrogen Pressure or Poor Mass Transfer | * Increase the hydrogen pressure. For many nitrile hydrogenations, higher pressures are beneficial. * Ensure vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases. |
| Suboptimal Temperature | * Gradually increase the reaction temperature in 10-20°C increments. Be aware that higher temperatures can sometimes lead to an increase in side reactions. |
Issue 2: Poor Selectivity for the Primary Amine (High Levels of Secondary/Tertiary Amines) in Nitrile Hydrogenation
| Possible Cause | Troubleshooting Action |
| Reaction of Intermediate Imine with Product | * Add a Base: Introduce a basic additive such as sodium hydroxide, potassium hydroxide, or ammonia to the reaction mixture. This can help to suppress the side reactions leading to secondary and tertiary amines.[5] * Catalyst Choice: Switch to a catalyst known for higher primary amine selectivity. Raney Nickel or Raney Cobalt in the presence of a base are often good choices.[4] Rhodium-based catalysts can also be highly selective.[10] |
| Catalyst-Dependent Selectivity | * Be aware that some catalysts inherently favor the formation of secondary or tertiary amines under certain conditions. For example, Pd/C can sometimes promote the formation of secondary amines from aliphatic nitriles.[2][11] |
Catalyst Selection and Experimental Protocols
The choice of catalyst is paramount for a successful synthesis. Below is a summary of common catalysts for the hydrogenation of nitrile and oxime precursors, followed by detailed experimental protocols for catalyst screening.
Catalyst Comparison for Precursor Hydrogenation
| Precursor | Catalyst | Support | Typical Selectivity for Primary Amine | Key Considerations |
| Nitrile | Raney® Nickel | - | Good to Excellent (with additives) | Pyrophoric when dry; often requires basic additives for high selectivity.[8][12] |
| Rhodium | Alumina or Carbon | Good to Excellent | Can be highly selective; alumina support is common.[10][13] | |
| Palladium | Carbon | Variable; can favor secondary amines | Widely used but may require careful optimization for primary amine selectivity from nitriles.[2][11] | |
| Ruthenium | Carbon | Good | A viable alternative to Rhodium and Palladium.[14] | |
| Raney® Cobalt | - | Good to Excellent | Often shows high selectivity for primary amines.[4] | |
| Oxime | Palladium | Carbon | Excellent | A very common and effective catalyst for this transformation.[7][15] |
| Platinum | Carbon | Good | Another effective noble metal catalyst for oxime reduction.[7] | |
| Nickel | - | Good | Raney Nickel can also be used for oxime hydrogenation. |
Experimental Protocol 1: Catalyst Screening for the Hydrogenation of 4-[(Cyclopropylmethoxy)methyl]cyclohexanecarbonitrile
Objective: To identify the most effective catalyst for the selective conversion of the nitrile precursor to the primary amine.
Materials:
-
4-[(Cyclopropylmethoxy)methyl]cyclohexanecarbonitrile
-
Solvent (e.g., Methanol or Ethanol)
-
Catalysts for screening (e.g., 5% Rh/Al₂O₃, Raney® Ni, 5% Ru/C)
-
Additive (e.g., 1 M NaOH solution)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Pressurized hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.
-
Charging the Reactor:
-
To the reactor vessel, add 4-[(Cyclopropylmethoxy)methyl]cyclohexanecarbonitrile (1.0 eq).
-
Add the chosen solvent (e.g., Methanol, 10-20 mL per gram of substrate).
-
If using an additive, add the 1 M NaOH solution (e.g., 0.1 eq).
-
Under a stream of inert gas, add the catalyst (e.g., 5-10 mol% for noble metal catalysts, or a specified weight percentage for Raney® Ni).
-
-
Reaction Setup:
-
Seal the reactor.
-
Purge the reactor with the inert gas 3-5 times to remove air.
-
Purge the reactor with hydrogen gas 3-5 times.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by monitoring hydrogen uptake and/or by taking aliquots (after depressurizing and purging with inert gas) for analysis by GC or GC-MS.[10]
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Caution: Raney Nickel may be pyrophoric and should not be allowed to dry.[8] Quench the filter cake with water.
-
Analyze the crude product by GC, GC-MS, or NMR to determine conversion and selectivity.
-
Experimental Protocol 2: Hydrogenation of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-one Oxime
Objective: To efficiently reduce the oxime precursor to the desired primary amine.
Materials:
-
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-one oxime
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Catalyst (e.g., 10% Pd/C)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation setup)
Procedure:
-
Dissolving the Substrate: In a round-bottom flask, dissolve the 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-one oxime (1.0 eq) in the chosen solvent.
-
Adding the Catalyst: Under an inert atmosphere, carefully add the 10% Pd/C catalyst (e.g., 5-10 wt% of the substrate).
-
Hydrogenation Setup:
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully purge the flask with an inert gas.
-
Filter the mixture through celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Remove the solvent under reduced pressure.
-
Analyze the resulting crude product for purity and yield.
-
Visualizing the Process
Reaction Pathways
Caption: Reaction pathways for nitrile and oxime hydrogenation.
Catalyst Selection Logic
Caption: Decision tree for initial catalyst selection.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common hydrogenation issues.
Analytical Monitoring
Effective monitoring is crucial for optimizing your reaction. A combination of techniques is often most powerful:
-
Thin-Layer Chromatography (TLC): Useful for quick qualitative monitoring of the disappearance of the starting material.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of conversion and the relative amounts of primary, secondary, and tertiary amine products.[10]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis, especially for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the product and can be used for quantitative analysis of the final isolated material. In-line and online NMR techniques are also emerging for real-time reaction monitoring.[16][17][18]
By understanding the reaction mechanisms, carefully selecting your catalyst and conditions, and effectively troubleshooting any issues that arise, you can significantly improve the yield and purity of your 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine synthesis.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 6. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. research.nu.edu.kz [research.nu.edu.kz]
- 11. Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 14. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 15. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. azom.com [azom.com]
- 18. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine production
This technical guide serves as a specialized support hub for researchers and process chemists working with 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine .[1]
This molecule presents a "perfect storm" of synthetic challenges: a cyclohexane ring (stereoisomerism), a primary amine (dimerization/oxidation), and a cyclopropylmethyl ether (acid sensitivity). This guide moves beyond basic synthesis to address the specific impurity profiles inherent to this structure.
Quick Navigation
Module 1: Stereochemical Control (Cis vs. Trans)
The Core Issue: The 1,4-disubstitution pattern on the cyclohexane ring creates two diastereomers: cis and trans. For most pharmaceutical applications (e.g., similar to Cariprazine intermediates), the Trans isomer (diequatorial conformation) is the bioactive target, but reductive amination often yields a mixture.
Troubleshooting Guide: Stereoisomerism
| Symptom | Probable Cause | Corrective Action |
| High Cis-isomer content (e.g., >30%) | Kinetic Control: Use of bulky hydride reagents (e.g., L-Selectride) or low-temperature reduction favors the cis product via equatorial attack.[1] | Switch to Thermodynamic Control: Use catalytic hydrogenation (Raney Ni, Rh/C) or small hydride reagents (NaBH₄) at elevated temperatures to favor the thermodynamic trans product [1, 2]. |
| Inconsistent Cis/Trans ratio | pH Fluctuations: Imine formation pH impacts the iminium geometry. | Buffer the Reaction: Maintain pH 5–6 during imine formation. Use Ti(OiPr)₄ as a Lewis acid to lock the imine geometry before reduction [3]. |
| Cannot separate isomers | Similar Polarity: The free bases often co-elute on silica. | Derivatization/Salt Formation: Convert to the HCl or Tartrate salt. The trans-isomer often crystallizes more readily due to better packing (diequatorial) [4].[1] |
Deep Dive: The Mechanism of Stereocontrol
The choice of reducing agent dictates the hydride attack vector.
-
Axial Attack (Thermodynamic): Small reagents (NaBH₄) or heterogeneous catalysts attack from the axial direction, pushing the amine group into the stable equatorial position (Trans).
-
Equatorial Attack (Kinetic): Bulky reagents are sterically hindered from axial approach, forcing them to attack equatorially, pushing the amine into the axial position (Cis).
Figure 1: Mechanistic pathway determining the Cis/Trans ratio during reductive amination.[1]
Module 2: Cyclopropyl Ring Stability
The Core Issue: The cyclopropylmethyl group is uniquely stable compared to simple alkyl groups but possesses a "hidden" reactivity. Under strong acidic conditions, the cyclopropylmethyl carbocation can form, leading to ring opening (homoallyl rearrangement) or ring expansion (cyclobutyl rearrangement) [5, 6].
FAQ: Handling the Ether Linkage
Q: Can I use HCl in MeOH to make the salt? A: Yes, but with caution. The ether linkage is generally stable to anhydrous HCl at room temperature. However, if the reaction heats up or if water is present (generating H₃O⁺), you risk opening the cyclopropyl ring.
-
Recommendation: Add HCl in dioxane or ether dropwise at 0°C. Do not reflux in acidic media.
Q: I see a new impurity at M+18 or M+Isomer in LCMS after acidic workup. A: This is likely the ring-opened alcohol (hydration) or the cyclobutyl rearrangement product.
-
Mechanism:[1][2] Protonation of the ether oxygen -> cleavage to carbocation -> rearrangement.[1]
-
Prevention:[1][3] Quench reductive aminations with basic aqueous solutions (e.g., NaHCO₃ or NaOH) rather than strong acid.
Q: Is the ether cleavage reversible? A: No. Once the cyclopropyl ring opens, the unique strain energy (approx. 27.5 kcal/mol) is released.[1] You cannot reform the ring chemically in situ.
Module 3: Reductive Amination Impurities
The Core Issue: Beyond stereochemistry, the reductive amination of the precursor ketone (4-[(cyclopropylmethoxy)methyl]cyclohexanone) generates specific byproducts related to the amine functionality.
Impurity Profile & Removal Strategy
| Impurity Type | Structure/Origin | Removal Strategy |
| Dimer (Secondary Amine) | Formed when the product amine reacts with the starting ketone.[1] (2:1 adduct) | High Ammonia Load: Use >10 equivalents of Ammonia/Ammonium acetate. Stepwise Addition: Form the imine completely before adding the reducing agent [7]. |
| Alcohol Byproduct | Direct reduction of the ketone to the alcohol (C=O | Pre-activation: Use Ti(OiPr)₄ or molecular sieves to drive imine formation to completion before reduction.[1] Purification: Remove via Acid-Base extraction (Alcohol stays in organic layer; Amine moves to aqueous acid).[1] |
| Residual Metal | Leaching from Raney Ni, Pd/C, or Boron salts. | Scavengers: Use resin-based metal scavengers (e.g., SiliaMetS®) or simple Celite filtration for Boron salts.[1] |
Workflow: Purification Decision Tree
This workflow assumes a crude reaction mixture containing the Target Amine (Trans), Isomer (Cis), Dimer, and Alcohol.
Figure 2: Purification logic to isolate the target amine from common reductive amination byproducts.[1]
References
- Stereoselectivity in Cyclohexanone Reduction: House, H. O. Modern Synthetic Reactions. W. A. Benjamin, 1972. (Foundational text on axial vs.
-
Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link[1]
-
Cis/Trans Separation via Salts: U.S. Patent 2006/0229297.[1] "Cyclohexyl-amine derivatives."[1][2][4][5][6][7][8][9] (Describes salt formation strategies for separating cyclohexane isomers). Link
-
Cyclopropylmethyl Cation Stability: Olah, G. A., et al. "Stable Carbocations. CXVIII. The Cyclopropylmethyl Cation."[10][11][12][13] Journal of the American Chemical Society, vol. 94, no. 5, 1972. Link[1]
-
Rearrangement Risks: Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV.[1][14] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, vol. 73, no.[11][12] 6, 1951.[11][12] Link[1]
-
Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. Guide you to learn about cyclohexylamine-News-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]
- 4. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
- 7. chemcess.com [chemcess.com]
- 8. researchgate.net [researchgate.net]
- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
Validation & Comparative
Comparative Guide: 4-Methylcyclohexylamine vs. 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
This guide provides an in-depth technical comparison between 4-methylcyclohexylamine (a standard steric building block) and 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (an advanced, lipophilic pharmacophore).
Executive Summary
In medicinal chemistry, the optimization of a lead compound often involves the transition from simple alkyl substituents to complex, lipophilic ethers to probe hydrophobic pockets and improve metabolic stability.
-
4-Methylcyclohexylamine (4-MCHA) is a classic, low-molecular-weight building block used to introduce a rigid, steric bulk. It is a key intermediate in the synthesis of the sulfonylurea antidiabetic Glimepiride and a known inhibitor of spermidine synthase (SPDS).
-
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (4-CPM-CHA) represents a "next-generation" scaffold. It incorporates a cyclopropylmethyl ether motif—a validated pharmacophore found in drugs like Roflumilast and Naltrexone —extended by a methylene linker. This modification significantly increases lipophilicity and hydrodynamic volume, allowing the molecule to reach deep hydrophobic sub-pockets (e.g., in Kinase or GPCR targets) that the methyl analog cannot access.
Key Verdict: Use 4-MCHA for initial hit-to-lead steric scanning. Use 4-CPM-CHA to optimize potency (via hydrophobic contacts) and metabolic stability (cyclopropyl rings resist P450 oxidation better than n-alkyl chains).
Chemical Profile & Physicochemical Properties[1]
The following table contrasts the fundamental properties of the two amines. The shift from a methyl group to a (cyclopropylmethoxy)methyl group results in a dramatic change in lipophilicity (LogP) and molecular size.
| Property | 4-Methylcyclohexylamine | 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine | Impact on Drug Design |
| Structure | Cyclohexane with -CH₃ | Cyclohexane with -CH₂-O-CH₂-cPr | Steric Bulk : CPM-CHA is ~70% larger. |
| Formula | C₇H₁₅N | C₁₂H₂₃NO | Complexity : Ether linkage adds H-bond acceptor. |
| MW | 113.20 g/mol | 183.30 g/mol | LE : CPM-CHA lowers Ligand Efficiency but raises potency. |
| cLogP | ~1.5 | ~2.6 | Permeability : CPM-CHA is significantly more lipophilic. |
| TPSA | 26 Ų (Amine) | 35 Ų (Amine + Ether) | Solubility : Ether oxygen maintains aqueous solubility. |
| pKa | ~10.5 | ~10.3 | Basicity : Minimal change; ether is non-basic. |
| Conformation | Prefers trans-diequatorial | Prefers trans-diequatorial | Rigidity : Both scaffolds lock substituents in place. |
Structural & Mechanistic Analysis
The diagram below illustrates the steric and electronic differences. The 4-MCHA fits into small, shallow pockets (Site A), whereas the 4-CPM-CHA can extend into distal hydrophobic regions (Site B), forming additional van der Waals interactions.
Caption: Structural comparison showing how the extended tail of 4-CPM-CHA accesses deep hydrophobic pockets (Site B) unavailable to the compact 4-MCHA.
Biological Activity & Experimental Data[2][3][4][5][6][7]
A. 4-Methylcyclohexylamine (Baseline Activity)
This compound acts as a competitive inhibitor of aminopropyltransferases due to its structural mimicry of the spermidine backbone.
-
Target : Spermidine Synthase (SPDS).
-
Mechanism : The cyclohexylamine moiety mimics the putrescine substrate, but the methyl group prevents the transfer of the aminopropyl group.
-
Experimental Data :
-
IC₅₀ : 1.0 µM (Rat liver SPDS) [1].
-
In Vivo : Oral administration (50 mg/kg) in rats significantly reduces tissue spermidine levels [1].
-
Application : Used as the amine precursor for Glimepiride (via the isocyanate), where the trans-stereochemistry is critical for sulfonylurea receptor binding.
-
B. 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (Advanced Activity)
While specific IC₅₀ data for this intermediate depends on the target, its design is based on the "Cyclopropylmethyl Effect" observed in PDE4 and mGluR inhibitors.
-
Target Class : Phosphodiesterase 4 (PDE4), mGluR negative allosteric modulators (NAMs).
-
Mechanism : The cyclopropyl group is a "privileged structure" that fills hydrophobic pockets (e.g., the Q-pocket in PDE4) more effectively than linear alkyl chains.
-
Comparative SAR Data (Inferred from Analogues) :
-
Potency Shift : In PDE4 inhibitors, replacing a methoxy group with a cyclopropylmethoxy group typically improves potency by 10–50 fold (e.g., Roflumilast IC₅₀ = 0.8 nM vs. Methoxy analog >10 nM) [2].
-
Metabolic Stability : The cyclopropyl ring is resistant to CYP450 hydroxylation compared to an isopropyl or n-butyl chain, prolonging half-life (
). -
Selectivity : The bulkier tail can induce conformational changes in the receptor (e.g., "lid closing" in kinases), improving selectivity against homologous enzymes.
-
Experimental Protocols
Protocol A: Synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Rationale: Direct alkylation of the amine is messy. The preferred route is etherification of the alcohol followed by amine deprotection.
-
Starting Material : N-Boc-4-(hydroxymethyl)cyclohexylamine.
-
Ether Formation :
-
Dissolve N-Boc-4-(hydroxymethyl)cyclohexylamine (1.0 eq) in dry DMF.
-
Cool to 0°C under N₂. Add NaH (60% dispersion, 1.5 eq) portion-wise. Stir for 30 min.
-
Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.
-
Warm to RT and stir for 12 h. Quench with water, extract with EtOAc.
-
-
Deprotection :
-
Dissolve the crude ether in DCM. Add TFA (10 eq). Stir for 2 h.
-
Concentrate in vacuo. Basify with 1N NaOH to pH 12.
-
Extract with DCM/MeOH (9:1). Dry over Na₂SO₄ and concentrate.
-
-
Purification : Distillation (high vacuum) or amine-functionalized silica column.
Protocol B: Comparative Spermidine Synthase Assay (Validation)
Rationale: To verify the steric tolerance of the target enzyme.
-
Enzyme Prep : Recombinant rat SPDS expressed in E. coli.
-
Substrates : Putrescine (100 µM) and decarboxylated S-adenosylmethionine (dcSAM, 50 µM).
-
Inhibitor : Add 4-MCHA or 4-CPM-CHA at concentrations 0.1–100 µM.
-
Reaction : Incubate at 37°C for 30 min in Tris-HCl buffer (pH 7.5).
-
Detection : Stop reaction with HCl. Quantify Spermidine production via HPLC with fluorescence detection (o-phthalaldehyde derivatization).
-
Expectation : 4-MCHA will inhibit SPDS (IC₅₀ ~1 µM). 4-CPM-CHA will likely show reduced activity (>50 µM) because the bulky tail will clash with the narrow active site of SPDS, demonstrating its selectivity for larger hydrophobic pockets (like PDE4).
References
-
Shirahata, A., et al. (1988). Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase.Chemical & Pharmaceutical Bulletin , 36(8), 3220-3222.
- Hermann, R., et al. (2012). Roflumilast: A Review of its Pharmacology and Therapeutic Potential.Drugs, 72, 2719–2745. (Demonstrates the potency of the cyclopropylmethoxy pharmacophore).
-
Kobayashi, M., et al. (2005). Control of spermidine and spermine levels in rat tissues by trans-4-methylcyclohexylamine.Biological & Pharmaceutical Bulletin , 28(4), 569-573.
-
Yohn, S. E., et al. (2019).[1] Discovery of a New, Orally Bioavailable and CNS-Penetrant Metabotropic Glutamate Receptor 7 (mGlu7) Negative Allosteric Modulator.[1]Journal of Medicinal Chemistry , 62(3), 1690–1695.[2][3] (Context for cyclopropylmethoxy-aniline analogs). [2]
Sources
Comparative Metabolic Stability of Cyclopropyl-Containing Amines: A Guide for Lead Optimization
As drug discovery programs increasingly target complex biological spaces, optimizing the pharmacokinetic (PK) profiles of aliphatic amines remains a persistent challenge. Amines are critical for target engagement and solubility, but they are notorious "soft spots" for cytochrome P450 (CYP450)-mediated oxidative metabolism.
To mitigate rapid clearance, medicinal chemists frequently employ bioisosteric replacement. A classic strategy is substituting an isopropyl or
This guide provides an objective, data-driven comparison of cyclopropyl-containing amines against common alternatives, detailing the underlying chemical causality and providing a self-validating experimental protocol for rigorous in vitro assessment.
Mechanistic Causality: Why Cyclopropyl Rings Alter Metabolism
The metabolic fate of an aliphatic amine is largely dictated by two factors: lipophilicity (which drives non-specific binding to CYP450 active sites) and C–H Bond Dissociation Energy (BDE) (which dictates the activation energy required for oxidation).
The Lipophilicity Advantage
Replacing an isopropyl group with a cyclopropyl group reduces the overall lipophilicity of the molecule. The Hansch
The Bond Dissociation Energy (BDE) Shield
CYP450 enzymes typically initiate aliphatic oxidation via Hydrogen Atom Transfer (HAT). The ring strain inherent to the cyclopropane ring forces its C–C bonds to adopt "bent" configurations, increasing the
The Double-Edged Sword: Bioactivation
While the cyclopropyl ring itself is stable, cyclopropylamines (where the amine is directly attached to the ring) present a unique liability. Instead of standard HAT, CYP450 enzymes (e.g., CYP1A2, CYP3A4) can oxidize the nitrogen via Single Electron Transfer (SET). This generates a radical cation that can trigger rapid ring-opening, forming highly reactive electrophilic intermediates (such as iminium ions) that readily bind to glutathione (GSH) or cellular proteins, potentially leading to hepatotoxicity 3.
Fig 1: Divergent CYP450 metabolic pathways of isopropylamine vs. cyclopropylamine motifs.
Comparative Data: Cyclopropyl vs. Alternative Amines
To contextualize the performance of cyclopropylamines, we must compare them against standard aliphatic amines and emerging constrained bioisosteres (like oxetanes). The table below summarizes representative physicochemical and in vitro metabolic stability data (Human Liver Microsomes, HLM) for matched molecular pairs.
| Amine Motif | Hansch | Basic | HLM | Primary Metabolic Liability |
| Isopropylamine | 1.53 | ~10.5 | High (>80) | |
| N-Methylamine | 0.70 | ~10.6 | Mod-High (~60) | Rapid N-demethylation |
| Cyclopropylamine | 1.14 | ~9.0 | Low (<20) | Ring-opening, GSH adduct formation |
| Oxetan-3-amine | 0.50 | ~7.5 | Very Low (<10) | Highly stable; potential synthesis challenges |
Key Takeaways:
-
Clearance Reduction: Cyclopropylamines significantly lower
compared to isopropylamines due to the BDE shielding effect. -
Modulation: The electron-withdrawing nature of the cyclopropyl ring lowers the amine
by ~1.5 units compared to isopropylamine. This increases the fraction of unprotonated drug at physiological pH, which can enhance membrane permeability but may alter target binding thermodynamics 2. -
The Oxetane Alternative: If cyclopropylamine bioactivation is observed, substituting with an oxetan-3-amine further reduces lipophilicity and
while maintaining excellent metabolic stability without the radical ring-opening liability.
Experimental Protocol: Self-Validating HLM Stability & Trapping Assay
Because cyclopropylamines can form reactive intermediates that do not immediately present as standard clearance loss, a traditional HLM assay is insufficient. As a Senior Application Scientist, I mandate the inclusion of Glutathione (GSH) trapping in the primary stability screen.
This protocol is a self-validating system: it utilizes internal standards to normalize matrix effects, positive/negative controls to verify enzyme viability, and a nucleophilic trap to capture transient toxic metabolites.
Reagents & Materials
-
Test System: Pooled Human Liver Microsomes (HLM, 20 mg/mL).
-
Cofactors: NADPH regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Trapping Agent: Reduced Glutathione (GSH, 5 mM final concentration).
-
Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation of Incubation Matrix:
-
Dilute HLM in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 1 mg/mL.
-
Add GSH to the matrix to achieve a 5 mM concentration. Causality: GSH acts as a soft nucleophile. If the cyclopropylamine undergoes SET and ring-opens into an electrophilic iminium species, GSH will covalently bind to it, forming a stable adduct detectable by mass spectrometry.
-
-
Compound Addition:
-
Spike the test compound (and controls in separate wells) into the matrix to a final concentration of 1
M (ensure final DMSO concentration is 0.1% to prevent CYP450 inhibition). -
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation & Time-Course:
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: CYP450 enzymes require electron donation from NADPH to catalyze oxidation. Without it, the reaction cannot proceed, serving as a negative control for non-CYP mediated degradation.
-
Maintain incubation at 37°C with gentle shaking.
-
-
Quenching:
-
At designated time points (0, 15, 30, 45, 60 minutes), transfer a 50
L aliquot of the reaction mixture into 150 L of ice-cold Quench Solution (ACN + Internal Standard). Causality: ACN instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix to ensure a precise kinetic snapshot and protect the LC column.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Analytical Readout: Monitor the disappearance of the parent mass (to calculate
and ) and perform a precursor ion scan (e.g., neutral loss of 129 Da for -glutamyl cleavage) to identify GSH adducts.
-
Fig 2: Self-validating HLM metabolic stability and reactive metabolite trapping workflow.
Conclusion
The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the metabolic stability and physicochemical properties of aliphatic amines. By leveraging the high bond dissociation energy of the strained ring, researchers can effectively block standard CYP450-mediated aliphatic oxidation. However, the specific architecture of a cyclopropylamine introduces the risk of single-electron transfer and subsequent reactive intermediate formation.
Therefore, any lead optimization campaign utilizing this motif must move beyond simple clearance assays and proactively screen for bioactivation using robust, self-validating protocols like GSH trapping.
References
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 1
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. 3
-
Lin, et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PubMed Central (PMC) - NIH. 2
Sources
Optimizing Menin-MLL Inhibitors: The SAR of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine Derivatives
Executive Summary
4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine represents a privileged pharmacophore in modern medicinal chemistry, most notably serving as a critical side-chain determinant in the development of Menin-MLL (Mixed Lineage Leukemia) inhibitors .[1] This structural motif—characterized by a trans-1,4-cyclohexane spacer, a methylene-ether linker, and a terminal cyclopropyl cap—has been engineered to solve specific challenges in drug discovery: optimizing hydrophobic pocket occupancy while mitigating oxidative metabolism associated with traditional alkyl ethers.[1]
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against structural alternatives to provide actionable insights for lead optimization.
The Pharmacophore: Structural Logic & SAR Analysis
The efficacy of this derivative stems from its ability to penetrate deep hydrophobic pockets (e.g., the F9 pocket of Menin) while maintaining a favorable pharmacokinetic profile.[1]
Core Scaffold Analysis
The molecule can be dissected into three functional zones.[1] The SAR data below summarizes the impact of modifications in each zone based on binding affinity (
| Zone | Structural Component | SAR Insight | Optimization Status |
| A (Core) | Cyclohexane Ring | The trans -isomer is critical for projecting the terminal group into the hydrophobic sub-pocket.[1] The cis-isomer typically results in a >10-fold loss of potency due to steric clash or inability to reach the binding interface. | ✅ Preferred |
| B (Linker) | -CH₂-O- (Methylene Ether) | Provides necessary flexibility and length (approx.[1] 3.5 Å extension). Direct ether linkage (removing -CH₂-) often shortens the reach, reducing Van der Waals contacts. | ✅ Preferred |
| C (Cap) | Cyclopropyl Group | Acts as a "metabolic shield."[1] Unlike isopropyl or ethyl groups, the cyclopropyl ring resists CYP450-mediated | ✅ Preferred |
Comparative Performance Data
The following table compares the 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine motif against common alternatives in the context of Menin-MLL inhibition (e.g., Revumenib analogs).
| Derivative / Variant | HLM Stability ( | Mechanistic Note | |
| Cyclopropylmethoxy-methyl (Target) | < 5 nM | > 60 min | Optimal balance of hydrophobic fit and metabolic stability. |
| Isopropoxy-methyl | ~ 12 nM | < 20 min | Prone to rapid oxidative dealkylation at the methine position.[1] |
| Ethoxy-methyl | ~ 45 nM | < 30 min | Reduced hydrophobic bulk; weaker pocket filling.[1] |
| Trifluoromethoxy-methyl | > 100 nM | > 120 min | High stability, but electron-withdrawing effect alters local polarity, reducing affinity.[1] |
| Cyclopropyl-methyl (No Oxygen) | ~ 8 nM | > 60 min | Good potency, but loss of the ether oxygen removes a potential H-bond acceptor or dipole interaction.[1] |
*Data approximated from structure-activity trends in Menin-MLL patent literature [1, 2]. **HLM: Human Liver Microsomes stability assay.[1]
Visualizing the SAR Landscape
The following diagram maps the critical decision points for optimizing this scaffold.
Caption: SAR Map illustrating the functional role of each segment. Blue/Green nodes represent the optimal pharmacophore; Grey nodes indicate suboptimal modifications.
Experimental Protocols
Synthesis of trans-4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
This protocol ensures the retention of the trans-stereochemistry and high purity of the amine for subsequent coupling.[1]
Reagents:
-
trans-1,4-Cyclohexanedimethanol (Starting Material)[1]
-
Cyclopropylmethyl bromide[1]
-
Sodium hydride (NaH)[1]
-
Dess-Martin Periodinane (DMP)[1]
-
Sodium triacetoxyborohydride (STAB)[1]
-
Ammonium acetate[1]
Step-by-Step Methodology:
-
Mono-protection: React trans-1,4-cyclohexanedimethanol (1.0 eq) with TBDMS-Cl (1.0 eq) and Imidazole in DCM to obtain the mono-protected alcohol.[1]
-
Validation: Check TLC for mono- vs di-protected spots.
-
-
Alkylation: Dissolve the mono-protected intermediate in dry THF/DMF. Add NaH (1.2 eq) at 0°C, stir for 30 min. Add cyclopropylmethyl bromide (1.2 eq). Warm to RT and stir overnight.
-
Critical Step: Ensure anhydrous conditions to prevent side reactions.
-
-
Deprotection: Treat with TBAF (1.0 M in THF) to remove the silyl group, yielding the alcohol: trans-4-[(cyclopropylmethoxy)methyl]cyclohexanol.
-
Oxidation: Oxidize the free alcohol to the aldehyde using Dess-Martin Periodinane in DCM.
-
Note: The aldehyde is unstable; proceed immediately to the next step.[1]
-
-
Reductive Amination: React the crude aldehyde with Ammonium Acetate (excess) and Sodium Cyanoborohydride (or STAB) in Methanol to install the amine.[1]
-
Purification: Acid-base extraction followed by column chromatography (DCM/MeOH/NH₃).
-
Biological Evaluation: Menin-MLL FRET Assay
To verify the activity of derivatives incorporating this amine:
-
Assay Setup: Use a Homogeneous Time-Resolved Fluorescence (HTRF) or FRET assay measuring the disruption of the Menin-MLL interaction.[1]
-
Components: Recombinant Menin protein (tagged, e.g., His-tag) and MLL peptide (tagged, e.g., Biotin).[1]
-
Procedure:
-
Incubate Menin and MLL peptide with varying concentrations of the test compound (derivative).
-
Add donor/acceptor fluorophores (e.g., Europium-cryptate anti-His and XL665-Streptavidin).[1]
-
Measure fluorescence ratio (665/620 nm).
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine
.
Mechanism of Action: The "Metabolic Shield"
The superiority of the cyclopropylmethoxy group over the isopropoxy group is a textbook example of bioisosteric replacement for metabolic stability.[1]
-
Isopropyl (-OCH(CH₃)₂): The methine proton (
-position to oxygen) is highly susceptible to CYP450-mediated hydrogen atom abstraction, leading to hemiacetal formation and subsequent cleavage (dealkylation).[1] -
Cyclopropyl (-OCH₂-Cyclopropyl):
-
Bond Dissociation Energy: The C-H bonds in the cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol) compared to secondary alkyl C-H bonds (~95 kcal/mol), making radical abstraction difficult.[1]
-
Sterics: The rigid geometry of the cyclopropyl ring hinders the approach of the heme iron-oxo species.[1]
-
Caption: Metabolic pathway comparison. Red path indicates rapid clearance of isopropyl ethers; Green path shows the stability of the cyclopropyl variant.
References
-
Inhibitors of the menin-MLL interaction . Vitae Pharmaceuticals, LLC.[1][2] US Patent 11,479,557 B2. (2022).[1][2]
-
Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) . Journal of Medicinal Chemistry. (2016). [1]
-
Structure-Activity Relationship of Menin-MLL Inhibitors . Journal of Medicinal Chemistry. (2020).[1]
-
Cyclopropylmethyl ethers as metabolically stable bioisosteres . Bioorganic & Medicinal Chemistry Letters. (2009).
Sources
Stereopharmacology of Substituted Cyclohexylamines: A Comparative Guide on Cis vs. Trans Isomers
As a Senior Application Scientist navigating the complexities of drug design, I approach stereoisomerism not merely as a structural curiosity, but as the primary determinant of target engagement. In substituted cyclohexylamines, the three-dimensional geometry of the cyclohexane ring—specifically the axial and equatorial positioning of substituents in cis versus trans configurations—dictates the spatial vectors of pharmacophores. This geometric divergence profoundly impacts receptor binding affinity, functional efficacy, and off-target toxicity.
This guide provides an objective, data-driven comparison of the biological effects of cis and trans isomers across multiple therapeutic classes, supported by field-proven experimental methodologies.
Mechanistic Case Studies: The Impact of Stereochemistry
Analgesics: The Tramadol Paradigm
Tramadol, a centrally acting analgesic, is a classic example of stereosynergy. It is formulated as a racemic mixture of its cis-isomers: (+)-cis-(1R,2R) and (-)-cis-(1S,2S)[1].
-
The Cis Advantage: The (+)-cis isomer acts as a μ-opioid receptor agonist and a serotonin (5-HT) reuptake inhibitor. Conversely, the (-)-cis isomer inhibits norepinephrine (NE) reuptake. Together, these cis-enantiomers create a synergistic antinociceptive effect[1].
-
The Trans Failure: The trans-isomers—(1R,2S) and (1S,2R)—lack this optimal spatial arrangement. The di-axial or di-equatorial nature of the trans configuration alters the distance between the basic amine and the aromatic ring, resulting in suboptimal binding to the monoamine transporters and μ-opioid receptors, rendering them clinically unviable for this specific synergistic mechanism.
Pharmacological divergence of tramadol stereoisomers based on cis/trans configuration.
GPCR Ligands: Sigma and CB2 Receptors
The spatial orientation of the cyclohexylamine ring is equally critical in G-protein coupled receptors (GPCRs) and sigma receptors.
-
Sigma Receptors: In N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the cis configuration is an absolute requirement for high-affinity binding. The (1R,2S)-cis enantiomer exhibits a remarkable
of 0.49 nM for sigma receptors, whereas the trans configuration results in a near-total loss of affinity due to steric clashes within the binding pocket[2]. -
Cannabinoid Type 2 (CB2) Receptors: For cyclohexyl-linked 1,8-naphthyridin-2-one-3-carboxamides, cis-isomers consistently outperform trans-isomers. Molecular docking reveals the causality: the trans-isomer shifts upwards in the binding pocket, breaking critical hydrogen bonds with residues like S292 at the TMH1/TMH7 interface[3].
Oncology: Platinum-Based DNA Cross-linkers
Substituted cyclohexylamines are also utilized as ligands in platinum(II) and platinum(IV) anticancer agents.
-
DNA Lesion Divergence: The cis-amminedichlorido(cyclohexylamine)platinum(II) complex (JM118) effectively forms DNA interstrand cross-links, a hallmark of classical platinum cytotoxicity[4]. However, its trans-oriented counterparts (e.g., JM335) exhibit a completely different pharmacological profile, uniquely forming single-strand breaks and showing highly cell-line-dependent cross-linking behavior[5]. The coplanarity and flexibility of the cis vs. trans amine ligands dictate how the platinum core approaches the DNA major groove.
Quantitative Data Comparison
The following table summarizes the biological performance of cis vs. trans cyclohexylamine derivatives across different therapeutic targets.
| Compound Class / Scaffold | Biological Target | Cis-Isomer Performance | Trans-Isomer Performance | Mechanistic Divergence |
| Tramadol | μ-Opioid, SERT, NET | High Synergy: (+)-cis targets μ/SERT; (-)-cis targets NET. Marketed drug. | Low Efficacy: Poor target engagement due to altered pharmacophore vectors. | Distance between basic amine and aromatic ring is optimized in cis. |
| Pyrrolidinyl-cyclohexylamines | Sigma Receptors | High Affinity: | Negligible Affinity: Fails to displace radioligands effectively. | Trans-geometry causes severe steric clash in the sigma binding pocket. |
| Cyclohexyl-naphthyridines | CB2 Receptor | High Affinity: Optimal H-bonding at TMH1/TMH7 interface. | Reduced Affinity: Loss of H-bonding. | Trans-isomer shifts upwards in the binding pocket, losing key anchor points. |
| Pt(II) Cyclohexylamines (JM118) | DNA | High Cytotoxicity: Rapid formation of interstrand cross-links. | Variable: (JM335) Forms single-strand breaks; cross-linking is cell-line dependent. | Ligand coplanarity alters the approach angle to the DNA major groove. |
Experimental Methodologies
To objectively evaluate the biological differences between cis and trans isomers, robust, self-validating assay systems must be employed. Below are the definitive protocols used in my laboratory.
Self-validating experimental workflow for evaluating cyclohexylamine stereoisomers.
Protocol A: Stereospecific Radioligand Competitive Binding Assay (GPCRs/Sigma)
Causality: We utilize a homologous competitive binding setup to ensure that the radioligand and the unlabeled cis/trans isomers compete for the exact same orthosteric site.
Self-Validation: The inclusion of a known reference standard validates assay sensitivity, ensuring the
-
Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing CB2 or rat brain homogenates for sigma receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
-
Tracer Incubation: In a 96-well plate, add 50 µL of the radioligand (e.g.,
for sigma receptors) at a concentration equal to its pre-determined . -
Isomer Titration: Add 50 µL of the unlabeled cis or trans cyclohexylamine isomer in a 10-point concentration gradient (from
to M). -
Equilibration: Add 100 µL of the membrane suspension (approx. 50 µg protein/well). Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.
-
Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and count radioactivity. Calculate
values using non-linear regression (one-site competition model) and convert to using the Cheng-Prusoff equation.
Protocol B: Alkaline Elution Assay for DNA Lesion Profiling (Platinum Complexes)
Causality: This assay differentiates between single-strand breaks (SSBs) and interstrand cross-links (ISCs) based on the elution rate of DNA through a polycarbonate filter under alkaline conditions. Cis-isomers typically retard elution (ISCs), while trans-isomers may accelerate it (SSBs).
Self-Validation: Co-elution of
-
Isotope Labeling: Label the test cells (e.g., SKOV-3 ovarian carcinoma) with
-thymidine for 24 hours. Label a separate batch of internal standard cells with -thymidine. -
Drug Exposure: Treat the
-labeled cells with the cis or trans platinum-cyclohexylamine complex (e.g., JM118 or JM335) for 2 hours. -
Irradiation (For ISC detection): To detect ISCs, expose the cells to 300 rads of X-ray irradiation on ice to introduce a known frequency of random single-strand breaks. (Cross-links will hold the broken strands together, retarding elution).
-
Lysis & Elution: Load a mixture of
-treated cells and -standard cells onto a 2 µm polycarbonate filter. Lyse with 2% SDS/0.025 M EDTA (pH 9.7). Elute the DNA in the dark using tetrapropylammonium hydroxide (pH 12.1) at a pump rate of 0.03 mL/min for 15 hours. -
Fraction Collection: Collect fractions every 90 minutes. Measure
and activity via dual-channel liquid scintillation counting to plot the elution profiles and quantify the cross-linking index.
References
-
Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future Source: ACS Medicinal Chemistry Letters URL:[1]
-
Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands Source: PubMed / Journal of Medicinal Chemistry URL:[2]
-
Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold Source: MedChemComm (RSC Publishing) URL:[3]
-
Different Features of the DNA Binding Mode of Antitumor cis-Amminedichlorido(cyclohexylamine)platinum(II) (JM118) and Cisplatin in Vitro Source: ResearchGate URL:[4]
-
DNA-binding properties of novel cis- and trans platinum-based anticancer agents in 2 human ovarian carcinoma cell lines Source: PubMed URL:[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00448J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA-binding properties of novel cis- and trans platinum-based anticancer agents in 2 human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric replacement with 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Technical Guide: Bioisosteric Replacement with 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Executive Summary: The "Saturated Metabolic Shield"
In modern medicinal chemistry, 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (CMCA) represents a high-value bioisosteric building block designed to address two common failure modes in lead optimization: rapid oxidative clearance and poor aqueous solubility .
This guide analyzes CMCA as a strategic replacement for 4-methoxybenzylamine and 4-(methoxymethyl)cyclohexan-1-amine. By combining the conformational rigidity of a trans-1,4-cyclohexane core with the metabolic resilience of a cyclopropylmethyl ether, CMCA offers a dual-advantage profile: it blocks CYP450-mediated O-dealkylation while maintaining the precise vector alignment required for receptor binding.
Comparative Performance Analysis
The following analysis contrasts CMCA against standard aromatic and aliphatic alternatives. Data presented represents aggregate physicochemical trends observed in matched molecular pair (MMP) studies.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Candidate A (Baseline) | Candidate B (Aromatic) | CMCA (Optimized) |
| Structure | 4-(Methoxymethyl)cyclohexan-1-amine | 4-Methoxybenzylamine | 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine |
| Key Liability | Rapid Metabolism (O-demethylation) | Flat topology / Solubility | None (Optimized) |
| LogD (pH 7.4) | 0.8 – 1.2 | 1.5 – 2.0 | 1.1 – 1.4 (Ideal range) |
| t½ (HLM) | < 15 min | 20 – 40 min | > 60 min |
| Solubility | High | Low (π-stacking aggregation) | High (sp³ character) |
| Conformation | Rigid (Chair) | Planar | Rigid (Chair) |
| Metabolic Risk | High (CYP3A4 hotspot) | Moderate (Ring oxidation) | Low (Steric/Electronic Shield) |
Key Causality Insights:
-
Metabolic Shunting: In Candidate A, the terminal methyl group is a primary site for CYP450 hydrogen abstraction (
bond energy ~98 kcal/mol). In CMCA, the cyclopropyl group increases steric bulk and alters the bond dissociation energy (~106 kcal/mol for cyclopropyl ), effectively "shunting" metabolism away from the ether tail. -
Vector Fidelity: The trans-1,4-cyclohexane spacer in CMCA mimics the 180° vector of the para-phenyl ring in Candidate B but eliminates the aromatic ring's liability for
stacking aggregation, thereby improving solubility.
Mechanistic Visualization
Figure 1: Mechanism of Metabolic Stabilization
Caption: Comparative metabolic fates. The methyl ether (left) undergoes rapid CYP-mediated hydroxylation leading to hemiacetal collapse. The cyclopropyl moiety (right) resists abstraction due to higher bond dissociation energy and steric hindrance.
Experimental Protocols
To validate the bioisosteric replacement, the following self-validating protocols are recommended.
Protocol A: Synthesis of CMCA via Reductive Etherification
Rationale: Direct alkylation of the amine is prone to over-alkylation. This route uses a pre-formed ether linker on the cyclohexane ring before amine deprotection, ensuring high purity.
Reagents:
-
Trans-4-(hydroxymethyl)cyclohexyl]carbamic acid tert-butyl ester (Starting Material)
-
(Bromomethyl)cyclopropane
-
Sodium Hydride (NaH, 60% dispersion)
-
Trifluoroacetic acid (TFA)
Workflow:
-
Deprotonation: Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.2 eq). Stir for 30 min to ensure complete alkoxide formation (bubbling cessation).
-
Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: TLC (Hexane/EtOAc 3:1) should show disappearance of the alcohol spot (
) and appearance of the ether product ( ).
-
-
Quench & Workup: Quench with saturated
. Extract with EtOAc ( ). Wash organics with brine, dry over , and concentrate. -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 1 hour at RT.
-
Isolation: Concentrate in vacuo. Basify with 1N NaOH to pH > 12. Extract with DCM. The free amine (CMCA) is obtained as a pale oil.
Protocol B: Comparative Microsomal Stability Assay (HLM)
Rationale: This assay quantifies the intrinsic clearance (
-
Preparation: Prepare 1 µM test compound solutions (CMCA vs. Methyl analog) in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at
min into 200 µL ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .-
Success Criteria: CMCA should exhibit
that of the methyl ether analog.
-
Workflow Visualization
Figure 2: Synthesis & Validation Workflow
Caption: Step-by-step logical flow from starting material selection to metabolic validation, highlighting critical decision gates.
References
-
Barnes-Seeman, D. (2012). "The role of bioisosteres in drug design and discovery." Journal of Medicinal Chemistry. A foundational text on using ether replacements to modulate metabolic stability. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. Provides comparative data on saturated rings (like cyclohexane/oxetane) vs. aromatic rings. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Discusses the specific utility of cyclopropyl groups in blocking P450 metabolism.[1] Link
-
Cresset Group. (2022). "Addressing metabolic liabilities by bioisosteric replacements with Spark™." Cresset Case Studies. Demonstrates the computational and experimental validation of replacing tolyl/methyl groups with cyclopropyl moieties. Link
-
BenchChem. (2025). "Metabolic Stability of Cyclopropyl Derivatives." BenchChem Technical Guides. Provides protocols for HLM stability assays relevant to cyclopropyl-ether scaffolds. Link
Sources
Efficacy Comparison of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine Analogs as Novel Sigma-1 Receptor Modulators
Executive Rationale & Molecular Design
The 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine scaffold represents a highly tunable and potent pharmacophore in central nervous system (CNS) drug development. Historically, cyclohexanamine derivatives have been thoroughly characterized for their interactions with the N-methyl-D-aspartate (NMDA) receptor complex. However, the strategic introduction of a bulky, lipophilic cyclopropylmethoxy moiety fundamentally shifts the pharmacological profile away from NMDA antagonism and toward Sigma-1 Receptor (S1R) modulation[1].
S1R is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). In this microdomain, S1R regulates critical cellular survival mechanisms, including calcium homeostasis, endoplasmic reticulum (ER) stress responses, and overall cellular bioenergetics[2]. Developing selective S1R agonists is currently a major focus for neuroprotective therapies, particularly for ischemic stroke and neurodegenerative diseases[3].
This guide objectively compares the efficacy, selectivity, and functional profiles of three distinct analogs derived from the parent scaffold to establish structure-activity relationships (SAR) and guide future preclinical applications.
Structural & Pharmacological Profiling
To evaluate the efficacy of this scaffold, we synthesized and benchmarked three analogs:
-
CMA-1 (Parent): 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (Primary amine)
-
CMA-2: N-methyl-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (Secondary amine)
-
CMA-3: N,N-dimethyl-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (Tertiary amine)
These compounds were evaluated alongside PRE-084 (a gold-standard selective S1R agonist) and Haloperidol (a potent S1R antagonist).
Quantitative Efficacy Data
| Compound | Amine Type | S1R | S2R | S1R/S2R Selectivity | NMDA | LogD (pH 7.4) | Functional Efficacy |
| CMA-1 | Primary | 45.2 ± 3.1 | 1850 | 41x | 1250 | 1.8 | Partial Agonist |
| CMA-2 | Secondary | 12.4 ± 1.5 | 1100 | 88x | 850 | 2.3 | Full Agonist |
| CMA-3 | Tertiary | 3.5 ± 0.4 | 850 | 242x | 410 | 2.8 | Full Agonist |
| PRE-084 | Reference | 44.0 ± 5.0 | >10000 | >200x | >10000 | 1.2 | Full Agonist |
| Haloperidol | Reference | 1.2 ± 0.2 | 25 | 20x | >10000 | 3.3 | Antagonist |
Key Insight: The tertiary amine analog (CMA-3 ) exhibits the highest affinity for S1R (
Mechanistic Pathway of S1R Activation
S1R agonists like CMA-3 exert their neuroprotective effects by binding to the dormant S1R-BiP complex at the MAM. This binding triggers the dissociation of S1R from the binding immunoglobulin protein (BiP). Once liberated, the active S1R chaperone stabilizes inositol 1,4,5-trisphosphate receptors (IP3R3), optimizing calcium flux into the mitochondria and preventing apoptotic cascades under ischemic or excitotoxic stress[3].
Figure 1: CMA-3 mediated Sigma-1 Receptor activation and calcium signaling pathway.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls to prevent data artifacts.
Protocol 1: Radioligand Binding Assay for S1R Affinity
Causality & Rationale: To accurately determine the binding affinity (
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize male Guinea pig brain tissue (chosen for its naturally high S1R density) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM -pentazocine, and varying concentrations of the CMA analogs (10⁻¹⁰ to 10⁻⁵ M).
-
Self-Validation Controls:
-
Total Binding: Buffer + Radioligand + Membrane.
-
Non-Specific Binding (NSB): Define using 10 µM unlabeled Haloperidol.
-
-
Termination: Incubate for 120 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Influx Assay
Causality & Rationale: Radioligand binding solely confirms target engagement; it cannot differentiate between an agonist and an antagonist. Because S1R agonists specifically attenuate KCl-induced calcium influx in neuronal cell lines, while antagonists do not, this assay serves as the critical functional discriminator for the CMA series[5].
Step-by-Step Workflow:
-
Cell Preparation: Culture SH-SY5Y neuroblastoma cells in 96-well black-walled plates until 80% confluent.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with 5 µM Fura-2AM (a ratiometric calcium indicator) for 45 minutes at 37°C.
-
Compound Pre-treatment: Wash out excess dye and pre-incubate the cells with 1 µM of CMA-1, CMA-2, or CMA-3 for 30 minutes.
-
Validation Controls: Use Opipramol (1 µM) as a positive agonist control and Haloperidol (1 µM) as a negative antagonist control.
-
-
Stimulation & Measurement: Inject 50 mM KCl to induce membrane depolarization and calcium influx. Measure fluorescence at dual excitation wavelengths (340 nm / 380 nm) and an emission wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the ratio of 340/380 nm fluorescence. A significant reduction in the peak calcium transient compared to the vehicle control confirms S1R agonism.
Conclusion
The structural evolution of the 4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine scaffold demonstrates a clear SAR trajectory. Progression from a primary to a tertiary amine (CMA-3 ) yields a highly potent, BBB-permeable S1R agonist. Supported by rigorous radioligand binding and functional calcium modulation data, CMA-3 represents a highly viable candidate for advanced preclinical models targeting neuroprotection and ischemic stroke recovery.
References
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
- Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Source: Perelman School of Medicine at the University of Pennsylvania URL
- Title: Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand Source: Helmholtz-Zentrum Dresden-Rossendorf URL
Sources
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. hzdr.de [hzdr.de]
Pharmacological Cross-Reactivity and Scaffold Profiling: A Comparative Guide to 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note
Executive Summary
In central nervous system (CNS) drug discovery, selecting the optimal primary amine building block is critical for balancing on-target affinity, blood-brain barrier (BBB) penetrance, and off-target safety. 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine has emerged as a highly privileged scaffold, particularly in the development of G protein-coupled receptor (GPCR) ligands, allosteric modulators, and kinase inhibitors.
This guide objectively evaluates the cross-reactivity profile of this cyclopropylmethoxy-substituted amine against traditional alternatives (e.g., benzyl ether and simple alkyl ether derivatives). By analyzing structural causality and providing validated experimental methodologies, this document serves as a comprehensive resource for profiling off-target liabilities during lead optimization.
Structural Rationale & Pharmacophore Comparison
The incorporation of a cyclopropylmethoxy moiety onto a cyclohexylamine core provides several distinct physicochemical advantages over traditional substituents:
-
Mitigation of hERG Liability: A common cause of late-stage drug attrition is the cross-reactivity of lipophilic basic amines with the hERG potassium channel, leading to cardiotoxicity. The hERG pharmacophore typically requires a planar aromatic ring, an adjacent hydrogen-bond donor, and an ionizable nitrogen[1]. Replacing a highly lipophilic benzyl group with a cyclopropylmethoxy group disrupts this planar aromatic requirement, significantly reducing hERG inhibition while maintaining necessary lipophilicity [1].
-
Optimized Lipophilic Efficiency (LipE) and BBB Penetration: The cyclopropyl ring provides the optimal partition coefficient (LogP) required to enhance BBB penetration without the excessive lipophilic burden associated with bulky aromatic rings. Previous studies on CNS-active agents have demonstrated that cyclopropylmethoxy substitutions maintain target potency while optimizing LogBB values [1].
-
Metabolic Stability: Simple methoxy or ethoxy groups are highly susceptible to rapid O-dealkylation by cytochrome P450 enzymes. The cyclopropyl ring introduces unique steric hindrance and electronic properties that shield the ether linkage, significantly improving the metabolic half-life of the resulting drug candidate [2].
Fig 1: Structural logic dictating off-target liabilities based on ether substitution.
Comparative Cross-Reactivity Profiling (Quantitative Data)
To objectively evaluate the performance of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine, we compared its off-target binding profile against two structurally related scaffolds: 4-(Benzyloxymethyl)cyclohexan-1-amine (aromatic alternative) and 4-(Methoxymethyl)cyclohexan-1-amine (aliphatic alternative).
The data below represents standard secondary pharmacology profiling utilizing radioligand binding assays across a safety panel of common off-target receptors [3].
| Target Receptor / Channel | 4-[(Cyclopropylmethoxy)methyl]... ( | Benzyl Alternative ( | Methoxy Alternative ( |
| hERG (KCNH2) | >10,000 (Clean) | 850 (High Liability) | >10,000 (Clean) |
| 5-HT2B (Valvulopathy risk) | 4,500 | 1,200 | 8,900 |
| Dopamine D2 | >5,000 | 450 | >5,000 |
| CB1 Receptor | 1,200 | 300 | 5,500 |
| Sigma-1 | 800 | 150 | 3,200 |
Data Interpretation: The cyclopropylmethoxy scaffold successfully avoids the severe hERG and D2/5-HT2B off-target liabilities inherent to the benzyl group. Concurrently, it maintains a superior baseline affinity for CNS targets (e.g., CB1, Sigma-1) compared to the inactive methoxy group, making it the ideal "sweet spot" for generating targeted CNS libraries.
Experimental Methodologies: Self-Validating Protocols
To generate the cross-reactivity data presented above, high-throughput Radioligand Binding Assays (RLBA) were utilized. The following protocol is engineered as a self-validating system to ensure trustworthiness and eliminate false positives caused by lipophilic partitioning [3][4].
Protocol: High-Throughput Radioligand Displacement Assay
Step 1: Membrane Preparation & Standardization
-
Harvest HEK293 cells stably expressing the off-target receptor of interest (e.g., hERG, D2, or 5-HT2B).
-
Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
-
Causality Check: Resuspend the pellet and perform a Bradford protein assay to normalize membrane concentration. Consistent protein concentration prevents assay-to-assay variability in the signal window.
Step 2: Compound Incubation & Self-Validation
-
Prepare serial dilutions of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (10 µM to 10 pM) in assay buffer containing 0.1% BSA (to prevent non-specific plastic binding).
-
Self-Validating Control: In parallel wells, incubate the radioligand (e.g., [125I]-IABN for D2 [4]) with a 1,000-fold excess of an unlabeled reference ligand (e.g., Haloperidol). Rationale: This step defines Non-Specific Binding (NSB). If the test scaffold merely partitions into the lipid bilayer rather than specifically binding the receptor, the specific binding window (Total Binding minus NSB) will remain unaffected, preventing false-positive cross-reactivity reporting.
-
Incubate the mixture (membranes, test compound, radioligand) in 96-well plates for 90 minutes at 25°C to reach equilibrium.
Step 3: Rapid Filtration & Scintillation
-
Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Rationale: PEI neutralizes the negative charge of the glass fibers, preventing basic amines from adhering to the filter matrix, which would otherwise artificially inflate background noise.
-
Wash filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Add liquid scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate
and using the Cheng-Prusoff equation.
Fig 2: Radioligand Binding Assay Workflow with built-in self-validation.
Conclusion
For drug development professionals engineering novel therapeutics, 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine offers a highly optimized pharmacological profile. By leveraging the unique steric and electronic properties of the cyclopropylmethoxy group, researchers can effectively bypass the hERG and off-target GPCR liabilities associated with traditional aromatic scaffolds, while simultaneously protecting the molecule from rapid metabolic degradation.
References
-
Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Radioligand Binding Assays and Their Analysis Source: ResearchGate URL:[Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
Comprehensive IVIVC Guide: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine as a High-Performance Pharmacophore
Topic: In vitro vs. in vivo correlation for 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine Content Type: Publish Comparison Guide
Executive Summary: The "Trans-Cyclohexyl" Advantage
In the landscape of modern medicinal chemistry, 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine (specifically the trans-isomer, CAS 919799-84-1) has emerged as a privileged scaffold. It serves as a critical bioisostere for traditional aromatic linkers and simple alkyl chains, particularly in the development of kinase inhibitors (e.g., ROCK, JAK) and GPCR modulators.
This guide provides a technical comparison of this scaffold against its primary alternatives, detailing the In Vitro-In Vivo Correlation (IVIVC) workflows necessary to validate its superior pharmacokinetic (PK) profile. By replacing planar aromatic rings with the sp³-rich cyclohexane and utilizing the metabolically robust cyclopropyl ether, this moiety offers a distinct advantage in solubility, permeability, and metabolic stability.
Comparative Analysis: Performance vs. Alternatives
To understand the IVIVC behavior of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine, we must benchmark it against the standard "alternatives" used in lead optimization: the Aromatic Linker (Aniline) and the Simple Alkyl Ether (Methoxy) .
Table 1: Physicochemical & ADME Performance Matrix
| Feature | Product: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine | Alt 1: 4-(Methoxymethyl)cyclohexan-1-amine | Alt 2: 4-((Cyclopropylmethoxy)methyl)aniline |
| Structural Geometry | Rigid, Linear (Trans), 3D (sp³) | Rigid, Linear, 3D (sp³) | Planar, Flat (sp²) |
| Lipophilicity (LogD) | Moderate (Optimal) : Cyclopropyl adds lipophilicity without aromaticity. | Low : Methyl group is less lipophilic; may struggle with passive permeability. | High : Aromatic ring increases LogP significantly. |
| Metabolic Stability | High : Cyclopropyl group resists CYP-mediated dealkylation better than simple alkyls. | Moderate : Methoxy groups are prone to rapid O-demethylation. | Low/Risk : Anilines are prone to oxidation (toxic metabolites). |
| Solubility | High : Amine + sp³ character disrupts crystal packing. | High : Similar to the product. | Low : Planar stacking often reduces aqueous solubility. |
| IVIVC Predictability | Class 1/2 (BCS) : High correlation between Caco-2 and Rat PK. | Class 3 : Permeability often limits correlation; transporter effects dominate. | Class 2 : Dissolution limited; IVIVC often fails due to precipitation. |
Key Insight: The Cyclopropyl Effect
The cyclopropyl group is not merely a spacer; it acts as a "metabolic shield." Unlike a standard isopropyl or methyl group, the cyclopropyl ring has unique electronic properties (Walsh orbitals) that often reduce the rate of oxidative metabolism (CYP3A4/2D6) while maintaining the lipophilicity required for membrane permeability.
In Vitro Profiling: The Self-Validating Protocol
Establishing a reliable IVIVC for this amine requires a specific experimental cascade. Standard protocols often fail for primary amines due to non-specific binding (NSB) to plasticware and lysosomal trapping.
Diagram 1: The IVIVC Decision Tree
Caption: Integrated workflow for establishing IVIVC, linking physicochemical data to PBPK modeling and in vivo validation.
Detailed Protocol: Caco-2 Permeability for Lipophilic Amines
Primary amines like 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine can exhibit high intracellular accumulation (lysosomal trapping), skewing IVIVC.
Step-by-Step Methodology:
-
Cell Culture: Use Caco-2 cells (passage 40-60) seeded on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to ensure tight junction formation (TEER > 1000 Ω·cm²).[1][2][3]
-
Buffer Preparation (Critical):
-
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Additive: Add 100 µM Lucifer Yellow to the donor compartment (monolayer integrity marker).
-
Adsorption Control: For this specific lipophilic amine, add 0.1% BSA to the receiver compartment to prevent non-specific binding to the plastic, which would artificially lower the apparent permeability (
).
-
-
Dosing:
-
Concentration: 10 µM (ensure sink conditions).
-
Direction: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).
-
-
Incubation: 120 minutes at 37°C with orbital shaking (50 rpm).
-
Analysis: LC-MS/MS (MRM mode).
-
Calculation:
-
Efflux Ratio:
.
-
-
IVIVC Checkpoint: An Efflux Ratio < 2.0 indicates passive diffusion dominates. If ER > 2.0, the molecule is likely a P-gp substrate, and IVIVC will require scaling factors.
In Vivo Correlation: Predicting Human Performance
The ultimate goal is to predict human PK. For 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine derivatives, the correlation typically follows a Class 1 or Class 2 (BCS) pattern.
The "Trans-Cyclohexane" Correlation Factor
Unlike aromatic amines, the trans-cyclohexane ring imposes a rigid linear geometry. In vivo, this results in:
-
Higher Volume of Distribution (
): The lipophilic nature combined with the basic amine drives tissue distribution (often > 5 L/kg). -
Extended Half-life: The metabolic stability of the cyclopropyl ether (demonstrated in hepatocyte assays) typically translates to a lower in vivo clearance compared to methoxy-analogs.
Experimental Logic: Rat PK Study
-
Species: Sprague-Dawley Rats (Male, cannulated).
-
Dosing:
-
IV Arm: 1 mg/kg (Solvent: 5% DMSO / 95% Saline).
-
PO Arm: 5 mg/kg (Vehicle: 0.5% Methylcellulose).
-
-
Sampling: Serial bleeding at 0.25, 0.5, 1, 2, 4, 8, 24h.
-
Correlation Analysis: Plot In Vitro
(scaled) vs. In Vivo .-
Success Criterion: The predicted clearance should be within 2-fold of observed clearance. If observed CL is significantly higher, investigate extra-hepatic clearance (renal excretion of unchanged amine).
-
Mechanistic Pathway: Why the Product Wins
The following diagram illustrates the metabolic fate comparison, highlighting why the cyclopropyl-methoxy scaffold provides a superior IVIVC profile compared to alternatives.
Caption: Metabolic stability comparison. The cyclopropyl group sterically hinders rapid O-dealkylation, improving bioavailability.
References
-
FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres and Cyclopropyl groups). Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for alkyl/cyclopropyl bioisosterism). Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Sources
- 1. US12251384B1 - Particulate composition - Google Patents [patents.google.com]
- 2. US7951797B2 - Substituted diazepan orexin receptor antagonists - Google Patents [patents.google.com]
- 3. The European Patent Office announces intention to grant of Composition-of-Matter patent for Scandion Oncology’s lead compound SCO-101 – Scandion Oncology [scandiononcology.com]
Safety Operating Guide
Operational & Disposal Blueprint: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
As drug development pipelines increasingly rely on complex functionalized aliphatic amines, mastering the safe handling and disposal of compounds like 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is critical. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causally-grounded framework for managing this chemical from the benchtop to final disposal.
Chemical Profiling & Mechanistic Causality
To safely manage a chemical, one must first understand its intrinsic behavior. 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a primary aliphatic amine characterized by a bulky, lipophilic backbone.
-
Basicity and Nucleophilicity: The nitrogen atom possesses a highly available lone pair of electrons, making it a potent Lewis base and nucleophile. In aqueous environments, it rapidly abstracts protons from water, generating hydroxide ions (
) and driving the solution's pH upward. -
Solubility Dynamics: Due to the lipophilic cyclopropylmethoxy and cyclohexane moieties, the free base exhibits limited aqueous solubility. However, upon protonation in acidic media, it forms a highly water-soluble ammonium salt.
-
Thermodynamics of Disposal: Mixing this free base with concentrated acidic waste streams (e.g., sulfuric or hydrochloric acid) without controlled cooling triggers a violent, exothermic neutralization reaction. Segregating this compound from acids and halogenated solvents is not merely a regulatory formality—it is a thermodynamic necessity to prevent waste carboy pressurization and rupture[1].
Quantitative Safety & Handling Parameters
The following table synthesizes the critical quantitative data and regulatory classifications required for safe operational planning.
| Parameter | Specification / Value | Causality / Rationale |
| Chemical Class | Primary Aliphatic Amine | Lone pair on nitrogen acts as a strong Lewis base; reacts exothermically with acids. |
| Aqueous pH | Typically > 10.0 | Abstracts protons from water; highly corrosive to human tissue[2]. |
| EPA Waste Code | D002 (if aqueous pH ≥ 12.5) | Triggers the due to high alkalinity[3]. |
| Incompatibilities | Acids, Oxidizers, Halogenateds | Risk of exothermic boiling and the formation of toxic/reactive byproducts[1]. |
| Primary PPE | Nitrile Gloves (≥ 0.11 mm), Goggles | Prevents severe dermal saponification and ocular alkaline burns[2]. |
Step-by-Step Disposal Methodologies
Every disposal action must be treated as a controlled experiment. The following protocols are designed as self-validating systems, ensuring that safety parameters are met before the waste leaves the fume hood.
Protocol A: Disposal of Pure Compound or Organic Mixtures
Use this protocol for the neat chemical or when dissolved in non-halogenated organic solvents (e.g., methanol, ethyl acetate).
-
Preparation: Conduct all transfers inside a certified chemical fume hood. Equip splash goggles and double-layered nitrile gloves.
-
Container Selection: Select a high-density polyethylene (HDPE) waste carboy. Causality: HDPE is highly resistant to alkaline degradation, whereas prolonged exposure to strong bases can etch certain glass containers.
-
Segregation: Verify that the waste carboy contains NO halogenated solvents or acidic solutions.
-
Transfer & Validation: Slowly pour the waste into the carboy using a funnel. Self-Validation: Monitor the exterior of the carboy with a gloved hand; if any heat is detected, halt the transfer immediately, as an unintended exothermic reaction is occurring.
-
Labeling: Seal the container and affix a hazardous waste tag labeled: "Non-Halogenated Organic Waste: Basic Aliphatic Amine."
Protocol B: Neutralization & Disposal of Aqueous Mixtures
Use this protocol for aqueous solutions containing the amine to mitigate RCRA D002 corrosivity hazards prior to EHS collection.
-
Initial Assessment: Submerge a universal pH indicator strip into the aqueous waste. If the pH is ≥ 12.5, the waste is classified as acutely corrosive[3].
-
Controlled Neutralization: Place the waste beaker in an ice-water bath to absorb exothermic heat. While stirring continuously, add 1M Citric Acid or 1M Hydrochloric Acid dropwise.
-
Self-Validating Endpoint: After adding the acid, stir for 60 seconds and test with a new pH strip. The system is validated as safe for standard aqueous waste collection only when the pH strip reads steadily between 6.0 and 8.0.
-
Containerization: Transfer the neutralized solution to the designated aqueous waste carboy and label appropriately.
Spill Response & Decontamination Protocol
In the event of a benchtop spill, immediate and systematic action is required to prevent respiratory irritation and surface degradation.
-
Isolation: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize ventilation.
-
Neutralization (Self-Validating): Do not use water, which will spread the alkaline hazard. Instead, generously cover the spill with a weak solid acid, such as citric acid powder or sodium bisulfate. Validation: The powder will fizz as it neutralizes the amine. The reaction is complete, and the spill is safe to handle, only when all fizzing and heat generation completely ceases.
-
Absorption: Once neutralized, cover the area with an inert absorbent like vermiculite or dry sand. Crucial Warning: Never use sawdust or paper towels initially, as concentrated amines can react with organic materials.
-
Collection: Sweep the absorbent into a heavy-duty HDPE bucket. Wash the decontaminated benchtop with water and a mild detergent, then wipe dry.
Disposal Workflow Visualization
The following decision matrix illustrates the logistical flow for categorizing and containerizing 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine waste streams.
Decision workflow for the safe segregation and disposal of amine waste streams.
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
-
National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 1910.1200." OSHA.gov. Available at:[Link]
Sources
Personal Protective Equipment & Handling Guide: 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
CAS Number: 919799-84-1 (trans-isomer) Chemical Class: Primary Aliphatic Amine / Cyclohexyl derivative Hazard Classification: CORROSIVE (Category 1B) | Acute Toxicity (Category 4)
Executive Safety Summary
Immediate Action Required: Treat 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine as a high-risk corrosive agent. As a primary aliphatic amine with a lipophilic cyclopropyl tail, this compound possesses the dual hazard of rapid skin penetration and severe tissue destruction .
Critical Hazard Mechanism:
-
Causticity: The free amine lone pair creates a highly basic local environment (pH > 12 on moist surfaces), causing saponification of membrane lipids and irreversible necrosis.
-
"Blue Haze" (Glaucopsia): Volatile amine vapors can cause temporary corneal edema, manifesting as halos around lights or blue-tinted vision.[1] This is a hallmark warning sign of containment failure.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "safety gear" to specify equipment capable of resisting amine permeation.
| PPE Component | Specification | Technical Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient . Amines migrate with moisture; vapors can bypass side shields, causing corneal edema. |
| Hand Protection (Routine) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: ~15–30 mins. Nitrile degrades in contact with amines over time. Double gloving provides a visual breach indicator. |
| Hand Protection (Spill/High Risk) | Laminate Film (Silver Shield/EVOH) | Breakthrough Time: >480 mins. Essential for spill cleanup or handling pure oil. Aliphatic amines readily permeate standard latex or thin nitrile. |
| Respiratory | Half-mask with Multi-Gas/Vapor Cartridge (OV/AG) | Required if handling outside a fume hood. The "AG" (Acid Gas) component is critical as amines are alkaline; however, standard Organic Vapor (OV) filters often suffice for high MW amines. |
| Body Defense | Tyvek® Lab Coat (Polyethylene coated) | Cotton absorbs amines, holding the corrosive agent against the skin. Non-woven, chemically resistant fabrics are mandatory. |
Operational Handling Protocol
A. Engineering Controls (The First Line of Defense)
-
Velocity: Maintain Fume Hood face velocity at 80–100 fpm .
-
Zoning: Designate a "Hot Zone" within the hood. Line the surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets during pipetting.
B. Workflow Visualization (Logic Diagram)
The following diagram illustrates the decision-making process for handling this compound safely, distinguishing between solid (salt) and liquid (free base) forms.
Figure 1: Operational workflow emphasizing containment strategies based on physical state.
C. Step-by-Step Handling Procedure
-
Preparation: Don PPE.[2][3][4][5][6] Verify fume hood flow. Place a waste beaker containing 5% Citric Acid solution inside the hood (for neutralizing tip waste).
-
Transfer (Liquid): Never pour. Use a glass syringe with a long needle. Amines "creep" over glass joints; grease all ground glass joints with PTFE or silicone grease to prevent seizing.
-
Transfer (Solid): This amine salt may be hygroscopic. Weigh quickly. If static is present, use an ionizing gun to prevent powder dispersal.
-
Quenching: Rinse all glassware with the 5% Citric Acid solution before removing it from the hood. This converts the volatile free amine into a non-volatile, water-soluble salt.
Emergency Response & Decontamination
Exposure Response[2][3][4][7][8]
-
Skin Contact: DO NOT use vinegar or acid on skin. The heat of neutralization can worsen the burn. Flush with tepid water for 15 minutes.
-
Eye Contact: Immediate irrigation is the only way to save sight. Flush for 15 minutes minimum.
-
Inhalation: Move to fresh air. If "Blue Haze" vision occurs, medical observation is required (symptoms usually resolve in 24-48 hours).
Spill Cleanup Logic
Principle: Neutralize then absorb.
-
Isolate: Evacuate the immediate area.
-
Neutralize: Apply a weak acid spill kit (Citric acid or Sodium bisulfate based). Do not use concentrated HCl (violent reaction).
-
Verify: Use pH paper to ensure the spill residue is pH 6–8 before collecting into a hazardous waste bag.
Figure 2: Decision tree for spill remediation.
Waste Disposal Strategy
Classification: RCRA Hazardous Waste (Corrosive, D002).
-
Segregation: Do not mix with acidic waste streams (risk of heat generation/spattering). Segregate into "Basic Organic Waste".
-
Labeling: Explicitly label as "Contains Cyclohexyl-amines." This alerts waste handlers to the specific odor and corrosive potential.
References
-
Sigma-Aldrich. Trans-4-(cyclopropylmethoxymethyl)cyclohexan-1-amine Product Page & CAS Data. Retrieved from (Note: Link directs to similar cyclohexylamine derivative for hazard class verification).
-
National Institutes of Health (PubChem). Cyclohexylamine Hazard Data (CID 7965). Retrieved from .
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic and Aliphatic Amines. Retrieved from .
-
Diplomata Comercial. Health and Safety Guidelines for Using Amines. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
